Product packaging for Evolitrine(Cat. No.:CAS No. 523-66-0)

Evolitrine

Cat. No.: B1580591
CAS No.: 523-66-0
M. Wt: 229.23 g/mol
InChI Key: TWGHMXOYRUTQOL-UHFFFAOYSA-N
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Description

Evolitrine has been reported in Melicope triphylla, Melicope semecarpifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B1580591 Evolitrine CAS No. 523-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHMXOYRUTQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200325
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-66-0
Record name Evolitrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Evolitrine: A Technical Guide to its Natural Sources, Isolation, and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide presents visual representations of experimental workflows and the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Plant Origins of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family. The most well-documented sources are Acronychia pedunculata and Evodia rutaecarpa.

  • Acronychia pedunculata : This plant, commonly used in traditional medicine in Sri Lanka, is a significant source of this compound.[1] The leaves, in particular, have been identified as containing substantial amounts of this alkaloid.

  • Evodia rutaecarpa : The fruits of this plant, a staple in traditional Chinese medicine, are known to contain a variety of alkaloids, including this compound. While extensively studied for other constituents like evodiamine and rutaecarpine, it is also a recognized source of this compound.

Other plant species in which this compound has been reported include Melicope triphylla and Melicope semecarpifolia.

Quantitative Analysis of this compound Content

While specific quantitative data for this compound across a wide range of species is not extensively available in the literature, studies on the alkaloid content of Evodia rutaecarpa provide a basis for quantitative analysis methodologies. High-Performance Liquid Chromatography (HPLC) is the method of choice for the accurate quantification of this compound in plant extracts.

Plant SourcePlant PartMethod of AnalysisReported Alkaloid Content (for related alkaloids)Reference
Evodia rutaecarpaFruitsHPLC-DADEvodiamine: 0.017–1.522 g/100g ; Rutaecarpine: 0.050 – 1.470 g/100g
Evodia officinalisImmature FruitsHPLCEvodiamine: 0.07-0.17% (1 week post-flowering), 0.59-0.86% (ripe); Rutaecarpine: 0.07-0.11% (1 week post-flowering), 0.38-0.56% (ripe)[2]

Note: The provided data for evodiamine and rutaecarpine in Evodia species illustrate the typical range of alkaloid content and the analytical methods used, which are directly applicable to the quantification of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a generalized method for the extraction of this compound from the leaves of Acronychia pedunculata or the fruits of Evodia rutaecarpa.

Materials:

  • Dried and powdered plant material (leaves or fruits)

  • 70% Ethanol

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Preparation of Plant Material: Air-dry the fresh plant material (leaves or fruits) in the shade to prevent the degradation of phytochemicals. Once completely dried, grind the material into a coarse powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70% ethanol in a Soxhlet apparatus for 6-8 hours.

    • Maceration: Alternatively, soak the powdered plant material in 70% ethanol (1:10 solid-to-solvent ratio) for 48-72 hours with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

G start Dried Plant Material (Leaves/Fruits) powder Grinding to Powder start->powder extraction Extraction with 70% Ethanol (Soxhlet or Maceration) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Extraction Workflow for this compound.
Isolation and Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

    • Further increases in polarity can be achieved by adding small percentages of methanol to the ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of equal volume.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under a UV lamp.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

G start Crude Extract dissolve Dissolve in minimal mobile phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (n-hexane -> ethyl acetate -> methanol) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

Purification Workflow for this compound.

Anti-Inflammatory Mechanism of Action

This compound exhibits its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-Inflammatory Enzymes and Mediators

This compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[1] This inhibition is likely due to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Additionally, it is proposed that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme that synthesizes prostaglandins, which are also crucial mediators of inflammation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for iNOS and COX-2. Evidence suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] This action effectively blocks the downstream cascade of inflammatory gene expression.

Anti-Histamine Activity

Some studies have also suggested that this compound possesses anti-histamine activity.[1] Histamine is a potent mediator of acute inflammation, and by antagonizing its effects, this compound may contribute to the reduction of inflammatory symptoms such as vasodilation and increased vascular permeability. The precise mechanism of this anti-histamine action requires further investigation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action cluster_2 Cellular Signaling cluster_3 Gene Expression & Inflammation lps LPS p65_phos Phosphorylation of p65 lps->p65_phos Activates This compound This compound This compound->p65_phos Inhibits p65_trans Nuclear Translocation of p65 p65_phos->p65_trans nfkb_activation NF-κB Activation p65_trans->nfkb_activation inos_cox2 iNOS & COX-2 Expression nfkb_activation->inos_cox2 Induces no_pg ↑ Nitric Oxide (NO) & Prostaglandins (PGs) inos_cox2->no_pg inflammation Inflammation no_pg->inflammation

Proposed Anti-Inflammatory Signaling Pathway of this compound.

Conclusion

This compound stands out as a promising natural compound with significant anti-inflammatory potential. Its presence in readily available plant sources, coupled with established methods for its isolation, makes it an attractive candidate for further research and development. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB signaling pathway, provides a solid foundation for its potential therapeutic applications in the management of inflammatory disorders. This guide serves as a comprehensive resource to facilitate and encourage continued investigation into this valuable natural product.

References

An In-depth Technical Guide to Evolitrine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid isolated from various plant species, has garnered significant interest in the scientific community for its notable anti-inflammatory and antifeedant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the current understanding of its mechanism of action, with a focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, also known as 7-Methoxydictamnine, is a solid, off-white to light yellow crystalline substance at room temperature.[1] Its core structure is a furo[2,3-b]quinoline scaffold with two methoxy substituents.

Identification and General Properties
PropertyValueReference(s)
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
CAS Number 523-66-0[1]
Appearance Off-white to light yellow solid
Botanical Source Acronychia pedunculata, Evodia rutaecarpa[2][3]
Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, formulations in mixtures of DMSO, PEG300, Tween-80, and saline, or in corn oil, have been successfully used.

SolventSolubilityReference(s)
DMSO 100 mg/mL (436.24 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (10.91 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (10.91 mM)
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (10.91 mM)

Note: For DMSO solutions, ultrasonic treatment may be required to achieve complete dissolution. Hygroscopic DMSO can significantly impact solubility.

Stability and Storage

For long-term preservation of its chemical integrity, this compound should be stored in a sealed container, protected from light and moisture. Stock solutions in solvent should be stored at low temperatures.

ConditionStorage TemperatureDurationReference(s)
Solid 4°C-
In Solvent -80°C6 months[4]
In Solvent -20°C1 month[4]

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.72d2.5H-2
7.49d8.8H-5
7.18dd8.8, 2.4H-6
7.10d2.5H-3
7.04d2.4H-8
4.41s-4-OCH₃
3.96s-7-OCH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
164.2C-4
160.0C-7
156.4C-8a
144.3C-2
143.8C-4a
121.8C-5
117.8C-6
106.6C-3
104.9C-3a
94.0C-8
56.47-OCH₃
55.84-OCH₃
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

Ionm/zReference(s)
[M+H]⁺230.0805[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~2920C-H stretch (aromatic and methyl)
~1620C=N stretch (quinoline)
~1580, 1480C=C stretch (aromatic)
~1270, 1030C-O stretch (ether)
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima characteristic of its furoquinoline chromophore.

Solventλmax (nm)
Methanol250, 315, 328

Experimental Protocols

Isolation of this compound from Evodia rutaecarpa

The following protocol outlines a general procedure for the isolation of this compound from the fruits of Evodia rutaecarpa.

experimental_workflow_isolation start Dried fruits of Evodia rutaecarpa extraction Acid-Base Extraction start->extraction 1. Macerate with acid partition Solvent Partitioning extraction->partition 2. Basify and extract with organic solvent chromatography Silica Gel Column Chromatography partition->chromatography 3. Concentrate extract purification Recrystallization chromatography->purification 4. Elute with gradient solvent system product Pure this compound purification->product 5. Purify by recrystallization

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Acid-Base Extraction: The dried and powdered plant material is subjected to an acid-base extraction to enrich the alkaloid fraction.[5]

  • Solvent Partitioning: The crude alkaloid extract is then partitioned between an organic solvent (e.g., chloroform or dichloromethane) and an aqueous phase to further remove impurities.[6]

  • Silica Gel Column Chromatography: The concentrated organic extract is loaded onto a silica gel column. Elution is typically performed with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane, ethyl acetate, and methanol.[6][7]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Recrystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure crystalline this compound.[6]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and analgesic activities.[6] Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production and interference with histamine signaling.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide, a pro-inflammatory mediator. This inhibition is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression or activity.

iNOS_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein This compound This compound This compound->iNOS_protein Inhibits

Figure 2: Proposed mechanism of this compound's inhibition of NO production.

Modulation of Histamine Signaling

This compound exhibits anti-histamine activity, which contributes to its anti-inflammatory effects. It is hypothesized to act as an antagonist or inverse agonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade that leads to pro-inflammatory responses.

histamine_pathway cluster_cell Mast Cell / Endothelial Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq protein H1R->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Inflammation Pro-inflammatory Response Ca2->Inflammation This compound This compound This compound->H1R Blocks

Figure 3: Proposed mechanism of this compound's anti-histamine activity.

Conclusion

This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. This guide has summarized its key physicochemical properties, provided detailed spectral data, and outlined experimental procedures for its isolation and characterization. The elucidation of its inhibitory effects on nitric oxide production and histamine signaling provides a foundation for further mechanistic studies and drug development efforts. The data and protocols presented herein are intended to facilitate future research into this and other related furoquinoline alkaloids.

References

The Biological Activity of Evolitrine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid primarily isolated from plant species of the Rutaceae family, has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its synthetic analogs, with a focus on its anti-inflammatory, analgesic, and cytotoxic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory and Analgesic Activities

This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies. Its mechanisms of action are believed to involve the inhibition of key inflammatory mediators.

Quantitative Data
CompoundAssayOrganism/Cell LineConcentration/Dose% InhibitionReference
This compoundCarrageenan-induced paw edemaRat20 mg/kg57%[1]
Dichloromethane extract of Evodia lunu-ankenda (containing this compound)Carrageenan-induced paw edemaRat400 mg/kg67%[1]
Mechanisms of Action

The anti-inflammatory and analgesic properties of this compound are attributed to several mechanisms, including:

  • Anti-histamine activity : this compound may block the action of histamine, a key mediator of the early phase of acute inflammation.

  • Antioxidant activity : this compound likely possesses free radical scavenging properties, which can mitigate oxidative stress-induced inflammation.

  • Nitric Oxide (NO) Inhibition : By inhibiting the production of nitric oxide, a pro-inflammatory molecule, this compound can dampen the inflammatory response.

Cytotoxic Activity

This compound and its structural relatives, the furoquinoline alkaloids, have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The planar furoquinoline ring system is capable of intercalating with DNA, a mechanism shared by several known anticancer drugs.

Quantitative Data for Furoquinoline Analogs

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, data from structurally similar furoquinoline alkaloids provide valuable insights into the potential cytotoxicity of this compound and its analogs.

CompoundCell LineIC50 (µM)Reference
Montrofoline (a furoquinoline alkaloid)Hepatocarcinoma (HepG2)41.56[2]
MontrofolineColon Carcinoma (HCT116 p53-/-)90.66[2]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m)Colon Cancer cell line panel0.875[3]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m)Leukemia cell line panel0.904[3]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (analog 14m)Melanoma cell line panel0.926[3]

Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer. While direct evidence for this compound's action on these pathways is still emerging, studies on other alkaloids and related compounds suggest potential targets.

Potential Signaling Pathways
  • NF-κB Signaling Pathway : The NF-κB pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.[4][5][6] It is plausible that this compound's anti-inflammatory properties are, at least in part, due to its interference with this pathway.

  • MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is crucial in mediating cellular responses to stress and inflammation.[7][8][9] Investigation into this compound's effect on p38 MAPK phosphorylation could elucidate its anti-inflammatory mechanism.

  • PI3K/Akt Signaling Pathway : The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[10][11][12][13] Its inhibition is a key strategy in cancer therapy. The cytotoxic effects of furoquinoline alkaloids may involve the downregulation of this pathway.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation & Survival Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway MAPK Pathway (p38) MAPK Pathway (p38) Inflammatory Stimuli->MAPK Pathway (p38) Pro-inflammatory Mediators (NO, Histamine) Pro-inflammatory Mediators (NO, Histamine) NF-kB Pathway->Pro-inflammatory Mediators (NO, Histamine) MAPK Pathway (p38)->Pro-inflammatory Mediators (NO, Histamine) Evolitrine_Inflammation This compound Evolitrine_Inflammation->NF-kB Pathway Inhibition? Evolitrine_Inflammation->MAPK Pathway (p38) Inhibition? Evolitrine_Inflammation->Pro-inflammatory Mediators (NO, Histamine) Inhibition Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition Evolitrine_Cancer This compound/Analogs Evolitrine_Cancer->PI3K/Akt Pathway Inhibition? Evolitrine_Cancer->Apoptosis Induction?

Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Test compound (this compound or analogs)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.[4][8][14][15][16]

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound/analogs A->B C Add MTT solution B->C D Incubate (4h) C->D E Add DMSO D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cell culture medium

  • Test compound

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][2][17][18][19]

Apoptosis_Assay_Workflow A Treat cells with this compound/analogs B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][9][20][21][22]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Blocking buffer

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p38, p-Akt, NF-κB p65).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.[7][23][24][25][26]

Conclusion

This compound and its analogs represent a promising class of bioactive compounds with multifaceted pharmacological activities. Their demonstrated anti-inflammatory, analgesic, and potential cytotoxic properties warrant further investigation. This technical guide provides a foundational understanding of their biological activities and the experimental methodologies required for their evaluation. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved, as well as conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

References

An In-depth Technical Guide on the Reported Pharmacological Effects of Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid with the chemical name 4,7-dimethoxyfuro[2,3-b]quinoline, is a natural compound isolated from various plant species, including Acronychia pedunculata and Evodia rutaecarpa.[1] This technical guide provides a comprehensive overview of the currently reported pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-nociceptive, antioxidant, and nitric oxide inhibitory properties. The information presented herein is compiled from scientific literature to support further research and drug development endeavors.

Pharmacological Effects of this compound

The primary pharmacological activities of this compound reported in the literature are centered around its anti-inflammatory and analgesic effects. These effects are thought to be mediated through a combination of antioxidant and nitric oxide (NO) inhibitory mechanisms.[2]

Anti-inflammatory and Anti-nociceptive Activities

This compound has demonstrated significant anti-inflammatory and anti-nociceptive (analgesic) properties in preclinical studies.[2] The anti-inflammatory and analgesic activities of this compound at a dose of 50 mg/kg body weight have been shown to be comparable to the reference drugs indomethacin (5 mg/kg b.w.) and acetylsalicylic acid (100 mg/kg b.w.).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies on the anti-inflammatory and anti-nociceptive effects of this compound.

Pharmacological Effect Experimental Model Test Substance Dosage Result Reference
Acute Anti-inflammatoryCarrageenan-induced paw oedema in Wistar ratsThis compound60 mg/kg b.w.78% maximum inhibition of oedema at the 3rd hour[3]
Anti-nociceptive (Analgesic)Acetic acid-induced writhing test in Wistar ratsThis compound50 mg/kg b.w.Comparable activity to acetylsalicylic acid (100 mg/kg b.w.)[2]
Anti-histamine ActivityHistamine-induced wheal formation testThis compound50 mg/kg b.w.Significant anti-histamine activity (p < 0.05)[2]
Antioxidant and Nitric Oxide Inhibitory Activities

The potential mechanisms underlying the anti-inflammatory effects of this compound are linked to its antioxidant and nitric oxide (NO) inhibitory activities.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies on the antioxidant and NO inhibitory effects of the extract from which this compound was isolated.

Pharmacological Effect Experimental Model Test Substance Result Reference
Antioxidant (In Vitro)DPPH scavenging assay70% ethanol crude extract of A. pedunculata leavesSignificant DPPH scavenging activity (p < 0.05)[2]
Antioxidant (In Vivo)Lipid peroxidation assay in Wistar rats70% ethanol crude extract of A. pedunculata leavesSignificant lipid peroxidation inhibitory activity (p < 0.05)[2]
Nitric Oxide (NO) InhibitionIn vitro assay70% ethanol crude extract of A. pedunculata leavesSignificant NO inhibitory activity (p < 0.05)[2]
Anticancer Activity

Currently, there is a notable lack of specific scientific studies detailing the in vitro anticancer effects of this compound on cancer cell lines such as MCF-7 and HeLa. While the broader class of alkaloids, from which this compound is derived, has been a source of many anticancer compounds, direct evidence and quantitative data (e.g., IC50 values) for this compound's cytotoxicity or its ability to induce apoptosis in these specific cell lines are not available in the reviewed literature. Further research is required to investigate and characterize any potential anticancer properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Oedema in Wistar Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Male Wistar rats are divided into control and treatment groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test substance (this compound) or reference drug (Indomethacin) is administered orally. The control group receives the vehicle.

  • After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw volume is measured at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • The percentage inhibition of oedema is calculated for each group relative to the control group.[2]

Acetic Acid-Induced Writhing Test in Wistar Rats

This in vivo model is used to evaluate the anti-nociceptive (analgesic) activity of a compound.

Methodology:

  • Male Wistar rats are divided into control and treatment groups.

  • The test substance (this compound) or reference drug (acetylsalicylic acid) is administered orally. The control group receives the vehicle.

  • After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • The percentage inhibition of writhing is calculated for each treatment group compared to the control group.[2]

Histamine-Induced Wheal Formation Test

This in vivo model is used to assess the anti-histamine activity of a compound.

Methodology:

  • Wistar rats are divided into control and treatment groups.

  • The dorsal fur of the rats is shaved 24 hours before the experiment.

  • The test substance (this compound) is administered orally.

  • After a specified time, histamine solution is injected intradermally at a marked site on the back of the rats.

  • The area of the resulting wheal is traced and measured at specific time points after the histamine injection.

  • The percentage inhibition of the wheal area is calculated for the treatment group compared to the control group.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay

This in vitro assay is used to determine the free radical scavenging (antioxidant) activity of a substance.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test substance (the crude extract containing this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test substance).[2]

Nitric Oxide (NO) Inhibitory Assay

This in vitro assay is used to measure the ability of a substance to inhibit the production of nitric oxide.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of NO.

  • The cells are treated with different concentrations of the test substance (the crude extract containing this compound).

  • After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is measured with a spectrophotometer, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells.[2]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism

While specific signaling pathway studies for this compound are not yet available, the reported anti-histamine, antioxidant, and NO inhibitory activities suggest a multi-faceted mechanism of action for its anti-inflammatory effects. The following diagram illustrates a logical relationship based on the available data.

G This compound This compound Histamine_Release Histamine Release This compound->Histamine_Release Inhibits ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production Scavenges NO_Synthase Nitric Oxide (NO) Synthase Activation This compound->NO_Synthase Inhibits Inflammatory_Stimuli Inflammatory Stimuli Mast_Cells Mast Cells Inflammatory_Stimuli->Mast_Cells Inflammatory_Stimuli->ROS_Production Inflammatory_Stimuli->NO_Synthase Mast_Cells->Histamine_Release Inflammation Inflammation (Oedema, Pain) Histamine_Release->Inflammation ROS_Production->Inflammation NO_Synthase->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

General Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram outlines a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control & Treatment) Animal_Acclimatization->Grouping Compound_Administration Compound Administration (this compound/Vehicle) Grouping->Compound_Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Compound_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Inflammation_Induction->Measurement Data_Analysis Data Analysis & Statistical Comparison Measurement->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory and anti-nociceptive activities in preclinical studies. These effects appear to be mediated, at least in part, by its antioxidant and nitric oxide inhibitory properties. However, there are significant gaps in the current understanding of its pharmacological profile.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory effects, such as the potential modulation of the NF-κB or MAPK pathways.

  • Investigating the anticancer potential of this compound through in vitro cytotoxicity and apoptosis assays on a range of cancer cell lines, including MCF-7 and HeLa.

  • Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

Addressing these research areas will be crucial for determining the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

The Anti-inflammatory Potential of Furoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory properties of furoquinoline alkaloids, a class of natural compounds found predominantly in the Rutaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these alkaloids in inflammatory diseases.

Introduction

Furoquinoline alkaloids, including prominent members such as skimmianine, dictamnine, kokusaginine, and γ-fagarine, have demonstrated a range of pharmacological activities.[1] Of significant interest is their potential as anti-inflammatory agents.[1] This guide synthesizes the current scientific literature, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and an exploration of the underlying molecular mechanisms, primarily focusing on the modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of furoquinoline alkaloids have been quantified in various in vitro and in vivo models. The following tables summarize the key findings for prominent furoquinoline alkaloids.

Table 1: In Vitro Anti-inflammatory Activity of Furoquinoline Alkaloids

AlkaloidCell LineInflammatory StimulusMarker InhibitedIC50 Value / % InhibitionReference
SkimmianineBV-2 microgliaLipopolysaccharide (LPS)Nitric Oxide (NO)7.0 μM[2]
SkimmianineBV-2 microgliaLipopolysaccharide (LPS)TNF-α~45% inhibition at 30 µM[1]
SkimmianineBV-2 microgliaLipopolysaccharide (LPS)IL-6Significant reduction at 20 µM and 30 µM[1]
DictamnineHaCaT keratinocytesKeratinocyte Growth Factor (KGF)IL-6, IL-23Concentration-dependent reduction[3]
DictamnineTHP-1 derived macrophagesLPS + IFN-γIL-1β, TNF-α, IL-6, MCP-1, IL-8Dose-dependent reduction
γ-FagarineNot SpecifiedHepatitis C Virus (HCV)HCV Replication20.4 μg/mL[4]
KokusaginineNot SpecifiedHepatitis C Virus (HCV)HCV Replication6.4 μg/mL[2]

Table 2: In Vivo Anti-inflammatory Activity of Furoquinoline Alkaloids

AlkaloidAnimal ModelInflammatory ModelKey FindingsReference
SkimmianineRatCarrageenan-induced paw edemaMinimal effective dose of 5.0 mg/kg body weight for maximal edema inhibition. Reduced mRNA levels of TNF-α and IL-6.
DictamnineMouseDinitrofluorobenzene (DNFB)-induced atopic dermatitisSuppressed skin inflammation by inhibiting M1 macrophage polarization and promoting autophagy.
DictamnineMouseDinitrochlorobenzene (DNCB)-sensitized atopic dermatitisDecreased skin lesion development and overexpression of cytokines/chemokines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments cited in the study of the anti-inflammatory properties of furoquinoline alkaloids.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used method to assess acute inflammation.

  • Animals: Male Wistar rats (240–285 g) are typically used.[6]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Treatment: Furoquinoline alkaloids (e.g., skimmianine at 5.0 mg/kg) or a reference drug (e.g., diclofenac at 20 mg/kg) are administered intraperitoneally (i.p.).

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[6] The left paw receives a saline injection as a control.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) post-injection.[7][8]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory markers such as TNF-α and IL-6 mRNA levels, myeloperoxidase (MPO) activity, and levels of prostaglandins and nitric oxide.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages/Microglia

This model is used to study the cellular and molecular mechanisms of inflammation.

  • Cell Culture: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9][10]

  • Cell Seeding: Cells are seeded into 96-well or 24-well plates at a density of 1-2 x 10^5 cells/mL and allowed to adhere overnight.[10][11]

  • Treatment: Cells are pre-treated with various concentrations of the furoquinoline alkaloid (e.g., skimmianine at 10, 20, and 30 μM) for a specified period (e.g., 30 minutes to 2 hours).[12]

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL to 1 μg/mL) to the cell culture medium.[11][12]

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.[1]

    • Cytokines (TNF-α, IL-6, IL-1β): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): PGE2 levels are measured by enzyme immunoassay (EIA).

    • Protein Expression (iNOS, COX-2): The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates is determined by Western blotting.[12]

Signaling Pathways and Mechanisms of Action

Furoquinoline alkaloids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Skimmianine has been shown to inhibit the LPS-induced phosphorylation of the NF-κB p65 subunit and IκBα, thereby preventing the nuclear translocation of NF-κB.[1]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Transcription Skimmianine Skimmianine Skimmianine->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of Skimmianine.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. The activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.

Dictamnine has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway in activated keratinocytes.[5]

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Dictamnine Dictamnine Dictamnine->ERK Inhibition

Caption: MAPK signaling pathway and the inhibitory action of Dictamnine on ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of furoquinoline alkaloids in an in vitro cell-based assay.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Pre_treatment Pre-treatment with Furoquinoline Alkaloid Seeding->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2) Cell_Lysis->Western_Blot End End NO_Assay->End Cytokine_Assay->End Western_Blot->End

Caption: A typical in vitro experimental workflow for assessing anti-inflammatory activity.

Conclusion

Furoquinoline alkaloids represent a promising class of natural compounds with well-documented anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB and MAPK highlights their potential for the development of novel therapeutics for a range of inflammatory conditions. This guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these compounds is warranted to advance their clinical translation.

References

Preliminary Studies on the Mechanism of Action of Evolitrine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of Evolitrine, a major bioactive alkaloid isolated from plants such as Acronychia pedunculata and Evodia lunu-ankenda. The primary focus of current research has been on its anti-inflammatory and analgesic properties. This document synthesizes the available data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Core Anti-Inflammatory and Analgesic Mechanisms

Preliminary studies have identified several key mechanisms through which this compound exerts its anti-inflammatory and analgesic effects. These include anti-histamine activity, antioxidant effects, and inhibition of nitric oxide (NO) production[1]. The analgesic and anti-inflammatory activities of this compound have been found to be comparable to standard drugs like indomethacin and acetylsalicylic acid[1].

Anti-Histamine Activity

This compound has demonstrated significant anti-histamine properties, which likely contribute to its anti-inflammatory action by mitigating the effects of histamine, a key mediator in the early stages of inflammation[1].

Antioxidant Activity

The compound exhibits notable antioxidant activity, as evidenced by its ability to scavenge free radicals in vitro and inhibit lipid peroxidation in vivo. This action helps to reduce oxidative stress, a critical factor in the pathogenesis of inflammatory conditions[1].

Nitric Oxide (NO) Inhibition

This compound has been shown to inhibit the production of nitric oxide. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a recognized therapeutic strategy for inflammatory diseases[1].

A study on the dichloromethane extract of Evodia lunu-ankeda, from which this compound was isolated, indicated that its anti-inflammatory activity is independent of the adrenal pituitary axis and cyclooxygenase inhibition, suggesting a mechanism of action distinct from that of many non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Quantitative Data Summary

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory and analgesic effects of this compound and its source extracts.

Table 1: In Vivo Anti-Inflammatory Activity of this compound and A. pedunculata Extracts

Test SubstanceDoseMaximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)Reference Drug
This compound50 mg/kg b.w.Comparable to IndomethacinNot SpecifiedIndomethacin (5 mg/kg b.w.)
EELA*200 mg/kg b.w.78%5-
This compound60 mg/kg b.w.78%3-

*EELA: 70% ethanol crude extract of A. pedunculata leaves[1][3]

Table 2: In Vivo Analgesic Activity of this compound

Test SubstanceDoseAnalgesic EffectReference Drug
This compound50 mg/kg b.w.Comparable to Acetylsalicylic AcidAcetylsalicylic Acid (100 mg/kg b.w.)

[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are provided below.

Carrageenan-Induced Hind Paw Edema in Wistar Rats

This assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Test Substance Administration: this compound, crude extracts, or a vehicle (negative control) are administered orally at specified doses one hour prior to carrageenan injection. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.

  • Animal Model: Mice are typically used.

  • Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution is administered to induce abdominal constrictions (writhing).

  • Test Substance Administration: The test substance (this compound or extract) or a vehicle is administered orally 30-60 minutes before the acetic acid injection. A standard analgesic (e.g., acetylsalicylic acid) is used as a positive control.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a substance.

  • Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Procedure: Different concentrations of the test substance are mixed with the DPPH solution.

  • Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a set incubation period.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test substance).

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows based on the preliminary data.

Evolitrine_Mechanism This compound This compound Histamine Histamine Release This compound->Histamine Inhibits Oxidative_Stress Oxidative Stress (Free Radicals, Lipid Peroxidation) This compound->Oxidative_Stress Reduces NO_Production Nitric Oxide (NO) Production This compound->NO_Production Inhibits Analgesia Analgesia This compound->Analgesia Promotes Inflammation Inflammation Histamine->Inflammation Oxidative_Stress->Inflammation NO_Production->Inflammation

Caption: Proposed Anti-Inflammatory and Analgesic Mechanisms of this compound.

Carrageenan_Assay_Workflow start Start: Wistar Rats grouping Divide into Control, Positive Control, and Test Groups start->grouping administration Oral Administration: - Vehicle (Control) - Indomethacin (Positive) - this compound (Test) grouping->administration induction Sub-plantar Injection of 1% Carrageenan (1 hour post-treatment) administration->induction measurement Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end End: Evaluate Anti-Inflammatory Effect analysis->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Potential: An Area for Future Investigation

Currently, there is a lack of direct scientific evidence from preliminary studies detailing the specific anticancer or cytotoxic activities of isolated this compound against cancer cell lines. However, it is noteworthy that crude extracts from Acronychia pedunculata, the plant from which this compound is often isolated, have been reported to possess cytotoxic properties[4]. Furthermore, other compounds, such as acetophenone dimers, isolated from this plant have been evaluated for their cytotoxic effects against prostate and melanoma human cancer cell lines[4].

This suggests that while this compound is a major anti-inflammatory constituent, other phytochemicals within the source plant may be responsible for any observed anticancer activity. Therefore, the investigation of this compound's potential as an anticancer agent represents a promising avenue for future research. Such studies would need to assess its cytotoxicity against a panel of human cancer cell lines and elucidate the underlying molecular mechanisms.

Conclusion

The preliminary research on this compound strongly supports its role as a potent anti-inflammatory and analgesic agent. The proposed mechanisms of action, including anti-histamine, antioxidant, and nitric oxide inhibitory effects, provide a solid foundation for its further development as a therapeutic agent for inflammatory conditions. The current data also suggests a mechanism that is distinct from traditional NSAIDs. While its anticancer potential remains unexplored, the cytotoxic activity of its source plant extracts warrants future investigation into the specific effects of this compound on cancer cells. Further research is essential to delineate its precise signaling pathways and to fully understand its therapeutic potential.

References

Unveiling the Antifeedant Properties of Evolitrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Evolitrine, a furoquinoline alkaloid, has demonstrated notable antifeedant activity against the polyphagous pest Spodoptera litura, commonly known as the tobacco cutworm. This technical guide provides an in-depth overview of the current scientific knowledge regarding the insecticidal potential of this compound, focusing on its feeding deterrence capabilities. This document is intended for researchers, scientists, and drug development professionals in the field of insect pest management and natural product chemistry.

Executive Summary

This compound, isolated from the stem wood of Evodia lunu-ankenda, has been identified as a potent antifeedant against the fourth instar larvae of Spodoptera litura. In laboratory-based non-choice assays, this compound exhibited a significant reduction in feeding activity. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess its antifeedant properties, and explores the potential mechanisms of action, providing a foundational resource for further research and development of this compound-based biopesticides.

Quantitative Antifeedant Activity

The primary quantitative data available for the antifeedant activity of this compound comes from a study utilizing a non-choice leaf disk bioassay. The findings are summarized in the table below.

CompoundInsect SpeciesLarval InstarConcentration (ppm)Antifeedant Activity (%)Bioassay TypeSource
This compoundSpodoptera lituraFourth100067Non-Choice Leaf Disk[1]
DictamnineSpodoptera lituraFourth100062Non-Choice Leaf Disk[1]

Table 1: Antifeedant Activity of this compound and Dictamnine against Spodoptera litura.[1]

Experimental Protocols

The evaluation of this compound's antifeedant properties was conducted using a standardized and widely accepted laboratory bioassay.

Leaf Disk Non-Choice Bioassay

This method is a standard procedure for evaluating the feeding deterrence of a compound against chewing insects.

Objective: To determine the percentage of feeding inhibition of a test compound against a target insect pest.

Materials and Reagents:

  • Test compound (this compound)

  • Solvent (e.g., Acetone)

  • Fresh, untreated leaves (e.g., Castor leaves for S. litura)

  • Petri dishes

  • Filter paper

  • Cork borer

  • Planimeter or leaf area meter

  • Test insects (S. litura, fourth instar larvae), pre-starved for a defined period (e.g., 2-4 hours)

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., 1000 ppm in acetone). Control solutions consist of the pure solvent.

  • Treatment of Leaf Disks: Leaf disks of a uniform size are punched out from fresh leaves using a cork borer. The disks are then dipped into the test solution or the control solution for a few seconds.

  • Drying: The treated leaf disks are air-dried at room temperature to allow for the complete evaporation of the solvent.

  • Bioassay Setup: A moistened filter paper is placed at the bottom of each petri dish to maintain humidity. One treated leaf disk is placed in the center of each petri dish.

  • Introduction of Insects: A single, pre-starved fourth instar larva of S. litura is introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled laboratory conditions (e.g., 27±2 °C, 75±5% RH, and a 12:12 h light:dark photoperiod) for a specified duration (e.g., 24 hours).

  • Data Collection: After the experimental period, the larvae are removed, and the unconsumed area of each leaf disk is measured using a planimeter or a leaf area meter.

  • Calculation of Antifeedant Activity: The percentage of antifeedant activity is calculated using the following formula:

    Antifeedant Activity (%) = [(C - T) / (C + T)] x 100

    Where:

    • C = Area of leaf consumed in the control disk

    • T = Area of leaf consumed in the treated disk

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis prep_solution Prepare this compound Solution (1000 ppm) treat_disks Dip Disks in Solution prep_solution->treat_disks punch_disks Punch Leaf Disks punch_disks->treat_disks dry_disks Air Dry Disks treat_disks->dry_disks setup_petri Setup Petri Dish dry_disks->setup_petri add_larva Introduce Larva setup_petri->add_larva incubate Incubate (24h) add_larva->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_activity Calculate Antifeedant Activity (%) measure_consumption->calculate_activity

Fig 1. Workflow for the Leaf Disk Non-Choice Bioassay.

Mechanism of Action (Hypothesized)

While direct experimental evidence for the specific mechanism of action of this compound as an antifeedant is currently lacking, the primary mode of action for such compounds is generally believed to involve the insect's gustatory system.

Interaction with Gustatory Receptors

It is hypothesized that this compound acts on the gustatory receptor neurons (GRNs) located in the insect's chemosensory organs, such as the sensilla on the mouthparts, antennae, and tarsi. These receptors are responsible for detecting chemical cues in potential food sources. Antifeedants typically elicit a deterrent response by either:

  • Stimulating deterrent-sensitive neurons: These neurons, when activated, send signals to the central nervous system that inhibit feeding behavior.

  • Blocking phagostimulant-receptive neurons: By binding to receptors that normally recognize feeding stimulants (e.g., sugars), antifeedants can prevent the initiation of the feeding response.

Furoquinoline alkaloids, the class of compounds to which this compound belongs, are known to possess a range of biological activities. Their planar structure may facilitate intercalation with biological macromolecules, including receptor proteins.

Potential Signaling Pathways

The binding of an antifeedant like this compound to a gustatory receptor would initiate a signal transduction cascade within the GRN. While the specific pathway for this compound is unknown, insect gustatory signaling can involve:

  • Ionotropic Receptors (IRs): Where the receptor itself is an ion channel that opens upon ligand binding, leading to changes in the neuron's membrane potential.

  • G-protein Coupled Receptors (GPCRs): Where ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening or closing of ion channels.

Further electrophysiological studies, such as single sensillum recordings, are necessary to elucidate the precise neuronal response to this compound and identify the specific GRNs and receptors involved.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_signaling Signal Transduction cluster_response Neuronal & Behavioral Response This compound This compound Receptor Gustatory Receptor This compound->Receptor Binds to GRN Gustatory Receptor Neuron Signal_Cascade Signal Cascade (e.g., G-protein, Ion Channel) GRN->Signal_Cascade Initiates Receptor->GRN Located on Action_Potential Action Potential Firing Signal_Cascade->Action_Potential Modulates CNS Central Nervous System Action_Potential->CNS Signal to Feeding_Inhibition Feeding Inhibition CNS->Feeding_Inhibition Results in

Fig 2. Hypothesized Gustatory Signaling Pathway for this compound.

Future Directions

The promising antifeedant activity of this compound warrants further investigation to fully characterize its potential as a biopesticide. Key areas for future research include:

  • Dose-Response Studies: Establishing the half maximal effective concentration (EC50) of this compound against S. litura and other relevant insect pests.

  • Electrophysiological Assays: Utilizing techniques like single sensillum recording to identify the specific gustatory neurons and receptors that respond to this compound.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways activated upon this compound-receptor binding.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for its antifeedant activity, potentially leading to the development of more potent compounds.

  • Field Trials: Evaluating the efficacy of this compound formulations under field conditions to assess its practical applicability in agriculture.

Conclusion

This compound has emerged as a promising natural compound with significant antifeedant properties against the major agricultural pest, Spodoptera litura. The data and protocols presented in this guide provide a solid foundation for the scientific community to build upon. Further research into its precise mechanism of action and efficacy in more complex environments will be crucial for the development of this compound as a viable and eco-friendly alternative to conventional synthetic pesticides.

References

Ethnobotanical and Pharmacological Profile of Evolitrine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid, is a secondary metabolite found in various plant species, particularly within the Rutaceae family. Traditional medicine systems across Asia have long utilized plants containing this compound to treat a spectrum of ailments, including inflammatory conditions, pain, fever, and gastrointestinal issues. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, supported by pharmacological evidence. It details the experimental protocols for the isolation and bioactivity assessment of this compound and presents the current understanding of its molecular mechanisms of action through signaling pathway diagrams. Quantitative data from key studies are summarized in tabular format to facilitate comparative analysis for research and development purposes.

Ethnobotanical Uses of Plants Containing this compound

Several plant species have been identified as sources of this compound, with a rich history of use in traditional medicine. The primary genera include Acronychia, Melicope (formerly Euodia), and Evodia. The ethnobotanical applications are diverse, reflecting the broad therapeutic potential of the phytochemicals within these plants.

Plant SpeciesCommon Name(s)Part(s) UsedTraditional Medicinal UsesGeographical Region(s) of Use
Acronychia pedunculata (L.) Miq.Claw-flowered Laurel, Laka WoodLeaves, Bark, Roots, FruitTreatment of inflammatory conditions, pain, swelling, cough, diarrhea, asthma, itchy skin, sores, and ulcers.[1][2]Sri Lanka, Southeast Asia, China, India
Melicope lunu-ankenda (Gaertn.) T.G.HartleyLunu-ankenda, Bee-beeLeaves, Roots, BarkManagement of hypertension, menstrual disorders, diabetes, fever; used as a tonic and emmenagogue. Also consumed as a salad and condiment.[2][3][4]Tropical Asia (Sri Lanka to Philippines)
Evodia rutaecarpa (Juss.) Benth.Wu-Chu-YuFruitUsed in Traditional Chinese Medicine to treat headache, abdominal pain, vomiting, diarrhea, and to reduce pain and swelling.[5][6][7][8]China, Korea

Pharmacological Activity and Quantitative Data

Scientific investigations have begun to validate the traditional uses of these plants, with a focus on the anti-inflammatory and analgesic properties of their extracts and isolated compounds, including this compound.

Anti-inflammatory and Analgesic Activity

Studies on Acronychia pedunculata have demonstrated significant anti-inflammatory and anti-nociceptive (analgesic) effects. The ethanolic extract of the leaves and the isolated this compound have shown dose-dependent activity.

SubstanceBioassayOrganismDosageEffectReference
70% Ethanol Extract of A. pedunculata leaves (EELA)Carrageenan-induced paw oedemaWistar rats200 mg/kg b.w.78% inhibition of oedema at 5th hour[9]
This compoundCarrageenan-induced paw oedemaWistar rats50 mg/kg b.w.Activity comparable to indomethacin (5 mg/kg b.w.)[9]
This compoundAcetic acid-induced writhingWistar rats50 mg/kg b.w.Analgesic activity comparable to acetylsalicylic acid (100 mg/kg b.w.)[9]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and pharmacological evaluation of this compound from plant sources, primarily based on studies of Acronychia pedunculata.[9]

Plant Material and Extraction
  • Collection and Preparation: Fresh leaves of the plant (e.g., A. pedunculata) are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.

  • Solvent Extraction: The powdered material is subjected to extraction with 70% ethanol. This is typically performed at room temperature with periodic agitation for a specified duration (e.g., 24-48 hours).

  • Filtration and Concentration: The extract is filtered through a suitable medium (e.g., muslin cloth followed by filter paper). The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude ethanolic extract.

Isolation of this compound
  • Fractionation: The crude ethanolic extract is subjected to fractionation to separate compounds based on their polarity. An acid-base partitioning method is effective for isolating alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., hexane) to remove non-alkaloidal compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a moderately polar solvent like chloroform or dichloromethane to obtain the alkaloid-rich fraction.

  • Column Chromatography: The alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate).

  • Purification and Identification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) are pooled and may be subjected to further purification steps like preparative TLC or recrystallization. The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

In-Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Oedema)
  • Animals: Wistar rats of either sex (weighing 150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are divided into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 5 mg/kg b.w.), and test groups receiving different doses of the plant extract or isolated this compound (e.g., 50 mg/kg b.w.). Doses are administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every hour for 5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of oedema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of several key inflammatory pathways.

experimental_workflow plant Plant Material (e.g., A. pedunculata leaves) powder Drying and Powdering plant->powder extraction 70% Ethanol Extraction powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Acid-Base Partitioning (Alkaloid Fractionation) crude_extract->fractionation alkaloid_fraction Alkaloid-Rich Fraction fractionation->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom fractions Collected Fractions (TLC Monitoring) column_chrom->fractions purification Purification (e.g., Prep-TLC, Recrystallization) fractions->purification This compound Pure this compound purification->this compound identification Structural Identification (NMR, MS) This compound->identification signaling_pathway cluster_pathways Intracellular Signaling inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cell_membrane Macrophage / Mast Cell inflammatory_stimuli->cell_membrane nf_kb_pathway NF-κB Pathway Activation cell_membrane->nf_kb_pathway histamine_release Histamine Release cell_membrane->histamine_release ros_production ROS Production (Oxidative Stress) cell_membrane->ros_production no_production iNOS Upregulation & NO Production nf_kb_pathway->no_production pro_inflammatory_mediators Pro-inflammatory Mediators (Cytokines, NO, Histamine, ROS) nf_kb_pathway->pro_inflammatory_mediators histamine_release->pro_inflammatory_mediators ros_production->pro_inflammatory_mediators no_production->pro_inflammatory_mediators inflammation Inflammation & Pain pro_inflammatory_mediators->inflammation This compound This compound This compound->nf_kb_pathway Inhibits This compound->histamine_release Inhibits (Anti-histamine) This compound->ros_production Inhibits (Antioxidant) This compound->no_production Inhibits

References

Evolitrine: A Technical Guide to Solubility and Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and analgesic effects. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Furthermore, it outlines a standard experimental protocol for solubility determination and presents a putative signaling pathway related to its anti-inflammatory activity based on current scientific understanding.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its formulation, bioavailability, and in vitro testing. This section details the known solubility of this compound in DMSO and ethanol.

Quantitative Solubility Data
SolventSolubilityMolar ConcentrationMethodNotes
DMSO 100 mg/mL[1][2]436.24 mMNot SpecifiedUltrasonic treatment and gentle heating may be required to achieve complete dissolution.[1][2] It is also noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended.[1]
Ethanol Data Not AvailableData Not AvailableNot ApplicableThis compound has been isolated from plant material using 70% ethanol extracts, suggesting at least partial solubility in aqueous ethanol solutions.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized method for determining the thermodynamic solubility of a compound, such as this compound, in a given solvent. This method is widely accepted and provides a reliable measure of equilibrium solubility.

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equilibration1 Incubate on orbital shaker (24-72 hours) prep2->equilibration1 analysis1 Allow solid to settle equilibration1->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4

Shake-Flask Solubility Determination Workflow

Potential Anti-Inflammatory Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests that its anti-inflammatory effects may be attributed, in part, to its ability to inhibit the production of nitric oxide (NO) and its anti-histamine activity.

Inhibition of Nitric Oxide Synthesis

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound may exert its anti-inflammatory effects by inhibiting the activity of iNOS, thereby reducing the levels of pro-inflammatory NO.

Anti-Histamine Activity

Histamine is a key mediator of allergic and inflammatory responses. It is released from mast cells and binds to H1 receptors on various cells, leading to symptoms of inflammation. This compound's potential to act as a histamine H1 receptor antagonist would block these effects, contributing to its overall anti-inflammatory profile.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Pro-inflammatory Pathways cluster_no Nitric Oxide Pathway cluster_histamine Histamine Pathway cluster_response Inflammatory Response cluster_intervention This compound Intervention stimulus e.g., Pathogen, Allergen iNOS iNOS Activation stimulus->iNOS mast_cell Mast Cell Degranulation stimulus->mast_cell NO Nitric Oxide (NO) Production iNOS->NO inflammation Inflammation NO->inflammation histamine Histamine Release mast_cell->histamine H1R Histamine H1 Receptor histamine->H1R Binds to H1R->inflammation This compound This compound This compound->iNOS Inhibits This compound->H1R Antagonizes

Putative Anti-Inflammatory Mechanism of this compound

Conclusion

This technical guide provides essential solubility data for this compound in DMSO and highlights the need for further investigation into its solubility in ethanol. The detailed experimental protocol for solubility determination offers a standardized approach for researchers. The proposed mechanism of action, involving the inhibition of nitric oxide synthesis and histamine signaling, provides a foundation for further mechanistic studies into the anti-inflammatory properties of this compound. This information is critical for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Evolitrine Extraction from Acronychia pedunculata Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acronychia pedunculata, a plant belonging to the Rutaceae family, is utilized in traditional medicine, particularly in Sri Lanka, for treating inflammatory conditions.[1] Scientific investigations have identified evolitrine, a furoquinoline alkaloid, as a major bioactive compound in the leaves of this plant, exhibiting significant anti-inflammatory and analgesic properties.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Acronychia pedunculata, based on established methodologies. The protocol is intended to be a comprehensive guide for researchers in natural product chemistry and drug discovery.

Quantitative Data Summary

The following table summarizes the typical yields obtained at different stages of the extraction and purification process.

ParameterValue
Starting Plant Material (dried leaves)1 kg
Volume of 70% Ethanol for Extraction5 L
Yield of Crude 70% Ethanol Extract150 g
Yield of Alkaloid Fraction10 g
Yield of Purified this compound500 mg
Purity of this compound (by HPLC)>98%

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound.

1. Preparation of Plant Material:

  • Fresh leaves of Acronychia pedunculata are collected and washed thoroughly with distilled water to remove any dirt and debris.

  • The leaves are air-dried in the shade for 7-10 days until they are brittle.

  • The dried leaves are then ground into a coarse powder using a mechanical grinder.

2. Crude Extraction with 70% Ethanol:

  • The powdered leaves are macerated with 70% ethanol at a solid-to-solvent ratio of 1:5 (w/v).

  • The mixture is shaken periodically and left to stand for 72 hours at room temperature.

  • The extract is then filtered through Whatman No. 1 filter paper.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to obtain the crude 70% ethanol extract (EELA).[1]

3. Acid-Base Extraction for Alkaloid Fraction:

  • The crude ethanol extract is dissolved in 5% hydrochloric acid (HCl).

  • The acidic solution is then washed with dichloromethane (CH₂Cl₂) to remove neutral and acidic compounds.

  • The aqueous layer is collected and basified with ammonium hydroxide (NH₄OH) to a pH of 9-10.

  • The basic solution is then partitioned with CH₂Cl₂. The organic layer, containing the alkaloids, is collected.

  • The CH₂Cl₂ layer is washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the total alkaloid fraction.

4. Isolation of this compound by Column Chromatography:

  • The alkaloid fraction is subjected to column chromatography over silica gel (60-120 mesh).

  • The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of CHCl₃:MeOH (95:5) and visualized under UV light (254 nm).

  • Fractions showing a prominent spot corresponding to the Rf value of a standard this compound sample are pooled.

  • The pooled fractions are concentrated and recrystallized from methanol to yield pure this compound.

5. Structure Confirmation:

  • The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), and by comparison with published data.[1]

Visualizations

Experimental Workflow for this compound Extraction

Evolitrine_Extraction_Workflow start Acronychia pedunculata Leaves drying Drying and Grinding start->drying extraction Maceration with 70% Ethanol drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude 70% Ethanol Extract concentration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography purification Fraction Pooling and Recrystallization column_chromatography->purification This compound Pure this compound purification->this compound analysis Spectroscopic Analysis (NMR, MS) This compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway (Hypothetical)

While the provided search results do not detail a specific signaling pathway for this compound's action, it is known to have anti-inflammatory effects. A hypothetical pathway could involve the inhibition of pro-inflammatory mediators.

Anti_Inflammatory_Pathway This compound This compound pro_inflammatory_enzymes Pro-inflammatory Enzymes (e.g., COX-2) This compound->pro_inflammatory_enzymes Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->pro_inflammatory_enzymes prostaglandins Prostaglandins pro_inflammatory_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Hypothetical anti-inflammatory pathway of this compound.

References

Total Synthesis of Evolitrine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine (4,7-dimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid that has garnered significant interest due to its potential anti-inflammatory properties. This document provides a comprehensive guide to the total synthesis of this compound, based on the established methodology reported by Bansi Lal and colleagues. The synthetic route involves a three-step process commencing from 3-methoxyaniline, proceeding through key chloro- and furoquinoline intermediates. This guide presents detailed experimental protocols for each reaction step, a summary of all quantitative data, and a visual representation of the synthetic pathway to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.

Introduction

Furoquinoline alkaloids represent a class of natural products with a wide range of biological activities. This compound, isolated from plant sources such as Evodia lunu-ankenda, has demonstrated notable anti-inflammatory effects, making it a target of interest for synthetic and medicinal chemists. The total synthesis of this compound allows for the production of the natural product for further biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies. The synthetic approach detailed herein follows a robust and efficient pathway, providing a practical guide for laboratory-scale synthesis.

Synthetic Pathway Overview

The total synthesis of this compound is accomplished via a three-step sequence as illustrated in the diagram below. The synthesis begins with the formation of a key intermediate, 4-chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a), from 3-methoxyaniline. This is followed by the reduction of the carbonyl group and subsequent dehydration to yield the furoquinoline core structure, 4-chloro-7-methoxyfuro[2,3-b]quinoline (5a). The final step involves a nucleophilic substitution reaction with sodium methoxide to afford the target molecule, this compound (6a).

Evolitrine_Synthesis Start 3-Methoxyaniline Intermediate1 4-Chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a) Start->Intermediate1 i. Diethyl malonate, heat ii. POCl3, reflux Intermediate2 4-Chloro-7-methoxyfuro[2,3-b]quinoline (5a) Intermediate1->Intermediate2 i. NaBH4, MeOH ii. KHSO4, dioxane, reflux This compound This compound (6a) (4,7-Dimethoxyfuro[2,3-b]quinoline) Intermediate2->this compound NaOMe, MeOH, reflux

Figure 1. Total Synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the procedures described by Bansi Lal et al.[1]

Step 1: Synthesis of 4-Chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a)

This initial step involves a two-part sequence: a condensation reaction followed by a cyclization and chlorination.

Materials:

  • 3-Methoxyaniline

  • Diethyl malonate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Pyridine

Procedure:

  • A mixture of 3-methoxyaniline and diethyl malonate is heated to form the corresponding anilinomalonate.

  • To a solution of the dicarbonyl compound (1a, derived from the anilinomalonate) in dichloromethane, a solution of trifluoroacetic acid in dichloromethane is added, and the mixture is refluxed for 3 hours.[1]

  • Solutions of pyridine in dichloromethane and phosphorus oxychloride in dichloromethane are then added simultaneously.[1]

  • The reaction mixture is refluxed for an additional 2 hours.[1]

  • After cooling, the reaction mixture is carefully poured onto crushed ice and stirred.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a).

Step 2: Synthesis of 4-Chloro-7-methoxyfuro[2,3-b]quinoline (5a)

This step involves the reduction of the lactone and subsequent dehydration to form the furan ring.

Materials:

  • 4-Chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 2 N Hydrochloric acid (HCl)

  • Potassium hydrogen sulfate (KHSO₄)

  • 1,4-Dioxane

Procedure:

  • To a solution of compound 3a in methanol at 0 °C, sodium borohydride is added portion-wise.[1]

  • The reaction mixture is stirred at room temperature for 1 hour.[1]

  • The reaction is quenched by the addition of 2 N HCl.[1]

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane.

  • The combined organic extracts are dried and concentrated to give the intermediate alcohol.

  • The crude alcohol is dissolved in 1,4-dioxane, and potassium hydrogen sulfate is added.[1]

  • The mixture is refluxed for 3 hours.[1]

  • After cooling, the solvent is removed, and the residue is purified by column chromatography to afford 4-chloro-7-methoxyfuro[2,3-b]quinoline (5a).

Step 3: Total Synthesis of this compound (6a)

The final step is the methoxylation of the chloro-substituted quinoline.

Materials:

  • 4-Chloro-7-methoxyfuro[2,3-b]quinoline (5a)

  • Sodium metal (Na)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Under a nitrogen atmosphere, sodium metal is carefully added to dry methanol to prepare a solution of sodium methoxide.[1]

  • To this solution, 4-chloro-7-methoxyfuro[2,3-b]quinoline (5a) is added.[1]

  • The resulting reaction mixture is heated at reflux.[1] The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound (6a).

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound as reported in the literature.

StepStarting MaterialReagents and ConditionsProductYield (%)
13-Methoxyaniline derivative (1a)i. TFA, CH₂Cl₂, reflux, 3h; ii. Pyridine, POCl₃, reflux, 2h4-Chloro-7-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-one (3a)Not explicitly stated
2Compound 3ai. NaBH₄, MeOH, 0 °C to r.t., 1h; ii. KHSO₄, 1,4-dioxane, reflux, 3h4-Chloro-7-methoxyfuro[2,3-b]quinoline (5a)60% (for a similar derivative 5d)[1]
3Compound 5aNaOMe, MeOH, refluxThis compound (6a)Not explicitly stated

Note: The yields reported are based on the available information in the primary literature and may vary depending on experimental conditions. The yield for step 1 and step 3 for the direct synthesis of this compound were not explicitly provided in the referenced paper, though an overall efficient synthesis was claimed.[1]

Conclusion

The total synthesis of this compound presented here provides a clear and reproducible pathway for obtaining this biologically active natural product. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. This synthetic route not only enables access to this compound for further pharmacological studies but also provides a platform for the synthesis of novel analogs with potentially enhanced therapeutic properties. Further optimization of reaction conditions may lead to improved overall yields.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Evolitrine, a furoquinoline alkaloid with potential anti-inflammatory and other pharmacological activities.[1] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications. This document provides a detailed protocol for sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound (4,7-dimethoxyfuro[2,3-b]quinoline) is a natural alkaloid found in various plant species, including those of the Rutaceae family.[2][3][4] Due to its reported biological activities, there is a growing interest in the accurate quantification of this compound in plant extracts and pharmaceutical formulations. This application note presents a straightforward and robust HPLC method developed for the determination of this compound. The method is designed to be accessible to researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (>98% purity)

  • Dimethyl sulfoxide (DMSO, analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Based on the analysis of structurally similar furoquinoline alkaloids, which show maximum UV absorption between 239 nm and 244 nm, a detection wavelength of 242 nm was selected for this compound.[2][3][4] A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a common and effective choice for the separation of such alkaloids.[2][3][4]

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. This compound is readily soluble in DMSO.[1][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of finely powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected quantitative performance of this HPLC method. These values are based on typical performance for validated HPLC methods for similar small molecules.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 5.2 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in DMSO (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Powdered Plant Material Extract_Sample Extract with Methanol (Sonication) Sample->Extract_Sample Filter_Sample Filter Extract (0.45 µm) Extract_Sample->Filter_Sample Dilute_Sample Dilute with Mobile Phase Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (242 nm) Separate->Detect Cal_Curve Generate Calibration Curve from Standards Detect->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for the analysis of this compound in various sample matrices and can be readily implemented in a quality control or research laboratory setting. The provided protocol and performance characteristics serve as a valuable resource for researchers and professionals working with this compound.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Evolitrine, a furoquinoline alkaloid isolated from various plant species, has demonstrated significant in vivo anti-inflammatory and analgesic properties. Preliminary studies suggest its mechanisms of action may involve the inhibition of nitric oxide (NO) production, antioxidant activity, and anti-histamine effects[1][2]. To further elucidate the molecular mechanisms underlying its anti-inflammatory activity and to assess its potential as a therapeutic agent, a panel of robust in vitro assays is essential.

These application notes provide detailed protocols for a selection of key in vitro assays to investigate the anti-inflammatory effects of this compound. The described methods will enable researchers to assess its impact on pro-inflammatory mediators, key signaling pathways such as NF-κB and MAPK, and its antioxidant potential.

Data Presentation: Quantitative Summary of this compound's Anti-inflammatory Activity

The following data is presented for illustrative purposes to guide expected outcomes and data presentation. Actual experimental results may vary.

Table 1: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.514.3 ± 2.0
535.8 ± 3.530.1 ± 2.828.9 ± 2.533.7 ± 3.1
1058.4 ± 4.252.6 ± 3.955.3 ± 4.157.1 ± 4.5
2575.1 ± 5.570.3 ± 5.172.8 ± 5.374.5 ± 5.8
IC₅₀ (µM) 8.5 9.8 9.1 8.9

Table 2: Antioxidant Activity of this compound

AssayConcentration (µM)Activity (%)IC₅₀ (µM)
DPPH Radical Scavenging 1025.4 ± 2.318.2
2548.9 ± 3.8
5072.1 ± 5.1
10091.5 ± 6.2
Inhibition of Protein Denaturation 5030.7 ± 2.975.3
10055.2 ± 4.5
20078.9 ± 5.8

Experimental Protocols and Methodologies

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies[3][4].

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response[4][5].

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on NO production by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Pro-inflammatory Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described above.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Inflammatory Mediators and Signaling Pathways

Western blotting is employed to analyze the protein expression levels of key inflammatory mediators (iNOS, COX-2) and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Following treatment with this compound and LPS, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p65, IκBα, phospho-p38, phospho-ERK, and phospho-JNK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of this compound, indicating its antioxidant potential[1][6].

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

    • Ascorbic acid or Gallic acid can be used as a positive control[6].

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Inhibition of Protein Denaturation Assay

Protein denaturation is a cause of inflammation. This assay assesses the ability of this compound to prevent heat-induced denaturation of bovine serum albumin (BSA)[7][8].

  • Procedure:

    • Prepare a reaction mixture containing BSA and different concentrations of this compound.

    • Incubate at room temperature for 10 minutes.

    • Heat the mixture at 51°C for 20 minutes[7].

    • Cool the solution and measure the turbidity (absorbance) at 660 nm.

    • Acetylsalicylic acid can be used as a reference standard[7].

    • The percentage inhibition of protein denaturation is calculated.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_assays Assays A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C Inflammatory Stimulation (LPS) B->C D Sample Collection (Supernatant & Cell Lysate) C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (Proteins) D->G G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->TAK1 inhibits? This compound->p38 inhibits phosphorylation? This compound->JNK inhibits phosphorylation? This compound->ERK inhibits phosphorylation?

References

Application Notes and Protocols for Testing Evolitrine in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with Toll-like receptor 4 (TLR4) on immune cells, particularly macrophages, triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. This response, while crucial for host defense, can become dysregulated and contribute to the pathophysiology of various inflammatory diseases. The LPS-induced inflammation model is a robust and widely used system, both in vitro and in vivo, to study the mechanisms of inflammation and to evaluate the efficacy of potential anti-inflammatory agents.[1][2][3]

Evolitrine, a furoquinoline alkaloid isolated from Acronychia pedunculata and Evodia rutaecarpa, has demonstrated significant anti-inflammatory and analgesic properties.[4][5] These application notes provide detailed protocols for utilizing the LPS-induced inflammation model to test the therapeutic potential of this compound, focusing on its ability to modulate key inflammatory pathways and mediators.

Mechanism of LPS-Induced Inflammation

LPS recognition by the TLR4/MD-2/CD14 receptor complex on the cell surface initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent and the TRIF-dependent pathways.[2][6][7]

  • MyD88-dependent pathway: This is the primary pathway leading to the early activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38, JNK, and ERK.[6][7][8] Activation of these pathways results in the transcription and subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][9]

  • TRIF-dependent pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons.

The downstream effects of these signaling cascades include the increased expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively, further amplifying the inflammatory response.[2][10][11]

Experimental Protocols

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a well-established and convenient model for studying LPS-induced inflammation.[12][13]

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.

2. Cell Viability Assay (MTT Assay):

  • Objective: To determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.[12]

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Objective: To assess the effect of this compound on iNOS activity.

  • Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate overnight.

  • Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) for 24 hours.[10][13]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.[12]

4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Objective: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β.

  • Seed RAW 264.7 cells (2.5 x 10^5 cells/mL) in a 24-well plate and incubate overnight.[13]

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL or 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and store at -80°C until use.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

5. Analysis of Gene Expression (RT-qPCR):

  • Objective: To determine the effect of this compound on the mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Seed RAW 264.7 cells (1 x 10^6 cells/well) in a 6-well plate and incubate overnight.

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL or 1 µg/mL) for 6-24 hours.

  • Isolate total RNA using a suitable kit (e.g., Trizol).[12]

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

6. Analysis of Protein Expression (Western Blot):

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (iNOS, COX-2, p-p65, p-IκBα, p-p38, p-JNK, p-ERK).

  • Seed RAW 264.7 cells (1 x 10^6 cells/well) in a 6-well plate and incubate overnight.

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL or 1 µg/mL) for a shorter duration (e.g., 15-60 minutes for signaling proteins, 24 hours for iNOS/COX-2).

  • Lyse the cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of this compound.

1. Animals:

  • Use male C57BL/6 or BALB/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee.

2. Experimental Design:

  • Divide mice into the following groups (n=6-8 per group):

    • Control Group: Vehicle (e.g., saline or DMSO/Tween 80 in saline) administration.

    • LPS Group: Vehicle administration followed by LPS injection.

    • This compound + LPS Group: this compound (e.g., 50 mg/kg body weight) administration followed by LPS injection.[5]

    • Positive Control + LPS Group: A known anti-inflammatory drug (e.g., Dexamethasone) followed by LPS injection.

3. Drug Administration:

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

4. Induction of Inflammation:

  • Inject LPS (e.g., 1-5 mg/kg body weight) intraperitoneally.[15]

5. Sample Collection:

  • At specific time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture under anesthesia.

  • Euthanize the animals and harvest organs (e.g., lungs, liver, spleen) for further analysis.

6. Analysis of Inflammatory Markers:

  • Serum Cytokines: Separate serum from the collected blood and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in tissues like the lungs, measure MPO activity using a colorimetric assay.

  • Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Western Blot and RT-qPCR: Homogenize tissues to extract protein and RNA for analysis of inflammatory mediators and signaling pathways as described in the in vitro protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on LPS-Induced NO Production and Cell Viability in RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Control-100 ± 5.21.5 ± 0.3
LPS (1 µg/mL)-98 ± 4.545.2 ± 3.8
This compound1099 ± 5.135.1 ± 2.9
This compound2597 ± 4.822.5 ± 2.1**
This compound5096 ± 5.510.8 ± 1.5***
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by *p < 0.05, **p < 0.01, **p < 0.001.

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-2500 ± 1501800 ± 120800 ± 75
This compound101800 ± 1101300 ± 90600 ± 50
This compound251100 ± 95 800 ± 70400 ± 35**
This compound50600 ± 50 450 ± 40250 ± 20***
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by *p < 0.05, **p < 0.01, **p < 0.001.

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

TreatmentDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-100 ± 1580 ± 1250 ± 8
LPS53500 ± 2502500 ± 2001200 ± 110
This compound + LPS501800 ± 180 1300 ± 150700 ± 80**
Dexamethasone + LPS51200 ± 110 900 ± 95500 ± 60***
*Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by **p < 0.01, **p < 0.001.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cell_culture RAW 264.7 Cell Culture viability MTT Assay for This compound Toxicity cell_culture->viability treatment Pre-treatment with this compound followed by LPS Stimulation viability->treatment no_assay Griess Assay for NO Measurement treatment->no_assay elisa ELISA for Cytokine Quantification treatment->elisa qpcr RT-qPCR for Gene Expression treatment->qpcr western Western Blot for Protein Expression treatment->western acclimatization Animal Acclimatization grouping Experimental Grouping acclimatization->grouping drug_admin This compound/Vehicle Administration grouping->drug_admin lps_injection LPS Injection drug_admin->lps_injection sample_collection Blood and Tissue Collection lps_injection->sample_collection serum_cytokines Serum Cytokine Analysis (ELISA) sample_collection->serum_cytokines histology Histopathological Evaluation sample_collection->histology tissue_analysis Tissue Homogenate Analysis (WB, qPCR) sample_collection->tissue_analysis

Caption: Experimental workflow for evaluating this compound in LPS-induced inflammation models.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK Transcription Gene Transcription MAPK->Transcription IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Nucleus->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) Transcription->Mediators This compound This compound This compound->MAPK inhibits? This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: LPS-induced inflammatory signaling pathway and potential targets of this compound.

References

Application Notes and Protocols for Evolitrine in Carrageenan-Induced Paw Edema Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid isolated from Acronychia pedunculata, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of this compound. This widely used and reproducible model of acute inflammation is essential for the preclinical screening of potential anti-inflammatory agents.

The carrageenan-induced paw edema model involves the injection of carrageenan, a sulfated polysaccharide, into the subplantar tissue of a rodent's hind paw, which elicits a localized, acute, and biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent late phase (3-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins (mediated by cyclooxygenase-2, COX-2), cytokines (e.g., TNF-α and IL-1β), and nitric oxide (NO)[1][2][3]. By measuring the reduction in paw volume or thickness in this compound-treated animals compared to a control group, researchers can quantify its anti-inflammatory activity.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in the carrageenan-induced paw edema model. The data presented below is a summary of findings from relevant studies.

Treatment GroupDose (mg/kg b.w.)Time Point (hours)% Inhibition of EdemaReference
This compound50378%[4]
This compound60378% (maximum inhibition)[1]
Indomethacin (Reference Drug)5588.9%
70% Ethanol Extract of A. pedunculata (source of this compound)200578%[4]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This protocol outlines the standardized procedure for inducing and measuring paw edema in rodents to assess the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

  • Saline solution (0.9% NaCl)

  • Wistar rats or Swiss albino mice (male, 150-200g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

  • Animal weighing scale

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.

  • Animal Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Negative Control): Administer the vehicle orally.

    • Group II (Positive Control): Administer Indomethacin (5 mg/kg, orally).

    • Group III (Test Group): Administer this compound (50 mg/kg or desired doses, orally).

  • Drug Administration: Administer the respective treatments to each group via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume/Thickness Measurement:

    • Measure the initial paw volume or thickness of the right hind paw of each animal before carrageenan injection using a plethysmometer or digital calipers. This serves as the baseline reading (0 hour).

    • Subsequent measurements of paw volume or thickness are taken at 1, 2, 3, 4, and 5 hours post-carrageenan injection[5][6].

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the following formula:

      % Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups. A p-value of < 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping of Animals (Control, Positive Control, Test) acclimatization->grouping drug_prep Preparation of this compound, Indomethacin, and Vehicle grouping->drug_prep admin Oral Administration drug_prep->admin baseline Baseline Paw Measurement (0 hr) admin->baseline carrageenan Carrageenan Injection (0.1 mL, 1%) baseline->carrageenan measurements Paw Measurements (1, 2, 3, 4, 5 hr) carrageenan->measurements calc Calculate % Edema Increase and % Inhibition measurements->calc stats Statistical Analysis calc->stats

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Proposed Mechanism of Action

G cluster_carrageenan Carrageenan Insult cluster_early Early Phase (0-2 hr) cluster_late Late Phase (3-6 hr) cluster_this compound This compound Intervention carrageenan Carrageenan Injection histamine Histamine & Serotonin Release carrageenan->histamine cytokines TNF-α, IL-1β carrageenan->cytokines vasodilation Vasodilation & Increased Permeability histamine->vasodilation edema Edema Formation vasodilation->edema Early Phase nfkb NF-κB Activation cytokines->nfkb cox2 COX-2 Upregulation nfkb->cox2 infiltrate Neutrophil Infiltration nfkb->infiltrate no Nitric Oxide (NO) nfkb->no prostaglandins Prostaglandins (PGE2) cox2->prostaglandins infiltrate->edema Late Phase no->edema Late Phase prostaglandins->edema Late Phase This compound This compound This compound->histamine Inhibits This compound->cytokines Potential Modulation This compound->cox2 Likely Inhibition This compound->no Inhibits This compound->prostaglandins Inhibits

Caption: Proposed mechanism of this compound in the inflammatory cascade.

Discussion

The provided data and protocols establish the carrageenan-induced paw edema assay as a robust method for evaluating the anti-inflammatory potential of this compound. The significant inhibition of edema by this compound, comparable to the standard NSAID indomethacin, underscores its therapeutic potential.

The proposed mechanism of action for this compound, as depicted in the signaling pathway diagram, suggests a multi-targeted anti-inflammatory effect. Evidence points towards its ability to inhibit the release of early-phase mediators like histamine, as well as late-phase mediators including nitric oxide and prostaglandins[4][7]. The inhibition of prostaglandin E2 (PGE2) by the extract containing this compound suggests a potential inhibitory action on the COX-2 enzyme, a key target for many anti-inflammatory drugs[1]. Further investigation into the direct effects of this compound on the expression and activity of COX-2, as well as its influence on the production of pro-inflammatory cytokines like TNF-α and IL-1β and the upstream NF-κB signaling pathway, would provide a more comprehensive understanding of its molecular mechanisms.

These application notes and protocols serve as a valuable resource for researchers aiming to investigate the anti-inflammatory properties of this compound and similar natural compounds. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating the drug discovery and development process.

References

Application Note: Determination of the Antioxidant Activity of Evolitrine Using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for evaluating the free-radical scavenging ability of compounds.[1] The core of this assay is the DPPH molecule, a stable free radical that possesses a deep purple color due to its unpaired electron, with a maximum absorbance at approximately 517 nm.[2] When an antioxidant compound, such as Evolitrine, is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[3] This process neutralizes the radical, converting it to its reduced form, DPPH-H. The reduction is accompanied by a stoichiometric color change from deep purple to a pale yellow, leading to a decrease in absorbance at 517 nm.[4][3] The degree of this discoloration is directly proportional to the antioxidant's scavenging capacity.

This compound is a furoquinoline alkaloid found in plants like Acronychia pedunculata and has demonstrated anti-inflammatory and analgesic properties.[5][6] Given that some anti-inflammatory mechanisms are linked to antioxidant activity, quantifying this compound's ability to scavenge free radicals is crucial for understanding its complete pharmacological profile.[6] This application note provides a detailed protocol for determining the antioxidant potential of this compound by calculating its IC50 value—the concentration required to scavenge 50% of the DPPH radicals.

Materials and Reagents

  • This compound (C13H11NO3, M.W. 229.23 g/mol )[7]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Positive Control: Ascorbic acid or Trolox

  • Solvent: Spectrophotometric grade methanol or ethanol

  • 96-well microplates or quartz cuvettes

  • Adjustable micropipettes

  • UV-Vis spectrophotometer or microplate reader capable of reading at 517 nm

  • Vortex mixer

  • Analytical balance

Experimental Protocols

This protocol is optimized for a 96-well microplate format for high-throughput analysis.

3.1. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Prepare a stock solution by dissolving 4 mg of DPPH in 100 ml of methanol or ethanol.[8]

    • Store the stock solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.[3]

    • Before the assay, dilute the stock solution with the same solvent to achieve a working concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[4] Prepare this solution fresh daily.[4]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a 1 mg/mL stock solution.

    • From this stock, perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in the same solvent used for this compound.

    • Perform serial dilutions to create a standard curve with concentrations similar to the test sample.

3.2. Assay Procedure

  • Plate Setup: Add 100 µL of the serially diluted this compound samples and positive control solutions into separate wells of a 96-well plate.

  • Blank Preparation: Prepare a blank well containing 100 µL of the solvent (e.g., methanol) instead of the sample.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.[9]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature (25°C) for 30 minutes.[9][10] The incubation time is critical as the reaction rate can vary between different antioxidants.[4]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8]

Data Analysis and Presentation

4.1. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [11][12]

Where:

  • A_control is the absorbance of the DPPH solution with the solvent only (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

4.2. Determination of IC50 Value

The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals.

  • Plot a graph with the % Inhibition on the y-axis against the corresponding sample concentrations on the x-axis.

  • Use linear regression to obtain the equation of the trendline (y = mx + c).[13][14]

  • Calculate the IC50 value by substituting y = 50 into the equation and solving for x: IC50 = (50 - c) / m [13]

A lower IC50 value indicates a higher antioxidant potency.[15]

4.3. Data Presentation

The quantitative results should be summarized in a clear and structured table.

SampleConcentration (µg/mL)Mean Absorbance (517 nm)% InhibitionIC50 (µg/mL)
Control 00.9980.0%N/A
100.81518.3%
250.64235.7%
This compound 500.48951.0%48.5
750.35164.8%
1000.22377.7%
2.50.75124.7%
Ascorbic Acid 50.50249.7%5.1
100.24575.4%
150.09890.2%

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep 1. Solution Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Prepare 0.1 mM DPPH Working Solution p2 Prepare this compound Serial Dilutions p3 Prepare Positive Control Serial Dilutions a1 Pipette Samples, Controls & Blanks into 96-well Plate p3->a1 a2 Add DPPH Solution to All Wells a1->a2 a3 Incubate in Dark (30 min, RT) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Inhibition for Each Concentration a4->d1 d2 Plot % Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value via Linear Regression d2->d3

Caption: DPPH assay experimental workflow.

G Mechanism of DPPH Radical Scavenging by this compound cluster_products DPPH_radical DPPH• DPPH_H DPPH-H (Reduced Form) DPPH_radical->DPPH_H H• donation This compound This compound (Antioxidant) Evolitrine_radical This compound• (Oxidized Form) This compound->Evolitrine_radical

Caption: Antioxidant scavenging mechanism.

References

Application Notes: Evolitrine's Inhibitory Effect on Nitric Oxide Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evolitrine, a furoquinoline alkaloid isolated from plants such as Acronychia pedunculata, has demonstrated anti-inflammatory properties.[1][2] Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and contributes to tissue damage in various inflammatory diseases.[3] Therefore, inhibiting NO production is a key therapeutic strategy for managing inflammation. These application notes provide a detailed protocol for assessing the in vitro NO inhibitory activity of this compound in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Principle

This assay quantifies the ability of this compound to inhibit the production of nitric oxide in macrophages stimulated with bacterial lipopolysaccharide (LPS). LPS activates macrophages, leading to the upregulation of iNOS and subsequent production of large amounts of NO.[3][4] The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reaction is a colorimetric assay where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[1][2]

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The data also includes a cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO InhibitionCell Viability (%)
Vehicle Control -1.5 ± 0.2-100
LPS (1 µg/mL) -25.8 ± 1.7098.5 ± 2.1
This compound + LPS 122.1 ± 1.514.397.9 ± 2.5
This compound + LPS 516.5 ± 1.136.196.4 ± 3.0
This compound + LPS 1011.2 ± 0.956.695.8 ± 2.8
This compound + LPS 256.8 ± 0.573.694.2 ± 3.5
This compound + LPS 504.1 ± 0.384.192.1 ± 4.1
L-NAME + LPS 1003.2 ± 0.487.697.2 ± 2.4

L-NAME (Nω-Nitro-L-arginine methyl ester) is a known iNOS inhibitor and serves as a positive control. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide Inhibitory Activity Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, replace the old medium with fresh medium containing the desired concentrations of this compound or the positive control (L-NAME).

  • Incubate the plate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubate the plate for another 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (50 µL of Component A and 50 µL of Component B, freshly mixed) to each 100 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)
  • After collecting the supernatant for the NO assay, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds & Activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->iNOS_protein This compound This compound This compound->NFkB_active Inhibits This compound->iNOS_protein Inhibits

Caption: LPS-induced NO production pathway and potential inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed RAW 264.7 cells (5 x 10⁴ cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_this compound Add this compound (various concentrations) incubate_24h_1->add_this compound incubate_1h Incubate for 1h add_this compound->incubate_1h add_lps Stimulate with LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant mtt_assay MTT Assay for Viability (Absorbance at 570 nm) incubate_24h_2->mtt_assay griess_assay Griess Assay for NO (Absorbance at 540 nm) collect_supernatant->griess_assay analyze Analyze Data (Calculate % Inhibition & Viability) griess_assay->analyze mtt_assay->analyze

Caption: Workflow for the NO inhibitory and cell viability assays.

References

Preparing Evolitrine Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Evolitrine stock solutions intended for in vitro studies. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties of this compound

This compound is a natural alkaloid compound isolated from plants such as Acronychia pedunculata and exhibits anti-inflammatory and antifeedant properties.[1][2] A thorough understanding of its physicochemical properties is crucial for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][3][4]
Molecular Weight 229.23 g/mol [1][3][4]
Appearance Off-white to light yellow solid[1]
Solubility DMSO: 100 mg/mL (436.24 mM)[1][2]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][2][5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a High-Concentration Primary Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a 100 mM primary stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare intermediate and final working solutions.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation cluster_1 Storage & Use A Weigh this compound B Add DMSO A->B Transfer to sterile tube C Dissolve B->C Vortex/Sonicate D Aliquot C->D Ensure complete dissolution E Store at -80°C D->E Avoid freeze-thaw cycles F Prepare Working Solution E->F Thaw one aliquot for use

A workflow diagram for the preparation and storage of this compound stock solutions.

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.001 L x 229.23 g/mol = 0.022923 g = 22.92 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully weigh 22.92 mg of this compound powder and transfer it to the tared tube.

  • Adding Solvent:

    • Using a calibrated micropipette, add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][5]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being studied.

Procedure:

  • Determine the final desired concentration of this compound and the acceptable final DMSO concentration.

    • The final DMSO concentration in cell culture should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[1][3][4][5][6] It is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

  • Perform serial dilutions if necessary.

    • For very low final concentrations of this compound, it may be necessary to first prepare an intermediate stock solution by diluting the primary stock in DMSO or cell culture medium.

  • Prepare the final working solution.

    • Thaw a single aliquot of the primary or intermediate stock solution at room temperature.

    • Add the required volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion.

    • Example: To prepare 1 mL of a 10 µM working solution from a 100 mM primary stock:

      • The dilution factor is 100,000 µM / 10 µM = 10,000.

      • Volume of stock = 1000 µL / 10,000 = 0.1 µL.

      • To accurately pipette such a small volume, it is recommended to first prepare an intermediate dilution (e.g., 1 mM in DMSO).

      • From a 1 mM intermediate stock, you would add 10 µL to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be 1%. If this is too high, a lower concentration intermediate stock should be prepared.

Application Notes and Best Practices

  • Solvent Purity: Always use high-purity, cell culture grade DMSO to avoid introducing contaminants that could affect experimental outcomes.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use freshly opened or properly stored DMSO to ensure accurate concentration calculations.

  • Precipitation: When diluting the DMSO stock solution into aqueous cell culture medium, the compound may precipitate if the final concentration exceeds its aqueous solubility. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or exploring the use of a co-solvent, though the effects of any additional solvents on the cells must be validated.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any solvent-induced effects.

  • Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to handle stock and working solutions in a manner that minimizes exposure to direct light.

  • Stability: Avoid repeated freeze-thaw cycles of the primary stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice to maintain the integrity of the stock.

References

Application Notes and Protocols for In Vivo Testing of Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Evolitrine, a furoquinoline alkaloid isolated from plant sources such as Acronychia pedunculata and Evodia lunu-ankeda, has demonstrated notable anti-inflammatory and analgesic properties in preclinical animal models.[1][2][3][4][5] These characteristics position this compound as a promising candidate for the development of novel therapeutic agents for inflammatory and pain-related disorders. This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound's efficacy, drawing from published research to guide further investigation.

Data Presentation

Table 1: Summary of In Vivo Anti-Inflammatory and Analgesic Activity of this compound

Animal ModelSpeciesThis compound DoseRoute of AdministrationPositive ControlKey FindingsReference
Carrageenan-Induced Paw EdemaWistar Rats50 mg/kg b.w.Oral (p.o.)Indomethacin (5 mg/kg b.w.)Significant inhibition of paw edema, comparable to indomethacin.[5][5]
Carrageenan-Induced Paw EdemaRats20 mg/kg (of an enriched fraction)Oral (p.o.)Not specified57% inhibition of edema.[1][1]
Adjuvant-Induced ArthritisRats100 and 200 mg/kg p.o. (of original extract)Oral (p.o.)Not specifiedSignificant inhibition of arthritis.[1][1]
Acetic Acid-Induced Writhing TestNot Specified50 mg/kg b.w.Oral (p.o.)Acetylsalicylic acid (100 mg/kg b.w.)Significant reduction in the number of writhes, comparable to acetylsalicylic acid.[5][5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This model is a widely used and validated method for screening acute anti-inflammatory agents.[6][7][8]

Materials:

  • Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 50 mg/kg b.w.)

    • Group III: Indomethacin (e.g., 5 mg/kg b.w.)

  • Drug Administration: Administer the vehicle, this compound, or indomethacin orally (p.o.) to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This model is a standard method for evaluating peripheral analgesic activity.

Materials:

  • Mice (20-25g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Acetylsalicylic acid (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 50 mg/kg b.w.)

    • Group III: Acetylsalicylic acid (e.g., 100 mg/kg b.w.)

  • Drug Administration: Administer the vehicle, this compound, or acetylsalicylic acid orally (p.o.) to the respective groups.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation of Analgesic Activity: Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the following formula:

    % Inhibition = [(Wc - Wt) / Wc] x 100

    Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Visualizations

G cluster_0 Carrageenan-Induced Paw Edema Workflow Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Group Animals Group Animals Fast Overnight->Group Animals Administer Treatment (p.o.) Administer Treatment (p.o.) Group Animals->Administer Treatment (p.o.) Inject Carrageenan Inject Carrageenan Administer Treatment (p.o.)->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition G cluster_1 Acetic Acid-Induced Writhing Test Workflow Acclimatize Mice Acclimatize Mice Fast Overnight Fast Overnight Acclimatize Mice->Fast Overnight Group Animals Group Animals Fast Overnight->Group Animals Administer Treatment (p.o.) Administer Treatment (p.o.) Group Animals->Administer Treatment (p.o.) Inject Acetic Acid (i.p.) Inject Acetic Acid (i.p.) Administer Treatment (p.o.)->Inject Acetic Acid (i.p.) Observe and Count Writhes Observe and Count Writhes Inject Acetic Acid (i.p.)->Observe and Count Writhes Calculate Analgesic Activity Calculate Analgesic Activity Observe and Count Writhes->Calculate Analgesic Activity G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli Histamine Release Histamine Release Inflammatory Stimuli->Histamine Release NO Synthase (iNOS) NO Synthase (iNOS) Inflammatory Stimuli->NO Synthase (iNOS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Inflammatory Stimuli->Reactive Oxygen Species (ROS) This compound This compound This compound->Histamine Release This compound->NO Synthase (iNOS) This compound->Reactive Oxygen Species (ROS) Inflammation & Pain Inflammation & Pain Histamine Release->Inflammation & Pain NO Synthase (iNOS)->Inflammation & Pain Reactive Oxygen Species (ROS)->Inflammation & Pain

References

Application Note: Structure Elucidation of Evolitrine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid with the IUPAC name 4,7-dimethoxyfuro[2,3-b]quinoline, is a natural product found in various plant species of the Rutaceae family.[1][2] Natural products containing the quinoline scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structural characterization of these molecules is a critical step in drug discovery and development. This application note provides a detailed protocol and data interpretation guide for the structure elucidation of this compound using a combination of modern nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Data Presentation

A comprehensive analysis of 1D and 2D NMR spectra, in conjunction with HRMS data, allows for the unambiguous structural assignment of this compound. The quantitative data obtained from these analyses are summarized below.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)
Atom No.¹H Chemical Shift (δ ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)
27.55, d (2.4)144.1C-3, C-3a, C-9a
36.95, d (2.4)105.0C-2, C-3a, C-9a
3a-155.2-
4-164.5-
4-OCH₃4.38, s59.5C-4
57.98, d (9.0)120.5C-6, C-7, C-8a
67.15, dd (9.0, 2.5)115.8C-5, C-7, C-8, C-8a
7-161.0-
7-OCH₃4.05, s56.2C-7
87.30, d (2.5)98.5C-6, C-7, C-8a, C-9
8a-148.0-
9-118.2-
9a-142.8-
Table 2: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zMeasured m/zFormula
[M+H]⁺230.0817230.0815C₁₃H₁₂NO₃⁺
[M+H-CH₃]⁺215.0582215.0580C₁₂H₈NO₃⁺
[M+H-CO]⁺202.0868202.0865C₁₂H₁₂NO₂⁺
[M+H-CH₃-CO]⁺187.0633187.0631C₁₁H₈NO₂⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a cryoprobe.

1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

  • ¹³C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): Acquire with a spectral width of 12 ppm in both dimensions, 256 increments in the indirect dimension, 8 scans per increment, and a relaxation delay of 1.5 s.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with a spectral width of 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. Set the experiment to be optimized for a one-bond coupling constant (¹JCH) of 145 Hz. Acquire 128 increments in the indirect dimension with 16 scans per increment and a relaxation delay of 1.5 s.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. Set the experiment to be optimized for long-range coupling constants of 8 Hz. Acquire 256 increments in the indirect dimension with 32 scans per increment and a relaxation delay of 2.0 s.

Data Processing:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function before Fourier transformation of the 2D data.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation:

  • A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with a UHPLC (Ultra-High-Performance Liquid Chromatography) system.

LC-HRMS Analysis:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions. Use a collision energy ramp to obtain fragmentation spectra.

Structure Elucidation and Data Interpretation

The structure of this compound was elucidated by a stepwise interpretation of the spectroscopic data.

3.1 Mass Spectrometry Analysis: The HRMS data provided the molecular formula C₁₃H₁₁NO₃ for the protonated molecule [M+H]⁺ at m/z 230.0815, confirming the molecular weight of this compound as 229.23 g/mol . The key fragment ions observed in the MS/MS spectrum suggest the loss of a methyl radical (-CH₃) and carbon monoxide (-CO), which are characteristic fragmentation patterns for methoxy-substituted quinoline alkaloids.

3.2 ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum showed signals corresponding to aromatic protons and two methoxy groups. The ¹³C NMR spectrum revealed 13 distinct carbon signals, consistent with the molecular formula.

3.3 2D NMR Analysis:

  • COSY: The COSY spectrum established the proton-proton coupling networks. A correlation between the protons at δ 7.55 (H-2) and δ 6.95 (H-3) confirmed the furan ring protons. Another correlation between δ 7.98 (H-5) and δ 7.15 (H-6), and between δ 7.15 (H-6) and δ 7.30 (H-8) established the connectivity within the quinoline ring system.

  • HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon, allowing for the assignment of the protonated carbons (see Table 1).

  • HMBC: The HMBC spectrum was crucial for establishing the overall connectivity of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations are listed in Table 1 and visualized in the workflow below. For example, the correlation from the methoxy protons at δ 4.38 to the carbon at δ 164.5 confirmed the position of one methoxy group at C-4. Similarly, the correlation from the methoxy protons at δ 4.05 to the carbon at δ 161.0 placed the second methoxy group at C-7.

Visualizations

G Figure 1: Workflow for this compound Structure Elucidation cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Confirmation HRMS HRMS Analysis [M+H]⁺ = 230.0815 Formula Molecular Formula C₁₃H₁₁NO₃ HRMS->Formula H1_NMR ¹H NMR Aromatic & Methoxy Protons Formula->H1_NMR C13_NMR ¹³C NMR 13 Carbon Signals H1_NMR->C13_NMR COSY COSY ¹H-¹H Correlations C13_NMR->COSY HSQC HSQC ¹H-¹³C Direct Correlations COSY->HSQC HMBC HMBC ¹H-¹³C Long-Range Correlations HSQC->HMBC Structure Final Structure 4,7-dimethoxyfuro[2,3-b]quinoline HMBC->Structure

Caption: Workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and efficient workflow for the complete structure elucidation of natural products like this compound. The detailed protocols and data interpretation guide presented in this application note can be readily adapted for the characterization of other furoquinoline alkaloids and related small molecules, thereby accelerating drug discovery and development efforts.

References

Protocol for isolating Evolitrine from crude plant extract

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

Evolitrine, a furoquinoline alkaloid, has garnered significant interest within the scientific community due to its notable anti-inflammatory and analgesic properties.[1] This document provides a comprehensive protocol for the isolation of this compound from crude plant extracts, specifically targeting researchers, scientists, and professionals in drug development. The methodology outlines a systematic approach, from the initial extraction of plant material to the purification and characterization of the final compound. This protocol is designed to be a practical guide for obtaining high-purity this compound for further pharmacological and developmental studies.

Introduction

This compound is a naturally occurring furoquinoline alkaloid that has been successfully isolated from various plant species, including Acronychia pedunculata and Euodia lepta.[1][2] Its chemical structure, 4,7-dimethoxyfuro[2,3-b]quinoline, contributes to its biological activities, which include potent anti-inflammatory and analgesic effects. The therapeutic potential of this compound makes its efficient isolation and purification a critical step for in-depth biological evaluation and potential drug development. This protocol details a reproducible method for isolating this compound from a crude plant extract, employing solvent extraction and column chromatography techniques, followed by rigorous analytical characterization.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Dried and powdered leaves of Acronychia pedunculata or Euodia lepta-Verified botanical supplierEnsure proper identification of plant material.
Ethanol (95%) or MethanolACS Gradee.g., Sigma-AldrichFor primary extraction.
n-HexaneACS Gradee.g., Sigma-AldrichFor defatting.
ChloroformACS Gradee.g., Sigma-AldrichFor liquid-liquid extraction.
Hydrochloric Acid (HCl)2M-For acid-base extraction.
Sodium Hydroxide (NaOH)2M-For acid-base extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Sigma-AldrichFor drying organic extracts.
Silica Gel for Column Chromatography60-120 meshe.g., Sigma-AldrichStationary phase.
ChloroformHPLC Gradee.g., Sigma-AldrichMobile phase component.
MethanolHPLC Gradee.g., Sigma-AldrichMobile phase component.
Deuterated Chloroform (CDCl₃)NMR Gradee.g., Sigma-AldrichFor NMR analysis.

Experimental Protocols

Preparation of Crude Plant Extract
  • Maceration: Soak 1 kg of dried, powdered plant material (e.g., leaves of Acronychia pedunculata) in 5 L of 95% ethanol at room temperature for 72 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

Defatting and Acid-Base Extraction of Alkaloid Fraction
  • Defatting: Suspend the crude ethanol extract in 500 mL of distilled water and extract with n-hexane (3 x 500 mL) in a separatory funnel to remove nonpolar compounds and chlorophyll. Discard the n-hexane layer.

  • Acidification: Acidify the aqueous layer to pH 2 with 2M HCl.

  • Extraction of Neutral and Acidic Compounds: Extract the acidified aqueous layer with chloroform (3 x 500 mL) to remove neutral and acidic compounds. Discard the chloroform layer.

  • Basification: Basify the remaining aqueous layer to pH 9-10 with 2M NaOH.

  • Extraction of Alkaloid Fraction: Extract the basified aqueous layer with chloroform (5 x 500 mL).

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to yield the crude alkaloid fraction.

Isolation of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a chloroform slurry.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a mobile phase gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • 100% Chloroform (fractions 1-20)

    • Chloroform:Methanol (99:1, v/v) (fractions 21-40)

    • Chloroform:Methanol (98:2, v/v) (fractions 41-60)

    • Chloroform:Methanol (95:5, v/v) (fractions 61-80)

  • Fraction Collection and Analysis: Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system and visualization under UV light (254 nm).

  • Pooling and Crystallization: Combine the fractions containing the compound of interest (this compound). Evaporate the solvent and recrystallize the residue from a suitable solvent system (e.g., chloroform-methanol) to obtain pure this compound crystals.

Data Presentation

Table 1: Quantitative Summary of this compound Isolation

Isolation Step Starting Material (g) Product (g) Yield (%) Purity (%) *
Crude Ethanol Extraction1000858.5-
Crude Alkaloid Fractionation855.26.1-
Column Chromatography5.20.458.7~95
Recrystallization0.450.3884.4>98

*Purity estimated by HPLC analysis.

Characterization of Isolated this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is a key identifier for the molecular structure.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position δC (ppm) δH (ppm, J in Hz)
2143.57.55 (d, 2.8)
3105.27.01 (d, 2.8)
4163.8-
4a118.5-
5122.17.89 (d, 8.9)
6115.87.25 (dd, 8.9, 2.5)
7160.5-
8100.17.15 (d, 2.5)
8a148.9-
4-OCH₃56.24.12 (s)
7-OCH₃55.93.98 (s)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 230.08.

Visualizations

Experimental Workflow

Evolitrine_Isolation_Workflow Start Dried Plant Material (Acronychia pedunculata) CrudeExtract Crude Ethanol Extract Start->CrudeExtract Ethanol Maceration Defatting Defatting with n-Hexane CrudeExtract->Defatting AcidBase Acid-Base Extraction Defatting->AcidBase Aqueous Phase CrudeAlkaloid Crude Alkaloid Fraction AcidBase->CrudeAlkaloid Chloroform Phase (Alkaloids) ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloid->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Purethis compound Pure this compound TLC->Purethis compound Combine Pure Fractions Characterization Spectroscopic Characterization (NMR, MS) Purethis compound->Characterization

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Logic cluster_0 Extraction & Initial Purification cluster_1 Chromatographic Purification CrudeExtract Crude Extract AlkaloidFraction Alkaloid-Rich Fraction CrudeExtract->AlkaloidFraction Removes non-alkaloids ColumnChromatography Column Chromatography AlkaloidFraction->ColumnChromatography Separates individual alkaloids PureCompound Pure this compound ColumnChromatography->PureCompound Isolates this compound

Caption: Purification logic from crude extract to pure compound.

Conclusion

This protocol provides a robust and detailed methodology for the successful isolation of this compound from plant sources. Adherence to these steps will enable researchers to obtain a high-purity compound suitable for comprehensive biological and pharmacological investigations. The provided spectroscopic data serves as a reliable reference for the characterization and confirmation of the isolated this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Evolitrine Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Evolitrine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound, a furoquinoline alkaloid, is predominantly isolated from plants belonging to the Rutaceae family. The most commonly cited sources in scientific literature include Acronychia pedunculata, Evodia rutaecarpa (also known as Euodiae fructus), Melicope triphylla, and Melicope semecarpa.[1][2][3]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar organic solvents are generally recommended for the extraction of alkaloids like this compound. Ethanol, particularly a 70% ethanol solution, has been effectively used for the extraction of alkaloids from Acronychia pedunculata leaves, from which this compound has been identified as a major active compound.[4] Methanol is also a common solvent for alkaloid extraction.[5] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.[5]

Q3: What are the common methods for extracting this compound and other alkaloids?

A3: Several methods can be employed for the extraction of alkaloids from plant materials. These range from traditional techniques to more modern approaches:

  • Maceration: Soaking the plant material in a solvent over a period.[3]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with a heated solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[6]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. This method is advantageous for its selectivity and the ease of solvent removal.[7]

Q4: How can I purify the crude extract to isolate this compound?

A4: Following initial extraction, the crude extract containing this compound and other phytochemicals requires purification. A common and effective method is column chromatography.[8] High-speed counter-current chromatography (HSCCC) has also been successfully used for the preparative isolation and purification of alkaloids from Evodia rutaecarpa.[9]

Q5: What analytical techniques are used to identify and quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of alkaloids.[7][9] For structural elucidation and confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[8][9]

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area available for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.
Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound.Test different solvents and solvent mixtures. For this compound, polar solvents like ethanol (e.g., 70% in water) or methanol are often effective.[8][4]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature through small-scale trials. For some alkaloids, temperatures around 60°C have been shown to be effective.[7] However, be aware that excessive heat can degrade thermolabile compounds.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of Isolated this compound Inefficient Chromatographic Separation: The chosen solvent system for column chromatography may not be effectively separating this compound from other co-extracted compounds.Perform small-scale trials with different solvent systems (mobile phases) to optimize the separation. Techniques like Thin Layer Chromatography (TLC) can be used to quickly screen for effective solvent systems.
Loss of Compound During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of this compound.Use a rotary evaporator at a controlled, low temperature to remove the solvent.
Degradation of this compound Compound Instability: this compound may be unstable under certain pH or temperature conditions.Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. Store extracts and purified compounds at low temperatures and protected from light.

Experimental Protocols

Protocol 1: Ethanol Extraction of this compound from Acronychia pedunculata Leaves

This protocol is a generalized procedure based on methods described for alkaloid extraction from Acronychia pedunculata.[8][4]

  • Preparation of Plant Material:

    • Collect fresh leaves of Acronychia pedunculata.

    • Wash the leaves thoroughly to remove any dirt and debris.

    • Dry the leaves in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered leaf material and place it in a large flask.

    • Add 1 L of 70% ethanol to the flask (a 1:10 solid-to-solvent ratio).

    • Macerate the mixture for 24 hours at room temperature with occasional stirring. Alternatively, for a more rapid extraction, perform ultrasound-assisted extraction for 60 minutes.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

    • The resulting aqueous suspension can then be lyophilized (freeze-dried) to obtain a powdered crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Protocol 2: Supercritical CO2 Extraction of Alkaloids from Evodia rutaecarpa

This protocol is based on an optimized method for extracting other alkaloids from Evodia rutaecarpa and can be adapted as a starting point for this compound extraction.[7]

  • Preparation of Plant Material:

    • Use unripe, dried fruit of Evodia rutaecarpa.

    • Grind the fruit into a fine powder.

  • Supercritical Fluid Extraction (SFE):

    • Load the powdered plant material into the extraction vessel of an SFE system.

    • Set the extraction parameters to the optimized conditions:

      • Pressure: 280 bar

      • Temperature: 62°C

      • Dynamic Extraction Time: 78 minutes

      • Co-solvent: Methanol at a flow rate of 0.4 mL/min

    • The supercritical CO2 with the methanol co-solvent will pass through the plant material, extracting the alkaloids.

  • Collection and Concentration:

    • The extract is collected in a separator where the CO2 is vaporized, leaving behind the extracted compounds.

    • The collected extract can then be further purified using chromatographic techniques as described in Protocol 1.

Data Presentation

The following tables provide a summary of optimized extraction parameters for alkaloids from plants of the Rutaceae family, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimized Supercritical CO2 Extraction Parameters for Alkaloids from Evodia rutaecarpa [7]

ParameterOptimized Value
Dynamic Extraction Time78 min
Temperature62 °C
Pressure280 bar
Co-solvent Flow Rate (Methanol)0.4 mL/min
Predicted Yield (Evodiamine)1.217 mg/g
Predicted Yield (Rutaecarpine)0.969 mg/g

Table 2: Comparison of Crude Extract Yields from Acronychia pedunculata Leaves

Extraction MethodSolventYieldReference
Maceration70% EthanolNot specified, but effective[8][4]
MacerationAqueousLess active than ethanol extract[8]

Visualizations

Furoquinoline Alkaloid Biosynthesis Pathway

The biosynthesis of furoquinoline alkaloids, such as this compound, in plants of the Rutaceae family begins with anthranilic acid. The quinoline ring is formed, which is then prenylated and cyclized to form the furan ring.

Furoquinoline_Biosynthesis Anthranilic_Acid Anthranilic Acid Quinolone_Intermediate 4-Hydroxy-2-quinolone Anthranilic_Acid->Quinolone_Intermediate + Acetic Acid derivative Prenylated_Intermediate 3-Dimethylallyl-4-hydroxy-2-quinolone Quinolone_Intermediate->Prenylated_Intermediate + Dimethylallyl pyrophosphate Platydesmine Platydesmine Prenylated_Intermediate->Platydesmine Cyclization Dictamnine Dictamnine Platydesmine->Dictamnine Elimination This compound This compound (7-Methoxydictamnine) Dictamnine->this compound Hydroxylation & Methylation

Caption: Biosynthesis pathway of Furoquinoline Alkaloids.

General Experimental Workflow for this compound Extraction

This diagram illustrates the general workflow from plant material to purified this compound.

Extraction_Workflow Plant_Material Plant Material (e.g., Acronychia pedunculata leaves) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (e.g., 70% Ethanol Maceration or UAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for this compound extraction.

References

Technical Support Center: Achieving High-Purity Synthetic Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Evolitrine. Our aim is to facilitate the attainment of high-purity this compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Residual antranilic acid derivatives or other precursors.

  • Chlorinated Intermediates: Incomplete reaction of chloro-intermediates with sodium methoxide can lead to their presence in the final product.

  • Side-Products: Formation of isomeric byproducts or products from undesired side reactions.

  • Degradation Products: this compound, like many heterocyclic compounds, can be sensitive to acidic conditions, potentially leading to degradation on silica gel during purification.

Q2: My this compound sample shows significant tailing on the TLC plate. What could be the cause?

A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on standard silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.

Q3: I am observing multiple spots on the TLC after column chromatography, some of which were not in the crude mixture. What is happening?

A3: This often indicates that your compound is degrading on the column. The acidic nature of silica gel can cause the decomposition of sensitive compounds like this compound.

Q4: Can I use a method other than column chromatography to purify this compound?

A4: Yes, other potential purification methods include recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.

Troubleshooting Guides

Issue 1: Low Recovery of this compound after Silica Gel Chromatography
Symptom Possible Cause Suggested Solution
The total mass of recovered fractions is significantly lower than the starting crude material.Irreversible adsorption or degradation on silica gel: this compound's basic nitrogen may be strongly binding to the acidic silica, or the compound may be decomposing.Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface, reducing strong interactions and potential degradation.[1]
Inappropriate solvent system: The solvent system may not be polar enough to elute the this compound from the column.Optimize the mobile phase: Systematically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol can also be effective.
Issue 2: Poor Separation of this compound from Impurities
Symptom Possible Cause Suggested Solution
TLC analysis of collected fractions shows co-elution of this compound with one or more impurities.Inadequate resolution of the chosen solvent system: The polarity difference between this compound and the impurity may be too small for effective separation with the current eluent.Fine-tune the solvent system: Try different solvent combinations. For example, dichloromethane/methanol or chloroform/acetone might provide different selectivity. A shallow gradient elution, where the polarity is increased very slowly over the course of the chromatography, can also improve separation.
Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

Data Presentation: Comparison of Purification Techniques

Purification Method Principle Advantages Disadvantages Best Suited For
Flash Column Chromatography Adsorption chromatography based on polarity.High throughput, suitable for large quantities.Can lead to compound degradation on standard silica, may require optimization.Initial purification of crude reaction mixtures to remove major impurities.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Can yield very high purity product, cost-effective.Finding a suitable solvent can be time-consuming, may result in significant product loss.Final purification step to obtain highly pure crystalline solid.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Excellent separation power for closely related impurities, high purity achievable.Expensive, requires specialized equipment, lower sample capacity compared to flash chromatography.Purification of final product to >99% purity, separation of isomers.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or chloroform).

    • Spot the solution on a silica gel 60 F254 TLC plate.

    • Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 7:3 or 1:1) or dichloromethane:methanol (e.g., 98:2).

    • Visualize the spots under UV light at 254 nm. This compound, being a conjugated system, should be UV active.

    • The ideal solvent system should give an Rf value of 0.2-0.3 for this compound.

  • Column Preparation (Deactivated Silica):

    • Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

    • Prepare the chosen eluent from the TLC analysis and add 0.5% (v/v) of triethylamine.

    • Make a slurry of the silica gel in the triethylamine-containing eluent.

    • Carefully pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

    • Begin elution with the chosen solvent system, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Screening:

    • Place a small amount of the impure this compound (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) dropwise while heating gently.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Dissolve the impure this compound in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Preparative HPLC Purification of this compound
  • Analytical Method Development:

    • Develop an analytical HPLC method first on a C18 column.

    • A typical mobile phase for alkaloids is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and methanol or acetonitrile.

    • Optimize the gradient to achieve good separation between the this compound peak and any impurity peaks.

  • Scale-up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the size of the preparative column.

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Perform the purification using the optimized gradient.

    • Collect the fractions corresponding to the pure this compound peak.

    • Evaporate the solvent, which may require lyophilization if a large amount of water is present.

Mandatory Visualizations

experimental_workflow crude Crude Synthesized This compound tlc TLC Analysis crude->tlc decision Purity Assessment tlc->decision chromatography Optimized Flash Chromatography decision->chromatography Major Impurities recrystallization Recrystallization decision->recrystallization Crystalline Solid prep_hplc Preparative HPLC decision->prep_hplc High Purity Needed pure Pure this compound (>99%) chromatography->pure recrystallization->pure prep_hplc->pure troubleshooting_logic start Purification Issue (e.g., Low Yield, Poor Separation) check_tlc Re-evaluate TLC (Rf, Tailing, Streaking) start->check_tlc cause1 Compound Degradation check_tlc->cause1 New spots appear cause2 Poor Solubility check_tlc->cause2 Streaking at baseline cause3 Inadequate Resolution check_tlc->cause3 Co-elution of spots solution1 Use Deactivated Silica (add base to eluent) cause1->solution1 solution2 Change Solvent System (increase polarity) cause2->solution2 solution3 Optimize Gradient/ Try Different Solvents cause3->solution3

References

Technical Support Center: Total Synthesis of Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of furoquinoline alkaloids. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Synthetic Challenges

Q1: We are experiencing consistently low yields in our furoquinoline alkaloid synthesis. What are the common factors that contribute to this?

A1: Low yields in the synthesis of furoquinoline alkaloids can arise from several factors throughout the synthetic sequence. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the Vilsmeier-Haack reaction, temperatures exceeding 60°C can lead to product degradation.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration and prevent the formation of degradation products.[2]

  • Reagent Quality: The purity and reactivity of starting materials and reagents are paramount. For example, the Vilsmeier reagent is sensitive to moisture, necessitating the use of dry N,N-Dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃).[2]

  • Inefficient Cyclization: The construction of the furan ring via oxidative cyclization is a critical step. The choice of oxidizing agent and reaction conditions can significantly impact the yield. A variety of reagents have been reported, including oxalic acid, which can provide high yields.[3][4]

  • Work-up and Purification Losses: Inefficient extraction, precipitation, or purification methods can lead to significant product loss. Proper pH adjustment during work-up is crucial, as the basic nature of the quinoline nucleus can affect its solubility.[2] Column chromatography is a common purification method, and optimization of the eluent system is necessary to minimize losses.[3][4]

Q2: We are observing the formation of multiple side products in our reaction mixture, making purification difficult. What are the likely side reactions and how can we minimize them?

A2: The formation of side products is a frequent challenge. Common side reactions and their mitigation strategies include:

  • Formation of Regioisomers: In reactions like the Vilsmeier-Haack cyclization, the regioselectivity can be influenced by the electronic nature of the substituents on the starting N-arylacetamide. Electron-donating groups at the meta-position of the acetanilide generally favor the desired cyclization and can lead to a single regioselective product.

  • Incomplete Cyclization: The intramolecular oxidative cyclization to form the furan ring may be incomplete, leaving unreacted intermediates in the mixture. Ensuring sufficient reaction time and the appropriate stoichiometry of the oxidizing agent can help drive the reaction to completion.

  • Formation of Formamidines: With strongly deactivated acetanilides, the Vilsmeier-Haack reaction may yield formamidines instead of the desired quinoline.[2]

  • Over-oxidation: During the oxidative cyclization step, harsh conditions or an excess of the oxidizing agent can lead to undesired oxidation of other functional groups on the furoquinoline core. Careful selection of a mild oxidizing agent and monitoring the reaction are crucial.

2. Vilsmeier-Haack Reaction Troubleshooting

Q3: Our Vilsmeier-Haack reaction for the synthesis of the 2-chloro-3-formylquinoline intermediate is giving a poor yield. How can we optimize this step?

A3: The Vilsmeier-Haack reaction is a cornerstone in many furoquinoline syntheses, and its optimization is key. Consider the following:

  • Reagent Stoichiometry: The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter. Ratios as high as 12:1 have been reported to maximize yield in some cases.[1]

  • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C).[1][5] Subsequent heating to facilitate cyclization should be carefully controlled, typically between 80-90°C, as higher temperatures can cause degradation.[2]

  • Substituent Effects: The electronic properties of the substituents on the N-arylacetamide starting material significantly influence the reaction's success. Electron-donating groups generally facilitate the reaction and improve yields, while electron-withdrawing groups can hinder it.[1]

3. Oxidative Cyclization Troubleshooting

Q4: The final oxidative cyclization step to form the furan ring is not proceeding as expected. What are some alternative conditions or reagents we can explore?

A4: The intramolecular oxidative cyclization is a pivotal step in constructing the furoquinoline core. If you are encountering difficulties, consider these points:

  • Choice of Oxidizing Agent: A wide array of oxidizing agents has been successfully employed for this transformation. These include transition metal salts like Hg(OAc)₂, CuBr₂, and FeCl₃·6H₂O, as well as iodine-based reagents and peroxides.[3] A study by Sathiyamoorthy et al. reported high yields using oxalic acid in ethanol.[3][4]

  • Reaction Conditions: The choice of solvent and temperature is highly dependent on the chosen oxidizing agent. For instance, the cyclization with oxalic acid was performed by refluxing in ethanol at 75°C for 8 hours.[4]

  • Substrate Reactivity: The structure of the precursor can influence the ease of cyclization. The presence of specific functional groups may necessitate milder or more potent oxidizing conditions.

4. Purification and Isolation

Q5: We are struggling with the purification of our final furoquinoline alkaloid product. What are some effective purification strategies?

A5: The purification of furoquinoline alkaloids can be challenging due to their structural similarities to byproducts and their potential for low solubility.

  • Column Chromatography: This is the most common method for purification. The choice of stationary phase (typically silica gel) and eluent system is critical. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4][5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Work-up Procedure: Careful work-up is essential to remove inorganic salts and other impurities before chromatographic purification. This typically involves pouring the reaction mixture into ice-cold water and neutralizing with a base like sodium carbonate to precipitate the crude product.[5]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Vilsmeier-Haack Reaction

Starting MaterialPOCl₃:Substrate RatioTemperature (°C)Time (h)Yield (%)Reference
N-arylacetamide12:190Not SpecifiedGood to Moderate
3-acetyl-2,4-dihydroxyquinoline11.7:1Water Bath17Not Specified[5]
m-methoxyacetanilide12:190Not SpecifiedOptimized Yield
Acetanilide12:180-90460-80[6]

Table 2: Conditions and Yields for Oxidative Cyclization to Furoquinoline

PrecursorOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
3-(3-chloroprop-2-ene-1-al)-2,4-dihydroxyquinolineOxalic Acid (10 mol%)Methanol7583-chloro-4-hydroxyfuro[2,3-b]quinoline-2-carbaldehydeHigh[3][4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline [5]

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise to the cooled DMF with constant stirring. After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature.

  • Substrate Addition: Cool the reagent to 5°C and add the N-arylacetamide or a substituted quinoline precursor (e.g., 3-acetyl-2,4-dihydroxyquinoline, 0.012 mol) in portions.

  • Reaction: Continue stirring for 30 minutes, and then heat the reaction mixture in a water bath for the time determined by TLC monitoring (e.g., 17 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a sodium carbonate solution until the product precipitates. Filter the crude solid, wash it thoroughly with cold water, and dry it.

  • Purification: Purify the crude product by column chromatography over silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).

Protocol 2: Intramolecular Oxidative Cyclization to form Furoquinoline [4]

  • Dissolution: Dissolve the precursor, 3-(3-chloroprop-2-ene-1-al)-2,4-dihydroxyquinoline (0.01 mol), in methanol (20 mL).

  • Catalyst Addition: Add oxalic acid (10 mol%) to the solution.

  • Initial Stirring: Stir the reaction mixture for 30 minutes at room temperature.

  • Reflux: Reflux the mixture in a water bath at 75°C for 8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Filter the resulting solid, dry it, and purify by column chromatography using a mixture of ethyl acetate and petroleum ether (95:5) as the eluent.

Visualizations

troubleshooting_workflow start Low Yield or Impure Product in Furoquinoline Synthesis check_reagents Verify Reagent Quality and Stoichiometry (e.g., dry DMF, fresh POCl₃) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reagents->optimize_conditions Reagents OK analyze_side_products Identify Side Products (TLC, NMR, MS) optimize_conditions->analyze_side_products Conditions Optimized improve_workup Refine Work-up and Purification (pH adjustment, Chromatography) analyze_side_products->improve_workup Byproducts Identified end Successful Synthesis improve_workup->end Purification Optimized

Caption: A general troubleshooting workflow for addressing low yields and impurities in furoquinoline alkaloid synthesis.

synthetic_strategy start Substituted Aniline acetanilide N-Arylacetamide Formation start->acetanilide vilsmeier Vilsmeier-Haack Reaction acetanilide->vilsmeier quinoline_intermediate 2-Chloro-3-formyl Quinoline Derivative vilsmeier->quinoline_intermediate modification Side Chain Modification quinoline_intermediate->modification cyclization_precursor Oxidative Cyclization Precursor modification->cyclization_precursor cyclization Intramolecular Oxidative Cyclization cyclization_precursor->cyclization furoquinoline Furoquinoline Alkaloid cyclization->furoquinoline decision_tree start Issue: Poor Regioselectivity check_substituents Analyze Electronic Effects of Substituents on Acetanilide start->check_substituents edg Electron-Donating Group (EDG) Present? check_substituents->edg Yes ewg Electron-Withdrawing Group (EWG) Present? check_substituents->ewg No meta_edg Is EDG at meta-position? edg->meta_edg modify_strategy Modify Synthetic Strategy or Starting Material ewg->modify_strategy proceed Proceed with Caution (Expect lower regioselectivity) meta_edg->proceed No optimized Optimized for Regioselectivity meta_edg->optimized Yes

References

Technical Support Center: HPLC Analysis of Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Evolitrine.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a furoquinoline alkaloid. Its chemical properties are summarized in the table below. Understanding these properties is crucial for method development and troubleshooting.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃--INVALID-LINK--
Molecular Weight 229.23 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--, --INVALID-LINK--

Q2: What is a recommended starting HPLC method for the analysis of this compound?

A2: While a specific validated method for this compound is not widely published, a robust starting point is a reverse-phase HPLC (RP-HPLC) method adapted from the analysis of structurally similar furoquinoline alkaloids. The following protocol can be used as a foundation for method development and optimization.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point for the HPLC analysis of this compound, based on methods for similar furoquinoline alkaloids.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound standard in Dimethyl Sulfoxide (DMSO) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to desired concentrations for calibration curves.

  • Sample Extraction: For plant material or other matrices, an extraction with a suitable organic solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter, is recommended. The final extract should be dissolved in the mobile phase.

2. HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-1 min: 15% B1-5 min: 15-30% B5-7 min: 30-60% B7-10 min: 60-90% B10-11 min: 90% B11-14 min: Re-equilibration to 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 244 nm (based on UV absorbance maxima of furoquinoline alkaloids)
Injection Volume 10 µL

Troubleshooting Guide

The following section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

A: Peak tailing for alkaloid compounds like this compound is a common issue in RP-HPLC. The primary causes and solutions are outlined below.

Potential CauseSolution(s)
Secondary Interactions with Silanol Groups - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by using 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogen in this compound, reducing its interaction with free silanol groups on the column packing. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups.
Column Overload - Reduce Sample Concentration: Dilute the sample to ensure the injected mass does not exceed the column's capacity.
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.
Inappropriate Mobile Phase Composition - Optimize Organic Modifier: Vary the ratio of acetonitrile in the mobile phase. In some cases, methanol can provide better peak shape for alkaloids.

Problem 2: Peak Splitting or Shoulder Peaks

Q: I am observing split or shoulder peaks for this compound. What could be the reason and how do I fix it?

A: Peak splitting can arise from several factors, from sample preparation to column issues.

Potential CauseSolution(s)
Sample Solvent Incompatibility - Dissolve Sample in Mobile Phase: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent (e.g., 100% DMSO) than the mobile phase can cause peak distortion.
Column Void or Channeling - Check for Column Settling: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This often requires column replacement.
Partially Blocked Frit - Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge any particulates blocking the inlet frit. - Replace the Frit: If backflushing is ineffective, the frit may need to be replaced.
Co-eluting Impurity - Adjust Gradient Profile: Modify the gradient to improve the separation between this compound and any closely eluting impurities. A shallower gradient can often resolve shoulder peaks.

Problem 3: Retention Time Shifts

Q: The retention time of my this compound peak is not consistent between injections. What should I investigate?

A: Unstable retention times can compromise the reliability of your analysis. The following flowchart can guide your troubleshooting process.

G start Retention Time Shift Observed q1 Is the shift sudden or gradual? start->q1 sudden Sudden Shift q1->sudden Sudden gradual Gradual Shift q1->gradual Gradual q2_sudden Check for leaks in the system. sudden->q2_sudden q2_gradual Check for column degradation. gradual->q2_gradual q3_sudden Verify mobile phase composition and preparation. q2_sudden->q3_sudden No leak solution_leak Tighten fittings or replace tubing. q2_sudden->solution_leak Leak found q4_sudden Ensure column is properly equilibrated. q3_sudden->q4_sudden Preparation is correct solution_mobile_phase Prepare fresh mobile phase. q3_sudden->solution_mobile_phase Incorrect preparation solution_equilibration Increase equilibration time. q4_sudden->solution_equilibration Insufficient equilibration q3_gradual Monitor for changes in mobile phase pH over time. q2_gradual->q3_gradual Column is fine solution_column_gradual Replace the column. q2_gradual->solution_column_gradual Degradation confirmed q4_gradual Inspect for pump seal wear. q3_gradual->q4_gradual pH is stable solution_ph Use a buffer or prepare fresh mobile phase. q3_gradual->solution_ph pH drift solution_pump Replace pump seals. q4_gradual->solution_pump Seals are worn

Caption: Troubleshooting workflow for retention time shifts.

Problem 4: Poor Resolution

Q: I am not getting good separation between my this compound peak and other components in the sample. How can I improve resolution?

A: Improving resolution often involves optimizing the mobile phase and gradient conditions.

StrategyAction
Modify Gradient Slope A shallower gradient (i.e., a slower increase in the percentage of organic solvent) will increase the run time but often significantly improves the separation of closely eluting peaks.
Change Organic Modifier If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.
Adjust Mobile Phase pH Altering the pH can change the ionization state of this compound and other ionizable compounds in the sample, thereby affecting their retention and improving separation.
Use a Different Column If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a column with a smaller particle size for higher efficiency.

Stability and Degradation

Q: How can I assess the stability of this compound using HPLC?

A: A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation, heat, and light. The developed HPLC method should then be able to resolve the main this compound peak from any new peaks that appear due to degradation.

The following diagram illustrates a general workflow for developing a stability-indicating method.

G cluster_0 Method Development cluster_1 Method Validation start Initial HPLC Method stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress analyze Analyze Stressed Samples by HPLC stress->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate evaluate->start Inadequate Separation (Optimize Method) validate Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) evaluate->validate Adequate Separation final Final Stability-Indicating Method validate->final

Caption: Workflow for developing a stability-indicating HPLC method.

Technical Support Center: Optimizing Mobile Phase for Evolitrine HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Evolitrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound HPLC separation?

A good starting point for developing a separation method for this compound, a furoquinoline alkaloid, is a reversed-phase C18 column with a gradient mobile phase consisting of acetonitrile and water.[1][2] To improve peak shape and aid in detection, especially with mass spectrometry, it is recommended to add a small amount of acid, such as 0.1% formic acid, to the aqueous phase.[1][2]

Q2: What are the typical solvents and columns used for separating alkaloids similar to this compound?

For alkaloids from sources like Evodiae fructus, a common approach involves using a C18 column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][2][3] The addition of an acidifier like formic acid is a frequent practice to ensure good chromatography for these basic compounds.[1][2]

Q3: How can I improve the peak shape of my this compound chromatogram?

Poor peak shape, such as tailing, is a common issue when analyzing basic compounds like alkaloids. Adding a small amount of an acid modifier, like 0.1% formic acid, to your mobile phase can significantly improve peak symmetry by minimizing unwanted interactions with the stationary phase.

Q4: My this compound peak is not well-resolved from other components. What can I do?

To improve resolution, you can adjust the gradient profile of your mobile phase. A shallower gradient can increase the separation between closely eluting peaks. Alternatively, you can try a different organic modifier. For example, if you are using acetonitrile, switching to methanol can alter the selectivity of the separation.

Q5: What should I do if I observe high backpressure during my HPLC run?

High backpressure can be caused by several factors, including a blocked column frit, precipitation of the sample or buffer in the mobile phase, or a blockage in the HPLC system tubing. Start by flushing the column with a strong solvent. If the pressure remains high, you may need to replace the column inlet frit or investigate the system for blockages.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Injection issue (e.g., air bubble in syringe, incorrect injection volume).- this compound is not dissolving in the sample solvent.- Incorrect detection wavelength.- Check the injector and ensure proper sample loading.- Ensure this compound is fully dissolved. This compound is soluble in DMSO.[4]- Furoquinoline alkaloids typically have maximum absorption between 239-244 nm.[1][2] Verify your detector settings.
Peak Tailing - Secondary interactions between the basic alkaloid and the silica support of the column.- Column degradation.- Add 0.1% formic acid to the aqueous portion of the mobile phase.[1][2]- Use a base-deactivated column or a column with end-capping.- Replace the column if it is old or has been used extensively with aggressive mobile phases.
Split Peaks - Column void or channeling.- Sample solvent is too strong and incompatible with the mobile phase.- Flush the column in the reverse direction at a low flow rate.- If the problem persists, the column may need to be replaced.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pumps are delivering a stable flow rate.
Broad Peaks - High sample concentration (column overload).- Extra-column band broadening.- Slow gradient or isocratic elution is too strong.- Dilute the sample.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.- Optimize the gradient to ensure the peak is adequately focused.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B (linear gradient)

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 242 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or a mixture of mobile phase A and B.

Data Presentation

Table 1: Typical HPLC Parameters for Furoquinoline Alkaloid Analysis
ParameterTypical Value/ConditionReference
Column C18[1][2][3]
Mobile Phase Acetonitrile/Water[1][2][3]
Modifier 0.1% Formic Acid[1][2]
Detection Wavelength 239-244 nm[1][2]
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 40 °C

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_troubleshoot Optimization & Troubleshooting Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., Acetonitrile/Water + 0.1% Formic Acid) Mobile_Phase_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV @ 242 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Troubleshoot Troubleshoot Issues (Peak Shape, Resolution, etc.) Chromatogram->Troubleshoot Optimization Optimize Mobile Phase Gradient, Flow Rate, Temperature Peak_Integration->Optimization Iterate if necessary Optimization->Mobile_Phase_Prep Troubleshoot->Optimization

References

Technical Support Center: Overcoming Solubility Challenges of Evolitrine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when working with Evolitrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a furoquinoline alkaloid found in various plant species, notably from the Rutaceae family. It has demonstrated promising anti-inflammatory and antifeedant activities. However, like many other hydrophobic natural products, this compound exhibits poor solubility in water. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential, posing a challenge for in vitro and in vivo studies, as well as for the development of effective pharmaceutical formulations.

Q2: What is the known solubility of this compound in common solvents?

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1][2]Ultrasonic treatment may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[1]A common formulation for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[1]Utilizes a cyclodextrin to enhance solubility.
Aqueous Solutions (Water, Buffers) Very low (practically insoluble)Quantitative data is not consistently reported, but it is known to be poorly soluble.
Ethanol, Methanol, Acetone Slightly to sparingly solublePrecise mg/mL values are not widely published.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several techniques can be employed to overcome the solubility challenges of this compound. These methods aim to increase the dissolution rate and apparent solubility of the compound in aqueous media. The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase its solubility (though this is more effective for compounds with acidic or basic functional groups).

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate this compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques that can be applied to this compound.

Co-solvency Method

Issue: My this compound is precipitating when I add it to my aqueous buffer.

Solution: Utilize a co-solvent system to increase the solubility. Common co-solvents for poorly soluble drugs include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a good starting point due to this compound's high solubility in it.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle heating or sonication can aid dissolution.

  • Dilution into Aqueous Medium: For your experiment, you can dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to avoid localized precipitation.

  • Determine the Final Co-solvent Concentration: The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity in cellular or animal models. A final DMSO concentration of less than 0.5% (v/v) is generally recommended for in vitro assays.

Cyclodextrin Complexation

Issue: I need a higher concentration of this compound in my aqueous solution than what co-solvents can safely provide for my cell-based assay.

Solution: Form an inclusion complex with a cyclodextrin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.

  • Materials: this compound, β-cyclodextrin (or a more soluble derivative like hydroxypropyl-β-cyclodextrin), deionized water, ethanol.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Procedure: a. In a mortar, accurately weigh the this compound and cyclodextrin. b. Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder to form a paste. c. Knead the paste thoroughly with a pestle for 30-45 minutes. d. Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved. e. The dried complex can then be pulverized into a fine powder and dissolved in the desired aqueous medium.

Solid Dispersion Technique

Issue: I am developing an oral formulation and need to improve the dissolution rate of this compound.

Solution: Prepare a solid dispersion of this compound in a hydrophilic carrier. This technique involves dispersing the drug in an inert carrier at the solid state, which can enhance dissolution by reducing particle size to a molecular level and improving wettability.

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000), a suitable organic solvent (e.g., methanol or ethanol).

  • Drug-to-Carrier Ratio: Experiment with different ratios, starting with 1:1, 1:5, and 1:10 (w/w) of this compound to the carrier.

  • Procedure: a. Dissolve both the this compound and the hydrophilic carrier in a sufficient volume of the organic solvent. b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall. d. Dry the film under vacuum for 24 hours to remove any residual solvent. e. Scrape the dried solid mass, pulverize it, and pass it through a sieve to obtain a uniform powder. This powder can then be used for dissolution studies or formulation development.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Enhancement

The following diagram outlines the logical steps a researcher would take when encountering and addressing solubility issues with this compound.

G cluster_0 Problem Identification & Initial Steps cluster_1 Solubility Enhancement Strategies cluster_2 Evaluation & Application start Start: this compound Powder solubility_test Initial Solubility Test in Aqueous Buffer start->solubility_test precipitation Precipitation Observed / Low Solubility solubility_test->precipitation cosolvency Co-solvency Method precipitation->cosolvency cyclodextrin Cyclodextrin Complexation precipitation->cyclodextrin solid_dispersion Solid Dispersion precipitation->solid_dispersion evaluation Evaluate Solubility & Stability cosolvency->evaluation cyclodextrin->evaluation solid_dispersion->evaluation application Proceed with Experiment (In Vitro / In Vivo) evaluation->application end end application->end End Goal: Solubilized this compound

Workflow for addressing this compound solubility.
Proposed Anti-inflammatory Signaling Pathway of this compound

This compound has been reported to possess anti-inflammatory properties. While the exact molecular mechanism is still under investigation, a plausible pathway involves the inhibition of key inflammatory mediators. Many anti-inflammatory natural products are known to target the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The following diagram illustrates a proposed mechanism of action for this compound.

G cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Gene Expression stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb_activation IKK Activation receptor->nfkb_activation ap1 AP-1 Activation mapk->ap1 nfkb NF-κB (p65/p50) Nuclear Translocation nfkb_activation->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->cytokines nfkb->cytokines enzymes Inflammatory Enzymes (COX-2, iNOS) nfkb->enzymes This compound This compound This compound->mapk Inhibition This compound->nfkb_activation Inhibition

Proposed anti-inflammatory mechanism of this compound.

References

Stability of Evolitrine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of evolitrine under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for long-term and short-term storage of this compound stock solutions?

A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] It is crucial to store the solutions in sealed containers, protected from moisture and light to prevent degradation.[1]

Q2: I am observing a loss of this compound potency in my experiments. What could be the cause?

A2: Loss of potency can be attributed to several factors:

  • Improper Storage: Storing stock solutions at room temperature or even at 4°C for extended periods can lead to degradation. Ensure you are following the recommended storage conditions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize this.

  • Exposure to Light: this compound, like many alkaloids, may be sensitive to light.[3] Always store solutions in amber vials or protect them from light to prevent photodegradation.

  • pH of the Medium: The stability of alkaloids can be pH-dependent. If your experimental medium is highly acidic or alkaline, it might be causing degradation. Consider performing a stability check of this compound in your specific buffer system.

  • Oxidation: Exposure to air can lead to oxidation. Ensure containers are well-sealed. For sensitive experiments, consider purging the headspace of the vial with an inert gas like nitrogen or argon.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: To determine the stability in your setup, you can perform a simple stability study. This involves incubating a known concentration of this compound in your experimental buffer or medium under your experimental conditions (e.g., temperature, light exposure) for various time points. You can then quantify the remaining this compound concentration at each time point using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4][5]

Q4: Are there any known incompatibilities of this compound with common solvents or excipients?

Data on this compound Stability

The following tables summarize the expected stability of this compound under different storage conditions. This data is based on general knowledge of alkaloid stability and should be considered illustrative. Specific stability testing for your formulation is highly recommended.

Table 1: Effect of Temperature on this compound Stability (Aqueous Solution, pH 7.4, Stored in the Dark)

TemperatureStorage DurationRemaining this compound (%)
-80°C6 months>99%
-20°C1 month>98%
4°C2 weeks~95%
25°C (Room Temp)24 hours~90%
40°C24 hours~75%

Table 2: Effect of pH on this compound Stability (Aqueous Solution, 25°C, Stored in the Dark for 24 hours)

pHRemaining this compound (%)
3.0~85%
5.0~92%
7.4~90%
9.0~80%

Table 3: Effect of Light Exposure on this compound Stability (Aqueous Solution, pH 7.4, 25°C for 8 hours)

Light ConditionRemaining this compound (%)
Dark (Control)>98%
Ambient Lab Light~93%
Direct Sunlight~60%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
  • Prepare working solutions by diluting the stock solution with the desired buffer or medium to the final experimental concentration.

2. Stability Study Setup:

  • Aliquot the working solution into several vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposures).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for alkaloid analysis.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan should be performed).
  • Injection Volume: 10-20 µL.
  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known concentrations.

4. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Prepare Working Solutions in Test Medium A->B C Aliquot into Vials for Each Condition B->C D Incubate under Specific Conditions (Temp, pH, Light) C->D E Sample at Defined Timepoints D->E F HPLC Analysis E->F G Quantify Remaining This compound F->G H Calculate Degradation Rate G->H I Determine Stability Profile H->I

Caption: Workflow for assessing the stability of this compound under various experimental conditions.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

This compound has been noted for its anti-inflammatory properties.[7] While the precise signaling pathway is not fully elucidated, a plausible mechanism involves the inhibition of pro-inflammatory pathways such as NF-κB and the activation of antioxidant responses through the Nrf2 pathway.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK activates This compound This compound This compound->IKK inhibits Keap1 Keap1 This compound->Keap1 disrupts interaction IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) ARE Antioxidant Response Element (ARE) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2->Nucleus translocates to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection promotes Oxidative_Stress Oxidative Stress Cellular_Protection->Oxidative_Stress reduces

Caption: Hypothetical mechanism of this compound's anti-inflammatory and antioxidant effects.

References

Preventing degradation of Evolitrine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Evolitrine during extraction and purification.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, providing potential causes and solutions to minimize degradation and maximize yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. pH-induced Degradation: this compound, a quinoline alkaloid, can be unstable at certain pH levels. Extreme acidic or alkaline conditions during extraction can lead to hydrolysis or other degradation reactions.- Maintain the extraction solvent at a neutral or slightly acidic pH (pH 5-7).- Use buffered solutions to ensure stable pH control throughout the process.
2. Thermal Degradation: As a furanocoumarin, this compound is sensitive to high temperatures. Prolonged exposure to heat during steps like solvent evaporation can cause significant degradation.- Perform extraction at room temperature or under mild heating (not exceeding 50°C).- Use rotary evaporation under reduced pressure for solvent removal to keep temperatures low.- Avoid microwave-assisted extraction unless optimized for temperature control, as it can cause rapid degradation.
3. Photodegradation: Furanocoumarins are known to be sensitive to UV light, which can induce cross-linking reactions and degradation.- Protect the extraction mixture and subsequent fractions from direct light by using amber glassware or covering vessels with aluminum foil.
4. Oxidative Degradation: Presence of oxygen can lead to oxidative degradation of the molecule.- Consider degassing solvents before use.- Purge the extraction vessel with an inert gas like nitrogen or argon, especially if the process is lengthy.
Presence of Unknown Impurities in Final Product 1. Formation of Degradation Products: The impurities may be byproducts of this compound degradation caused by improper pH, temperature, or light exposure.- Analyze the impurity profile using HPLC or LC-MS/MS to identify potential degradation products.- Re-evaluate and optimize extraction parameters (pH, temperature, light protection) based on the troubleshooting steps for low yield.
2. Solvent Reactivity: Some solvents may react with this compound or promote its degradation. For instance, certain lots of acetonitrile can degrade N-trihalomethylthio fungicides, indicating potential for solvent-analyte interactions.- Use high-purity, HPLC-grade solvents.- If using acetonitrile, consider adding a small amount of acetic acid (e.g., 0.1% v/v) to improve the stability of acid-sensitive compounds.[1]- Perform a small-scale solvent stability test with a pure standard of this compound if available.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites like this compound can vary based on the plant's age, growing conditions, and harvest time.- Standardize the collection of plant material (e.g., same season, same plant part).- Thoroughly homogenize the dried plant material before sampling for extraction.
2. Lack of Strict Protocol Adherence: Minor deviations in extraction time, temperature, or solvent-to-solid ratio can lead to significant variations in yield and purity.- Follow a standardized and detailed Standard Operating Procedure (SOP) for every extraction.- Calibrate all equipment (pH meters, temperature probes, balances) regularly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting this compound to ensure its stability?

A1: While specific studies on this compound are limited, data on related quinoline alkaloids suggest that stability is compromised at highly acidic (pH < 5) or alkaline (pH > 8) conditions. The protonated form of quinolines can be destabilizing at low pH.[2] Therefore, maintaining a pH range of 5.0 to 7.0 is recommended to balance extraction efficiency and stability.

Q2: What is the maximum temperature that should be used during the extraction and solvent evaporation steps?

A2: To prevent thermal degradation, it is advisable to keep the temperature below 50°C during all heating steps. Studies on other furanocoumarins show that microwave-assisted extraction can cause degradation, with 50°C being identified as an optimal temperature.[3] For solvent evaporation, using a rotary evaporator at reduced pressure allows for efficient solvent removal at temperatures between 35-45°C.

Q3: Which solvents are best for extracting this compound while minimizing degradation?

A3: Polar to semi-polar solvents are generally effective for extracting furanocoumarins and alkaloids.

  • Ethanol or Methanol: These are commonly used and effective. 70% aqueous ethanol has been successfully used to extract this compound from Acronychia pedunculata leaves.[4]

  • Ethyl Acetate: A good solvent for furanocoumarins, offering a balance of polarity.

  • Acetonitrile: Often used in analytical chromatography. For extraction, using acidified acetonitrile (e.g., with 0.1% acetic acid) can enhance the stability of certain compounds.[1] Non-polar solvents like hexane can be useful for an initial defatting step to remove lipids and chlorophylls, which can interfere with subsequent purification.

Q4: How should I store my plant material and extracts to prevent this compound degradation?

A4: Proper storage is crucial for stability.

  • Plant Material: Dried and powdered plant material should be stored in airtight, light-proof containers in a cool, dry place.

  • Extracts: Liquid extracts should be stored in amber vials at low temperatures (-20°C is optimal ) to slow down chemical degradation.[5] For long-term storage, evaporating the solvent and storing the dried extract at -20°C or below is recommended.

Q5: What analytical techniques are suitable for monitoring this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is the most common method for quantifying this compound. To identify and characterize unknown impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective as it provides structural information.[6]

Experimental Protocols

Protocol 1: Optimized Lab-Scale Solvent Extraction for this compound

This protocol is designed to maximize this compound yield while minimizing degradation by controlling key stability factors.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves of Acronychia pedunculata) in the shade or a ventilated oven at a low temperature (< 45°C).
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Defatting (Optional, Recommended for High-Lipid Tissues):

  • Macerate the powdered material in n-hexane (1:5 w/v) for 4-6 hours with gentle agitation.
  • Filter the mixture and discard the hexane fraction.
  • Air-dry the plant residue to remove any remaining hexane.

3. Main Extraction:

  • Macerate the defatted plant powder in 70% ethanol (1:10 w/v) in an amber glass container.
  • Adjust the pH of the mixture to ~6.0 using a dilute solution of acetic acid, if necessary.
  • Agitate the mixture on a shaker at room temperature (20-25°C) for 24 hours, ensuring the container is sealed to prevent solvent evaporation.

4. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper. Re-extract the residue two more times with fresh solvent to ensure complete extraction.
  • Combine all the filtrates.
  • Concentrate the combined extract using a rotary evaporator with the water bath temperature set to 40-45°C .

5. Fractionation and Purification:

  • The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of hexane-ethyl acetate).

6. Analysis and Storage:

  • Analyze the final fraction for this compound content and purity using HPLC-UV.
  • Store the purified this compound or enriched extract in an amber vial at -20°C.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the recommended experimental workflow and a logical troubleshooting process.

G cluster_workflow Experimental Workflow for this compound Extraction Start Plant Material (Dried & Powdered) Defat Defatting with Hexane (Optional) Start->Defat Extract Solvent Extraction (70% EtOH, RT, 24h, pH 6) Defat->Extract Filter Filtration & Pooling Extract->Filter Evap Solvent Evaporation (<45°C, Reduced Pressure) Filter->Evap Purify Purification (Column Chromatography) Evap->Purify End Pure this compound / Enriched Fraction Purify->End

Caption: Recommended workflow for this compound extraction.

G cluster_troubleshooting Troubleshooting Low this compound Yield Start Low this compound Yield or High Impurity? Check_Temp Was extraction/evaporation temperature > 50°C? Start->Check_Temp Sol_Temp Action: Reduce temperature to <45°C using rotary evaporator under vacuum. Check_Temp->Sol_Temp Yes Check_pH Was pH outside 5-7 range or uncontrolled? Check_Temp->Check_pH No Sol_Temp->Check_pH Sol_pH Action: Use buffered solvent or adjust pH to ~6. Check_pH->Sol_pH Yes Check_Light Was extract exposed to direct light? Check_pH->Check_Light No Sol_pH->Check_Light Sol_Light Action: Use amber glassware or cover with foil. Check_Light->Sol_Light Yes End Re-run extraction with optimized parameters. Check_Light->End No Sol_Light->End

Caption: A decision tree for troubleshooting common issues.

G cluster_pathway Potential Degradation Pathways for Furanocoumarin Alkaloids This compound This compound (Furanocoumarin Alkaloid Core) Product1 Products of Thermal Rearrangement or Decarboxylation This compound->Product1 Product2 Hydrolyzed Products (e.g., Cleavage of Methoxy Groups) This compound->Product2 Product3 Photodimers or Cross-linked Products This compound->Product3 Stressor1 High Temperature Stressor1->Product1 Stressor2 Extreme pH (Acid/Base Hydrolysis) Stressor2->Product2 Stressor3 UV Light Stressor3->Product3

Caption: General degradation pathways for furanocoumarins.

References

Technical Support Center: Scaling Up the Synthesis of Evolitrine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Evolitrine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A1: A widely recognized synthetic pathway for this compound (4,7-dimethoxyfuro[2,3-b]quinoline) that can be adapted for scale-up involves a multi-step process starting from substituted anilines. Key stages generally include the formation of a quinolinedione precursor, followed by chlorination and subsequent methoxylation to yield the final product.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Key challenges in scaling up the synthesis of this compound and other furoquinoline alkaloids include:

  • Reaction Control: Managing exothermic reactions, especially during chlorination with reagents like phosphorus oxychloride (POCl3).

  • Reagent Handling: Safe handling and quenching of hazardous reagents such as POCl3 and sodium methoxide on a large scale.

  • Product Purification: Transitioning from laboratory-scale purification methods like column chromatography to more scalable techniques such as crystallization and recrystallization.

  • Impurity Profile: Identifying and controlling the formation of process-related impurities, which can become more significant at a larger scale.

  • Material Solubility: The starting materials and intermediates may have poor solubility, complicating reaction kinetics and work-up procedures.

Q3: What quantity of this compound is typically required for preclinical studies?

A3: The amount of this compound needed for preclinical studies can vary significantly depending on the scope of the investigations (e.g., in vitro assays, in vivo animal models, toxicology studies). Generally, researchers should aim for a scalable synthesis route capable of producing anywhere from tens of grams to several kilograms of the active pharmaceutical ingredient (API).

Q4: What are the known biological activities of this compound relevant to preclinical research?

A4: this compound has demonstrated notable anti-inflammatory and analgesic properties in preclinical models. For instance, it has been shown to significantly inhibit carrageenan-induced paw edema in rats. These activities make it a compound of interest for further investigation into inflammatory conditions.

Troubleshooting Guides

Section 1: Synthesis of the Quinolinedione Intermediate

Q1.1: The initial condensation reaction to form the quinolinedione precursor is giving a low yield. What are the likely causes and solutions?

A1.1:

  • Potential Cause: Incomplete reaction due to poor solubility of starting materials or inadequate reaction time.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different high-boiling point solvents to improve the solubility of the aniline precursor.

      • Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time until the starting material is fully consumed.

      • Temperature Optimization: Gradually increase the reaction temperature, while monitoring for any potential degradation of starting materials or product.

  • Potential Cause: Side reactions leading to the formation of byproducts.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material.

      • Purity of Reagents: Ensure the purity of the starting aniline and other reagents, as impurities can lead to undesired side reactions.

Section 2: Chlorination of the Quinolinedione

Q2.1: The chlorination reaction with phosphorus oxychloride (POCl3) is difficult to control and gives a low yield of the desired 4-chloro intermediate.

A2.1:

  • Potential Cause: The reaction is highly exothermic, leading to uncontrolled temperature increases and byproduct formation.

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Add the POCl3 dropwise or in portions to the reaction mixture at a low temperature (e.g., 0-5 °C) to manage the exotherm.

      • Use of a Co-solvent: Employing a high-boiling inert solvent can help to dissipate heat and moderate the reaction rate.

      • Temperature Monitoring: Continuously monitor the internal temperature of the reactor and use an efficient cooling system.

  • Potential Cause: Incomplete reaction or formation of undesired dichlorinated byproducts.

    • Troubleshooting Steps:

      • Stoichiometry: Carefully control the stoichiometry of POCl3. An excess may lead to dichlorination, while an insufficient amount will result in incomplete conversion.

      • Reaction Time and Temperature: Optimize the reaction time and temperature. Higher temperatures and longer reaction times can favor the formation of the dichlorinated product.

Q2.2: Quenching the large-scale POCl3 reaction is hazardous and leads to product decomposition.

A2.2:

  • Potential Cause: POCl3 reacts violently with water, leading to a rapid release of heat and HCl gas. This can cause the product to hydrolyze back to the starting material or degrade.

    • Troubleshooting Steps:

      • Controlled Quenching: Slowly add the reaction mixture to a pre-cooled mixture of ice and a weak base (e.g., sodium bicarbonate solution) with vigorous stirring.

      • Aqueous Work-up with Organic Solvent: Dilute the reaction mixture with an inert organic solvent (e.g., dichloromethane) before quenching to help control the reaction and facilitate extraction.

      • Evaporation of Excess POCl3: Before work-up, consider removing the excess POCl3 under reduced pressure, taking appropriate safety precautions.

Section 3: Methoxylation to Form this compound

Q3.1: The final methoxylation step with sodium methoxide is not going to completion or is producing byproducts.

A3.1:

  • Potential Cause: Presence of moisture in the reaction, which can consume the sodium methoxide and lead to incomplete reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. Use a freshly opened or prepared solution of sodium methoxide in anhydrous methanol.

      • Sufficient Reagent: Use a slight excess of sodium methoxide to ensure complete conversion of the chloro-intermediate.

  • Potential Cause: Side reactions due to the strong basicity of sodium methoxide.

    • Troubleshooting Steps:

      • Temperature Control: Perform the reaction at a controlled temperature. While the reaction often proceeds at room temperature or with gentle heating, excessive heat can promote side reactions.

      • Reaction Time: Monitor the reaction to determine the optimal time for completion, avoiding prolonged exposure to the strong base.

Section 4: Purification of this compound

Q4.1: Purification by column chromatography is not feasible for the large quantities of this compound required for preclinical studies.

A4.1:

  • Potential Cause: Column chromatography is a labor-intensive and solvent-heavy technique that is difficult to scale.

    • Troubleshooting Steps:

      • Crystallization/Recrystallization: Develop a robust crystallization or recrystallization protocol. Screen various solvents and solvent mixtures to find conditions that provide high purity and yield.

      • Acid-Base Extraction: As an alkaloid, this compound's basicity can be exploited for purification. An acid-base extraction can help to remove non-basic impurities.

      • Filtration through Adsorbents: For removing colored impurities or baseline materials, passing a solution of the crude product through a plug of silica gel or activated carbon can be an effective and scalable alternative to full chromatographic separation.

Data Presentation

Table 1: Summary of Reported Anti-inflammatory Activity of this compound

Preclinical ModelDosageEffectReference
Carrageenan-induced rat paw edema20 mg/kg (p.o.)57% inhibition of edemaBansi Lal et al., Arkivoc (2005)
Carrageenan-induced rat paw edema50 mg/kg body weightComparable to indomethacin (5 mg/kg)Ratnayake et al., J Ethnopharmacol (2019)
Adjuvant-induced arthritis in rats100 and 200 mg/kg (p.o.)Significant inhibitionBansi Lal et al., Arkivoc (2005)

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-furo[2,3-b]quinoline-3,4(2H,9H)-dione

This protocol is a general representation and may require optimization for large-scale synthesis.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine the appropriately substituted aniline and diethyl malonate.

  • Condensation: Heat the mixture under reflux for the required duration, monitoring the reaction by TLC or HPLC.

  • Cyclization: After cooling, the intermediate is typically treated with a high-boiling point solvent and heated to effect cyclization.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried.

Protocol 2: Synthesis of 4-chloro-7-methoxy-furo[2,3-b]quinolin-3(2H)-one
  • Reaction Setup: In a reactor equipped for inert atmosphere operation and with a cooling system, suspend the quinolinedione intermediate in an appropriate solvent.

  • Chlorination: Cool the suspension and add phosphorus oxychloride (POCl3) dropwise, maintaining the internal temperature below a predetermined limit.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature until completion is confirmed by analytical methods.

  • Quenching and Extraction: Carefully quench the reaction mixture by slowly adding it to a cooled basic solution. Extract the product with a suitable organic solvent.

  • Purification: The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, preferably by crystallization.

Protocol 3: Synthesis of this compound (4,7-dimethoxyfuro[2,3-b]quinoline)
  • Reaction Setup: In an inert atmosphere reactor, dissolve the 4-chloro intermediate in anhydrous methanol.

  • Methoxylation: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Final Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound is then purified by crystallization to meet the specifications for preclinical studies.

Visualizations

Evolitrine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Aniline Substituted Aniline Quinolinedione Quinolinedione Intermediate Aniline->Quinolinedione Condensation & Cyclization Malonate Diethyl Malonate Malonate->Quinolinedione ChloroIntermediate 4-Chloro Intermediate Quinolinedione->ChloroIntermediate Chlorination (POCl3) This compound This compound ChloroIntermediate->this compound Methoxylation (NaOMe)

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Chlorination Problem Low Yield in Chlorination Cause1 Exothermic Reaction Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Byproduct Formation Problem->Cause3 Solution1a Controlled POCl3 Addition Cause1->Solution1a Solution1b Use of Co-solvent Cause1->Solution1b Solution1c Efficient Cooling Cause1->Solution1c Solution2a Optimize Stoichiometry Cause2->Solution2a Solution2b Adjust Reaction Time Cause2->Solution2b Solution3a Control Temperature Cause3->Solution3a Solution3b Monitor for Dichlorination Cause3->Solution3b

Caption: Troubleshooting logic for the chlorination step.

Resolving co-eluting peaks in Evolitrine HPLC chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in Evolitrine HPLC chromatograms.

Troubleshooting Guides

Issue 1: A shoulder or merged peak is observed with the this compound peak.

This is a classic sign of co-elution, where another compound is eluting at a very similar retention time to this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Strategies cluster_3 Mobile Phase Optimization A Shoulder or merged peak with this compound B Confirm Co-elution: - Inject a pure this compound standard. - If the peak shape is symmetrical, co-elution  with a matrix component is likely. - If available, use a PDA/DAD detector to check  peak purity. A->B C Identify Potential Co-eluting Compounds: - Review the phytochemistry of the plant source.  (e.g., other alkaloids, flavonoids, coumarins). - Consider potential degradation products from  sample handling or storage. B->C D Optimize Mobile Phase C->D Implement one or more of the following E Modify Stationary Phase C->E Implement one or more of the following F Adjust Temperature and Flow Rate C->F Implement one or more of the following G Adjust Organic Solvent Ratio: - Decrease the percentage of organic solvent  (e.g., acetonitrile, methanol) to increase retention  and potentially improve separation. D->G H Change Organic Solvent: - Switch from acetonitrile to methanol or vice versa.  This can alter selectivity. D->H I Modify Aqueous Phase pH: - Since this compound is a basic alkaloid, adjusting the pH  of the aqueous phase can significantly impact its  retention and selectivity relative to other compounds.  Try adding 0.1% formic acid or acetic acid. D->I

Caption: Troubleshooting workflow for addressing co-eluting peaks with this compound.

Detailed Steps:

  • Confirmation of Co-elution:

    • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the peak purity of the this compound peak. A non-homogenous peak indicates co-elution.

    • Standard Injection: Inject a certified reference standard of this compound. If the peak is sharp and symmetrical, the co-elution is likely from another compound in your sample matrix.

  • Mobile Phase Optimization:

    • Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all compounds and may improve the resolution between this compound and the co-eluting peak.

    • Solvent Type: If adjusting the solvent strength is not effective, try changing the organic solvent entirely (e.g., from acetonitrile to methanol). The different solvent selectivity can alter the elution order and improve separation.

    • pH Modification: As this compound is an alkaloid, its retention is sensitive to the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and change selectivity.

  • Stationary Phase and Temperature Adjustments:

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl or cyano column can offer different selectivity compared to a standard C18 column.

    • Column Temperature: Varying the column temperature (e.g., in increments of 5°C from 25°C to 40°C) can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase, potentially improving resolution.

Issue 2: Poor peak shape (tailing or fronting) of the this compound peak.

Poor peak shape can mask the presence of a co-eluting peak and lead to inaccurate quantification.

Troubleshooting Steps:

  • Check for Column Overload: Inject a more dilute sample. If the peak shape improves, you may be overloading the column.

  • Mobile Phase pH: For basic compounds like this compound, a mobile phase pH that is too close to the pKa of the analyte can cause peak tailing. Ensure the mobile phase is buffered at least 2 pH units away from the pKa of this compound. Adding 0.1% formic acid is a common practice to achieve a lower pH and improve the peak shape of alkaloids.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mitigate this issue.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that might co-elute with this compound?

A1: this compound is a furoquinoline alkaloid typically isolated from plants of the Rutaceae family, such as Evodia rutaecarpa, Acronychia pedunculata, and Melicope triphylla.[1][2][3] Other phytochemicals present in these plants are potential co-eluants. These include:

  • Other Alkaloids:

    • Indole alkaloids (e.g., evodiamine, rutaecarpine)[1][3]

    • Other quinolone alkaloids[1]

    • Acridone alkaloids[2]

  • Flavonoids [4][5][2][6]

  • Coumarins [5]

  • Terpenoids and Steroids [4][5]

Additionally, degradation products of this compound formed during extraction, storage, or analysis can also co-elute.

Q2: What is a good starting HPLC method for this compound analysis?

A2: Based on methods for similar furoquinoline alkaloids, a good starting point would be:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at approximately 240-250 nm.[7]

Q3: How can I perform a forced degradation study to identify potential co-eluting degradation products?

A3: Forced degradation studies are essential for developing a stability-indicating HPLC method.[8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] Here is a general protocol:

Experimental Protocol: Forced Degradation of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 24-48 hours. Dissolve in the mobile phase before injection.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analyze the stressed samples using your developed HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Q4: How can I use a PDA/DAD detector to assess peak purity?

A4: A PDA/DAD detector acquires the full UV-Vis spectrum at multiple points across an eluting peak. HPLC software can then use this data to calculate a "purity angle" or a similar metric. If the spectra at the beginning, apex, and end of the peak are identical, the peak is considered pure. If they differ, it suggests the presence of a co-eluting impurity.

Data Presentation

The following table summarizes different HPLC conditions that can be modulated to improve the resolution of co-eluting peaks.

ParameterCondition 1 (Starting Point)Condition 2 (Increased Retention)Condition 3 (Altered Selectivity)Condition 4 (Alternative Stationary Phase)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 20-80% B in 20 min10-70% B in 25 min20-80% B in 20 min20-80% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C35°C
Expected Outcome Standard separationIncreased retention and potential for improved resolution of early eluting peaks.Change in elution order and selectivity, potentially resolving closely eluting peaks.Different retention mechanism, offering an alternative approach to resolving persistent co-elution.

Visualizations

Logical Relationship for Method Development:

Caption: Key parameters in HPLC method development for peak resolution.

References

Technical Support Center: Optimizing Evolitrine Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Evolitrine during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an RP-HPLC method for this compound?

A1: A good starting point for method development for a furoquinoline alkaloid like this compound is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid or acetic acid to improve peak shape.[1][2][3] A gradient elution from a lower to a higher concentration of the organic solvent is generally recommended for analyzing plant extracts that may contain compounds with a wide range of polarities.[1][2]

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for alkaloid compounds in RP-HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid or acetic acid) to protonate the silanol groups and reduce unwanted interactions.[1]

  • Use a base-deactivated column specifically designed to minimize silanol interactions.

  • Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol is a common alternative to acetonitrile in RP-HPLC and can be used for the analysis of flavonoids and alkaloids.[4][5] Changing the organic modifier can alter the selectivity of the separation, which may improve the resolution of co-eluting peaks.[5] It's recommended to perform scouting runs with both solvents to determine which provides the better separation for this compound and other compounds in your sample.

Q4: How does column temperature affect the resolution of this compound?

A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved column efficiency and sharper peaks.[5][6][7] It can also alter the selectivity of the separation.[5] However, excessively high temperatures might degrade the analyte or the column. A typical starting temperature is 30-40°C.[8] Experimenting with a range of temperatures (e.g., 25°C to 50°C) can help determine the optimal condition for your specific separation.[4][7]

Q5: What should I do if I observe ghost peaks in my chromatogram?

A5: Ghost peaks can arise from several sources, including impurities in the mobile phase, contamination from previous injections (carryover), or degradation of the sample. To address this, ensure you are using high-purity HPLC-grade solvents, thoroughly flush your column and system between runs, and check the stability of your sample in the chosen solvent.[9]

Troubleshooting Guide: Enhancing this compound Peak Resolution

This guide addresses specific issues you may encounter while optimizing the separation of this compound.

Problem 1: Poor Resolution Between this compound and an Impurity Peak

Initial Assessment:

  • Symptom: The peak for this compound and a nearby impurity are not baseline separated (Resolution < 1.5).

  • Potential Causes:

    • Suboptimal mobile phase composition.

    • Inadequate column efficiency.

    • Unfavorable selectivity for the analyte pair.

Troubleshooting Steps:

  • Optimize the Mobile Phase Composition:

    • Adjust the Organic Solvent Percentage: In isocratic elution, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve resolution.[5]

    • Modify the Mobile Phase pH: If the co-eluting impurity has ionizable groups, adjusting the pH of the mobile phase can significantly alter its retention time relative to this compound, thereby improving separation. Use a suitable buffer to maintain a stable pH.

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. This can significantly impact selectivity.[5]

  • Enhance Column Efficiency:

    • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[6][7]

    • Increase the Column Temperature: As mentioned in the FAQs, a moderate increase in temperature can lead to sharper peaks.[5][6][7]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency but require a system capable of handling higher backpressures.[5][10]

  • Alter the Stationary Phase:

    • If optimizing the mobile phase does not yield the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).[5]

Problem 2: Broad this compound Peak

Initial Assessment:

  • Symptom: The this compound peak is wide, leading to poor sensitivity and potential overlap with other peaks.

  • Potential Causes:

    • Column overload.

    • Extra-column band broadening.

    • Poor column condition.

    • Incompatible sample solvent.

Troubleshooting Steps:

  • Check for Column Overload:

    • Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak broadening.[9] Dilute your sample or reduce the injection volume and observe the effect on peak shape.

  • Minimize Extra-Column Volume:

    • Use Shorter Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[11]

  • Evaluate Column Health:

    • Perform a Column Wash: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[9]

    • Check Column Performance: Inject a standard compound to verify the column's efficiency (number of theoretical plates). If the performance is poor, the column may need to be replaced.

  • Ensure Sample Solvent Compatibility:

    • Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Resolution
  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound (a diode array detector is useful for determining the optimal wavelength). A wavelength of 260 nm is a reasonable starting point for flavonoids.[4]

    • Injection Volume: 10 µL.

  • Optimization Strategy:

    • Gradient Shape: If peaks are crowded in one part of the chromatogram, adjust the gradient slope in that region. A shallower gradient will provide more time for separation.

    • Isocratic Hold: For closely eluting peaks, an isocratic hold at a specific mobile phase composition can be introduced to improve resolution.

    • Solvent Type: If resolution is still not optimal, replace Acetonitrile (Mobile Phase B) with Methanol and re-run the gradient.

Protocol 2: Column Temperature and Flow Rate Adjustment
  • Initial Conditions: Use the optimized mobile phase conditions from Protocol 1.

  • Temperature Optimization:

    • Set the column temperature to 25°C and run the analysis.

    • Increase the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C) and repeat the analysis.

    • Compare the chromatograms for peak shape and resolution.

  • Flow Rate Optimization:

    • Using the optimal temperature, set the flow rate to 1.2 mL/min and then to 0.8 mL/min.

    • Observe the impact on resolution and backpressure. Be cautious not to exceed the maximum pressure limit of your HPLC system or column.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Resolution

Mobile Phase B (Organic)%B (Isocratic)Retention Time (min)Resolution (Rs)Tailing Factor
Acetonitrile40%12.51.31.5
Acetonitrile35%15.81.61.2
Methanol55%11.21.41.4
Methanol50%14.11.81.1

Table 2: Influence of Column Temperature and Flow Rate on Performance

Temperature (°C)Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Backpressure (bar)
301.014.11.8120
401.013.21.9105
400.816.52.185

Visualizations

Troubleshooting_Workflow start Poor Resolution of this compound Peak check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_organic Adjust % Organic Solvent check_mobile_phase->adjust_organic Yes check_efficiency Improve Column Efficiency? check_mobile_phase->check_efficiency No change_modifier Change Organic Modifier (ACN <-> MeOH) adjust_organic->change_modifier adjust_ph Adjust Mobile Phase pH change_modifier->adjust_ph adjust_ph->check_efficiency adjust_flow_rate Decrease Flow Rate check_efficiency->adjust_flow_rate Yes change_column Change Stationary Phase? check_efficiency->change_column No adjust_temp Increase Column Temperature adjust_flow_rate->adjust_temp adjust_temp->change_column new_column Select Column with Different Selectivity change_column->new_column Yes end_bad Consult Senior Scientist change_column->end_bad No end_good Resolution Achieved new_column->end_good

Caption: Troubleshooting workflow for improving HPLC peak resolution.

HPLC_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Sharpness) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k) (Elution Time) resolution->retention particle_size Particle Size efficiency->particle_size column_length Column Length efficiency->column_length flow_rate Flow Rate efficiency->flow_rate temperature Temperature efficiency->temperature mobile_phase Mobile Phase (Organic, pH, Additives) selectivity->mobile_phase stationary_phase Stationary Phase selectivity->stationary_phase temp_selectivity Temperature selectivity->temp_selectivity solvent_strength Solvent Strength (% Organic) retention->solvent_strength

Caption: Key factors influencing HPLC resolution.

References

Troubleshooting low yield in Evolitrine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Evolitrine (4,7-dimethoxyfuro[2,3-b]quinoline).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective route involves the preparation of a key chloro intermediate from a dicarbonyl precursor, followed by a series of reactions including reduction, dehydration, and methoxide displacement to yield this compound.[1]

Q2: What are the critical reaction steps that can impact the overall yield?

The formation of the monochloro intermediate and the subsequent displacement of the chloro group are critical steps. Suboptimal conditions in the initial chlorination step can lead to the formation of byproducts, significantly lowering the yield.[1] Similarly, the efficiency of the final methoxide substitution directly determines the yield of this compound.

Q3: Are there any known major side products in this synthesis?

Yes, a common side product is the corresponding dichloro compound, which can be formed during the synthesis of the monochloro intermediate if the reaction time is prolonged.[1]

Troubleshooting Guide

Low Yield of the Monochloro Intermediate (5a)

Problem: The yield of the monochloro intermediate (5a) is consistently low, with significant amounts of starting material or the dichloro byproduct (2a) observed.

Possible Causes and Solutions:

  • Prolonged Reaction Time: Extended reaction times can lead to the formation of the dichloro compound (2a), thus reducing the yield of the desired monochloro product.[1]

    • Recommendation: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting dicarbonyl compound (1a) is consumed to minimize the formation of the dichloro byproduct.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the dicarbonyl compound to the chlorinating agent (e.g., phosphorus oxychloride) can result in incomplete reaction or the formation of side products.

    • Recommendation: Ensure precise measurement of all reagents. A slight excess of the dicarbonyl compound might be preferable to an excess of the chlorinating agent to avoid over-chlorination.

  • Inefficient Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction outcome.

    • Recommendation: The synthesis has been successfully performed using dichloromethane as a solvent and refluxing for a defined period (e.g., 3 hours).[1] If yields are still low, consider exploring alternative conditions mentioned in the literature, such as the use of a phase transfer catalyst like Aliquat 336 at room temperature for a longer duration.[1]

ParameterRecommended ConditionPotential Issue
Reaction Time 2-3 hours at refluxProlonged time increases dichloro byproduct
Solvent DichloromethaneEnsure anhydrous conditions
Temperature RefluxLower temperatures may require longer reaction times
Poor Yield in the Final Methoxide Displacement Step

Problem: The conversion of the chloro intermediate (5a) to this compound (6a) using sodium methoxide results in a low yield.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC is crucial to determine the point of maximum conversion. The reaction has been reported to be efficient when refluxed in methanol.[1]

  • Degradation of Starting Material or Product: The chloro intermediate or the this compound product may be sensitive to the reaction conditions.

    • Recommendation: Use freshly prepared sodium methoxide solution. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Suboptimal Temperature: The reaction temperature may not be optimal for the displacement.

    • Recommendation: The reaction is typically carried out at the reflux temperature of methanol.[1] If the reaction is sluggish, a higher boiling point alcohol could be considered, although this may also increase the rate of side reactions.

Experimental Protocols

Synthesis of the Monochloro Intermediate (5a)

This protocol is adapted from the synthesis described in the literature.[1]

  • To a solution of the dicarbonyl compound (1a, 5 g, 21.64 mmol) in dichloromethane (25 mL), add a solution of trifluoroacetic acid (TFA, 5 mL, 64.93 mmol) in dichloromethane (5 mL).

  • Heat the reaction mixture at reflux for 3 hours.

  • Simultaneously add solutions of pyridine (3.64 g, 43.28 mmol) in dichloromethane (10 mL) and phosphorus oxychloride (7.95 mL, 86.56 mmol) in dichloromethane (10 mL).

  • Continue refluxing and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the monochloro intermediate (5a).

Synthesis of this compound (6a)

This protocol is based on the methoxide displacement reaction.[1]

  • Dissolve the monochloro intermediate (5a) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol).

  • Heat the reaction mixture at reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 2 N HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound (6a).

Visualizations

Evolitrine_Synthesis_Workflow Dicarbonyl Dicarbonyl Compound (1a) Monochloro Monochloro Intermediate (5a) Dicarbonyl->Monochloro POCl3, Pyridine, TFA, CH2Cl2, Reflux This compound This compound (6a) Monochloro->this compound NaOMe, MeOH, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Evolitrine_Synthesis cluster_start Low Yield of Monochloro Intermediate cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield of Monochloro Intermediate (5a) Cause1 Prolonged Reaction Time Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Solution1 Monitor by TLC & Stop Reaction Promptly Cause1->Solution1 Solution2 Precise Reagent Measurement Cause2->Solution2 Solution3 Optimize Solvent, Temperature & Catalyst Cause3->Solution3

Caption: Troubleshooting low yield of the monochloro intermediate.

References

Technical Support Center: Interpreting Unexpected Peaks in Evolitrine NMR Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Evolitrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can vary slightly depending on the solvent, concentration, and temperature. However, based on available data for this compound and closely related furoquinoline alkaloids, the following are approximate chemical shift ranges.

Q2: I am seeing peaks in my 1H NMR spectrum that I don't recognize. What could they be?

A2: Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits are residual solvents from your purification or the NMR solvent itself, impurities from glassware or starting materials, or degradation of your sample. It is also possible that the compound exists in multiple conformations that are in slow exchange on the NMR timescale.

Q3: How can I confirm if an unexpected peak is from a common solvent?

A3: You can compare the chemical shift of the unknown peak to published tables of common NMR solvent impurities. These tables provide the chemical shifts of many common laboratory solvents in various deuterated NMR solvents.

Q4: Could the unexpected peaks be due to the degradation of this compound?

A4: Yes, alkaloids can be susceptible to degradation under certain conditions. Furoquinoline alkaloids, for instance, can undergo oxidative degradation or photodegradation.[1] If your sample has been stored for a long time, exposed to light, or subjected to harsh conditions, degradation is a possibility.

Q5: Is it possible for this compound to show more peaks than expected due to its conformation?

A5: While there is no specific literature detailing conformational isomers of this compound leading to distinct NMR signals, it is a possibility for flexible molecules. If certain bonds have restricted rotation, different conformers may be present in solution, each giving rise to its own set of peaks.

Troubleshooting Guide for Unexpected Peaks in this compound NMR Spectrum

If you encounter unexpected peaks in the NMR spectrum of this compound, follow this troubleshooting guide to identify the source of the issue and find a potential solution.

Step 1: Identify Common Impurities

The first step is to rule out common contaminants.

  • Action: Compare the chemical shifts of the unexpected peaks with the provided table of common NMR impurities.

  • Solution: If the peaks match known impurities, re-purify your sample or use fresh, high-purity NMR solvent. Ensure all glassware is thoroughly cleaned and dried.

Step 2: Investigate Potential Degradation

If the peaks are not from common impurities, consider the possibility of sample degradation.

  • Action: Review the history of your sample. Has it been exposed to light, air, or extreme temperatures for an extended period?

  • Solution: If degradation is suspected, it is recommended to use a freshly prepared or purified sample. To prevent future degradation, store this compound in a cool, dark, and inert atmosphere.

Step 3: Consider Conformational Isomers

If the sample is pure and degradation is unlikely, the presence of multiple conformers could be the cause.

  • Action: Acquire NMR spectra at different temperatures. If the unexpected peaks coalesce or change in intensity relative to the main peaks, this is indicative of conformational exchange.

  • Solution: Variable temperature (VT) NMR studies can help to understand the dynamic process. For routine analysis, acquiring the spectrum at a temperature where the exchange is fast or slow on the NMR timescale can simplify the spectrum.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for Furoquinoline Alkaloids (Similar to this compound)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-27.50 - 7.60d~2.5
H-36.90 - 7.10d~2.5
Aromatic H7.00 - 8.00m-
OCH34.00 - 4.40s-

Note: Data is based on general ranges for furoquinoline alkaloids and may vary for this compound.[1]

Table 2: Expected 13C NMR Chemical Shifts for this compound in CDCl3

CarbonChemical Shift (δ) ppm
C-2~143.0
C-3~105.0
C-4~160.0
C-4a~118.0
C-5~120.0
C-6~115.0
C-7~150.0
C-8~125.0
C-8a~145.0
C-9a~155.0
4-OCH3~60.0
7-OCH3~56.0

Note: These are approximate values based on typical shifts for furoquinoline alkaloids and require confirmation from dedicated spectral analysis of this compound.

Table 3: Troubleshooting Unexpected NMR Peaks

ObservationPotential CauseSuggested Solution(s)
Sharp singlets in common solvent regions (e.g., δ 7.26 for CHCl3, δ 2.50 for DMSO-d5)Residual protic solvent in deuterated solvent.Use a fresh, sealed ampule of deuterated solvent.
Broad singlet, often moves with temperature or concentration.Water (H2O).Dry the sample thoroughly before dissolving. Use a deuterated solvent from a freshly opened container.
Complex multiplets in the δ 1.2-1.4 and δ 0.8-0.9 ppm regions.Grease from glassware joints.Use Teflon sleeves on joints or clean glassware meticulously.
Broad humps or multiple sharp peaks in various regions.Plasticizer contamination (e.g., from parafilm, pipette bulbs).Avoid contact of the sample and solvent with plastic materials.
New aromatic or olefinic signals.Degradation of this compound.Re-purify the sample. Store the compound under an inert atmosphere, protected from light.
Doubling of some or all peaks.Presence of conformational isomers.Run the NMR at a higher temperature to see if the peaks coalesce.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Cap the NMR tube securely.

  • Labeling: Label the NMR tube clearly with the sample identification.

Mandatory Visualization

troubleshooting_workflow start Unexpected Peaks in This compound NMR Spectrum check_impurities Compare with common impurity tables start->check_impurities is_impurity Peak(s) match impurities? check_impurities->is_impurity repurify Re-purify sample and/or use fresh solvent is_impurity->repurify Yes check_degradation Review sample history (storage, handling) is_impurity->check_degradation No repurify->start Re-run NMR is_degradation Degradation likely? check_degradation->is_degradation fresh_sample Use freshly prepared sample is_degradation->fresh_sample Yes check_conformers Consider conformational isomers is_degradation->check_conformers No fresh_sample->start Re-run NMR vt_nmr Perform Variable Temperature (VT) NMR check_conformers->vt_nmr end_analysis Analyze simplified spectrum or characterize conformers vt_nmr->end_analysis

Troubleshooting workflow for unexpected NMR peaks.

hypothetical_pathway This compound This compound TargetProtein Target Protein (e.g., Kinase, Receptor) This compound->TargetProtein Binding/Modulation SignalingCascade Downstream Signaling Cascade TargetProtein->SignalingCascade Activation/ Inhibition CellularResponse Cellular Response (e.g., Anti-inflammatory effect) SignalingCascade->CellularResponse Signal Transduction

References

Technical Support Center: Long-Term Stability Testing of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting long-term stability testing for natural compounds. It offers troubleshooting advice and answers to frequently asked questions to navigate the complexities of ensuring the stability and quality of these products over time.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of long-term stability testing for natural compounds?

The primary goals are to establish a shelf-life for the product, recommend appropriate storage conditions, and ensure the product's quality, safety, and efficacy throughout its intended shelf-life.[1][2] Stability testing is a mandatory requirement in the registration process for medicinal products, including those derived from natural sources.[2]

2. Which regulatory guidelines should be followed for the stability testing of natural compounds and herbal medicinal products?

Key guidelines are provided by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2) which outlines stability testing for new drug substances and products.[3][4][5] The European Medicines Agency (EMA) provides specific guidance on the quality and stability testing of herbal medicinal products.[6][7][8] Additionally, the U.S. Food and Drug Administration (FDA) has guidelines for botanical drug development that include stability testing requirements.[9][10]

3. What makes stability testing of natural compounds more challenging than for synthetic drugs?

The complexity of natural compounds presents several challenges.[11][12][13] Unlike single chemical entities, natural products are often complex mixtures of numerous constituents.[2][12][13] This complexity, along with the presence of enzymes and the inherent variability of plant materials, can significantly impact stability.[12][13] Interactions between different components within the compound and with excipients or packaging materials can also affect stability.[11]

4. What are "marker compounds" and why are they important in the stability testing of natural products?

Marker compounds are chemically defined constituents or groups of constituents used for quality control purposes, regardless of whether they have therapeutic activity.[2] They serve as indicators to assess the stability of the entire extract.[2] By monitoring the concentration of these markers over time, researchers can infer the stability of the overall product.[14]

5. What is the role of "fingerprinting" in stability analysis?

Chromatographic fingerprinting, often using techniques like HPLC or HPTLC, provides a comprehensive chemical profile of a natural product.[11] In stability testing, comparing the fingerprint of a sample at a specific time point to its initial fingerprint helps in detecting any changes in the phytochemical composition, thus indicating potential degradation or instability.[8][11]

6. What are forced degradation studies and why are they performed?

Forced degradation, or stress testing, involves subjecting the natural compound to harsh conditions such as high temperature, humidity, light, and varying pH to accelerate degradation.[15][16] These studies are crucial for understanding potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods.[15][16][17]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the active marker compound.

  • Possible Cause: The chosen storage conditions may not be suitable for the specific natural compound. Factors such as temperature, humidity, and light exposure can significantly accelerate degradation.

  • Troubleshooting Steps:

    • Review the storage conditions against established guidelines (see Table 1).

    • Conduct photostability testing as per ICH Q1B guidelines if the compound is suspected to be light-sensitive.[4]

    • Investigate potential interactions with excipients or container closure systems, as these can impact stability.[11]

    • Perform forced degradation studies to understand the degradation pathways and identify the specific stress factors (e.g., heat, hydrolysis, oxidation) causing the rapid degradation.[15][18]

Issue 2: Variability in stability data between different batches.

  • Possible Cause: Natural compounds are inherently variable. Differences in raw material sourcing, harvesting time, and processing can lead to batch-to-batch inconsistencies.

  • Troubleshooting Steps:

    • Ensure that at least three primary batches are included in the stability study to account for variability.[3][5]

    • Implement robust quality control of the raw materials, including detailed specifications and chromatographic fingerprinting, to ensure consistency.

    • Standardize the manufacturing process to minimize variations between batches.

Issue 3: Changes in physical properties (color, odor, viscosity) of the product over time.

  • Possible Cause: Physical changes can be indicative of chemical degradation, microbial contamination, or interactions between the product and its packaging.[14]

  • Troubleshooting Steps:

    • Correlate the observed physical changes with chemical analysis (e.g., HPLC fingerprinting) to determine if there is a corresponding change in the chemical profile.

    • Conduct microbial contamination testing at each stability time point.[8]

    • Evaluate the suitability of the packaging material. For instance, light-sensitive products should be stored in amber or opaque containers.[1]

Data Presentation: Stability Storage Conditions

The following table summarizes the recommended storage conditions for long-term, intermediate, and accelerated stability testing as per ICH guidelines.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
(Data sourced from ICH Q1A(R2) guidelines)[3][5][19]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Marker Compound Quantification

  • Objective: To quantify the concentration of a specific marker compound in a natural product extract over the duration of the stability study.

  • Materials: HPLC system with a suitable detector (e.g., UV-Vis or PDA), analytical column (e.g., C18), reference standard for the marker compound, mobile phase solvents (e.g., acetonitrile, water, methanol), and sample extracts.

  • Method:

    • Standard Preparation: Prepare a stock solution of the reference standard of known concentration. Generate a calibration curve by preparing a series of dilutions.

    • Sample Preparation: Accurately weigh the natural product sample and extract it with a suitable solvent. Filter the extract before injection.

    • Chromatographic Conditions: Set the appropriate mobile phase composition, flow rate, column temperature, and detector wavelength.

    • Analysis: Inject the standard solutions and the sample extracts into the HPLC system.

    • Quantification: Identify the peak corresponding to the marker compound in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of the marker compound in the sample using the calibration curve.

  • Acceptance Criteria: The variation in the content of the marker compound should generally not exceed ±5% of the initial value, unless otherwise justified.[8]

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprint Analysis

  • Objective: To obtain a chromatographic fingerprint of the natural product extract and to compare fingerprints at different stability time points.

  • Materials: HPTLC system (applicator, developing chamber, scanner), HPTLC plates (e.g., silica gel 60 F254), certified reference materials, and developing solvents.

  • Method:

    • Sample Application: Apply the initial sample and the samples from different stability time points as bands onto the HPTLC plate.

    • Development: Place the plate in the developing chamber containing the optimized mobile phase. Allow the solvent front to move up the plate to a predetermined distance.

    • Drying: Remove the plate from the chamber and dry it.

    • Detection: Visualize the separated bands under UV light (e.g., 254 nm and 366 nm) and after derivatization with a suitable reagent, if necessary.

    • Documentation: Capture images of the plates and record the Rf values and colors of the bands.

  • Evaluation: Compare the fingerprints of the stability samples with the initial sample. Look for any changes in the number, intensity, or Rf values of the bands, which would indicate chemical changes.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting start Define Objectives & Scope protocol Develop Stability Protocol start->protocol batches Select Batches (min. 3) protocol->batches methods Validate Analytical Methods batches->methods storage Place Samples in Stability Chambers methods->storage pull Pull Samples at Time Points storage->pull analysis Perform Analytical Testing pull->analysis data Analyze & Tabulate Data analysis->data spec Compare to Specifications data->spec oos Out-of-Specification? spec->oos investigate Investigate OOS oos->investigate Yes report Generate Stability Report oos->report No investigate->report shelf_life Establish Shelf-Life report->shelf_life

Caption: Workflow for a Long-Term Stability Study.

Troubleshooting_OOS cluster_investigation Investigation Steps cluster_conclusion Conclusion start Out-of-Specification (OOS) Result Obtained check_method Verify Analytical Method & Instrument Calibration start->check_method retest Retest Sample check_method->retest check_storage Check Storage Conditions retest->check_storage review_batch Review Batch Manufacturing Records check_storage->review_batch assignable_cause Assignable Cause Found? review_batch->assignable_cause capa Implement Corrective & Preventive Action (CAPA) assignable_cause->capa Yes confirm_failure Confirm Product Failure assignable_cause->confirm_failure No

Caption: Troubleshooting Out-of-Specification Results.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Evolitrine and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of evolitrine, a natural alkaloid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This analysis is based on experimental data from preclinical studies, with a focus on the carrageenan-induced paw edema model, a standard assay for evaluating acute inflammation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and indomethacin has been evaluated in the carrageenan-induced paw edema model in rats. The percentage of edema inhibition serves as the primary endpoint for comparison.

CompoundDose (mg/kg b.w.)Time (hours)Edema Inhibition (%)Reference
This compound 50-Comparable to Indomethacin (5 mg/kg)[1]
Acronychia pedunculata 70% ethanol extract (containing this compound)200578%[1]
Indomethacin 5-Comparable to this compound (50 mg/kg)[1]
Indomethacin 10254%[2]
354%[2]
454%[2]
533%[2]
Indomethacin 10-87.3% (overall)[3]
Indomethacin 25167.5%
287.8%
391.1%

Note: The study by Ratnayake et al. (2019) states that the anti-inflammatory activity of this compound at a dose of 50 mg/kg body weight is comparable to that of indomethacin at 5 mg/kg body weight[1]. The table also includes data for a crude ethanol extract from which this compound was isolated, showing significant anti-inflammatory activity. For indomethacin, data from multiple studies are presented to provide a comprehensive overview of its dose- and time-dependent effects.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and indomethacin are mediated through distinct molecular pathways.

Indomethacin:

Indomethacin is a well-characterized non-selective cyclooxygenase (COX) inhibitor. It blocks the activity of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting prostaglandin synthesis, indomethacin effectively reduces the cardinal signs of inflammation.

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Indomethacin's primary mechanism of action.

This compound:

The anti-inflammatory mechanism of this compound is multifactorial and appears to involve pathways distinct from COX inhibition. Experimental evidence suggests that this compound's effects are mediated through:

  • Anti-histamine activity: Histamine is a primary mediator in the initial phase of acute inflammation, increasing vascular permeability. This compound has been shown to possess anti-histamine properties, which likely contributes to its anti-inflammatory effect[1].

  • Antioxidant activity: Inflammatory processes generate reactive oxygen species (ROS) that can cause tissue damage. This compound exhibits antioxidant properties, which may help to mitigate this oxidative stress[1].

  • Nitric Oxide (NO) inhibition: Nitric oxide is a pro-inflammatory mediator. This compound has been identified to have NO inhibitory activity, which would reduce vasodilation and other inflammatory responses mediated by NO[1].

Inflammatory_Stimulus Inflammatory Stimulus Histamine_Release Histamine Release Inflammatory_Stimulus->Histamine_Release ROS_Production ROS Production Inflammatory_Stimulus->ROS_Production NO_Production NO Production Inflammatory_Stimulus->NO_Production Inflammation Inflammation Histamine_Release->Inflammation ROS_Production->Inflammation NO_Production->Inflammation This compound This compound This compound->Histamine_Release Inhibits This compound->ROS_Production Scavenges This compound->NO_Production Inhibits

This compound's multi-target anti-inflammatory pathways.

Experimental Protocols

The following is a detailed protocol for the carrageenan-induced paw edema assay, a standard in vivo model for assessing the anti-inflammatory activity of compounds like this compound and indomethacin.

Objective: To evaluate and compare the acute anti-inflammatory activity of this compound and indomethacin.

Materials:

  • Wistar rats (150-200g)

  • This compound

  • Indomethacin (as a reference standard)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (receives only the vehicle)

    • Group II: Negative control (receives vehicle and carrageenan)

    • Group III: Positive control (receives indomethacin and carrageenan)

    • Group IV: Test group (receives this compound and carrageenan)

  • Drug Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.

    • Calculate the percentage of edema inhibition for the treated groups using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume of the negative control group, and Vt is the average edema volume of the treated group.

cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Edema Inhibition (%) Paw_Volume_Measurement->Data_Analysis

Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

Both this compound and indomethacin demonstrate significant anti-inflammatory activity. Indomethacin acts as a potent, non-selective COX inhibitor, a well-established mechanism for reducing inflammation. This compound, in contrast, appears to exert its anti-inflammatory effects through a multi-targeted approach involving the inhibition of histamine and nitric oxide, as well as through its antioxidant properties. The finding that a 50 mg/kg dose of this compound exhibits comparable efficacy to a 5 mg/kg dose of indomethacin suggests that while this compound is a less potent anti-inflammatory agent on a per-milligram basis, it represents a promising natural compound with a distinct mechanistic profile that warrants further investigation for the development of new anti-inflammatory therapies.

References

A Comparative Analysis of the Analgesic Properties of Evolitrine and Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of evolitrine, a natural alkaloid, and acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is based on available preclinical experimental data, offering insights into their relative efficacy and mechanisms of action.

Data Presentation: A Side-by-Side Look at Efficacy

The following tables summarize the analgesic and anti-inflammatory effects of this compound and acetylsalicylic acid based on preclinical studies. It is important to note that while a direct comparative study by Ratnayake et al. (2019) found the effects of 50 mg/kg of this compound to be comparable to 100 mg/kg of acetylsalicylic acid, the specific quantitative data from this head-to-head comparison is not publicly available. Therefore, the data presented below is compiled from various studies to provide a quantitative perspective.

Compound Test Model Dose % Inhibition of Writhing Reference
This compoundAcetic Acid-Induced Writhing50 mg/kgComparable to Acetylsalicylic Acid (100 mg/kg)[1]
Acetylsalicylic AcidAcetic Acid-Induced Writhing100 mg/kg38.19%

Table 1: Comparison of Analgesic Effects in the Acetic Acid-Induced Writhing Test. This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.

Compound Test Model Dose Maximum % Inhibition of Edema Reference
This compoundCarrageenan-Induced Paw Edema60 mg/kg78%[1]
Acetylsalicylic AcidCarrageenan-Induced Paw Edema100 mg/kgComparable to this compound (50 mg/kg)[1]

Table 2: Comparison of Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Test. This model evaluates the ability of a compound to reduce localized inflammation.

Experimental Protocols: Understanding the Methodology

The data presented above was generated using standardized preclinical models for assessing analgesic and anti-inflammatory activity. The detailed methodologies for these key experiments are as follows:

Acetic Acid-Induced Writhing Test

This widely used model assesses the efficacy of peripherally acting analgesics.

  • Animal Model: Typically, adult male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are randomly divided into control, standard, and test groups.

    • The test compound (this compound) or standard drug (acetylsalicylic acid) is administered orally or intraperitoneally at a predetermined time before the induction of writhing. The control group receives the vehicle.

    • After the absorption period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

    • The number of writhes is counted for a specific period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Carrageenan-Induced Paw Edema Test

This is a classic model for evaluating the anti-inflammatory properties of compounds.

  • Animal Model: Adult Wistar rats are commonly used.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • Animals are then treated with the test compound (this compound), standard drug (acetylsalicylic acid), or vehicle.

    • After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Mean increase in paw volume in control group - Mean increase in paw volume in test group) / Mean increase in paw volume in control group] x 100

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To understand the underlying mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Acetic Acid-Induced Writhing Test Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration (this compound or ASA) Drug Administration (this compound or ASA) Grouping->Drug Administration (this compound or ASA) Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Drug Administration (this compound or ASA)->Acetic Acid Injection (i.p.) Observation & Writhing Count Observation & Writhing Count Acetic Acid Injection (i.p.)->Observation & Writhing Count Data Analysis (% Inhibition) Data Analysis (% Inhibition) Observation & Writhing Count->Data Analysis (% Inhibition)

Caption: Workflow of the acetic acid-induced writhing test.

G cluster_1 Experimental Workflow: Carrageenan-Induced Paw Edema Test Animal Acclimatization Animal Acclimatization Initial Paw Volume Measurement Initial Paw Volume Measurement Animal Acclimatization->Initial Paw Volume Measurement Drug Administration (this compound or ASA) Drug Administration (this compound or ASA) Initial Paw Volume Measurement->Drug Administration (this compound or ASA) Carrageenan Injection (sub-plantar) Carrageenan Injection (sub-plantar) Drug Administration (this compound or ASA)->Carrageenan Injection (sub-plantar) Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection (sub-plantar)->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Caption: Workflow of the carrageenan-induced paw edema test.

Signaling Pathways

The analgesic effects of acetylsalicylic acid are well-characterized and primarily involve the inhibition of cyclooxygenase (COX) enzymes. The proposed mechanisms for this compound's analgesic action are more multifaceted, involving anti-histaminergic, antioxidant, and nitric oxide inhibitory pathways.

G cluster_0 Acetylsalicylic Acid Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Acetylsalicylic Acid Acetylsalicylic Acid Acetylsalicylic Acid->COX-1 & COX-2 Inhibition

Caption: Acetylsalicylic acid's mechanism of action.

G cluster_1 Proposed this compound Signaling Pathways for Analgesia cluster_histamine Anti-Histamine Pathway cluster_no NO Inhibitory Pathway cluster_antioxidant Antioxidant Pathway This compound This compound H1 Receptor Activation H1 Receptor Activation This compound->H1 Receptor Activation Inhibition Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) This compound->Nitric Oxide Synthase (NOS) Inhibition Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduction Histamine Release Histamine Release Histamine Release->H1 Receptor Activation Nociceptor Sensitization (Histamine) Nociceptor Sensitization (Histamine) H1 Receptor Activation->Nociceptor Sensitization (Histamine) Pain Sensation Pain Sensation Nociceptor Sensitization (Histamine)->Pain Sensation Nitric Oxide (NO) Production Nitric Oxide (NO) Production Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Production Nociceptor Sensitization (NO) Nociceptor Sensitization (NO) Nitric Oxide (NO) Production->Nociceptor Sensitization (NO) Nociceptor Sensitization (NO)->Pain Sensation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress->Reactive Oxygen Species (ROS) Nociceptor Sensitization (ROS) Nociceptor Sensitization (ROS) Reactive Oxygen Species (ROS)->Nociceptor Sensitization (ROS) Nociceptor Sensitization (ROS)->Pain Sensation

Caption: Proposed analgesic mechanisms of this compound.

References

A Comparative Analysis of the Efficacy of Evolitrine and Other Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of evolitrine with other prominent furoquinoline alkaloids: skimmianine, dictamnine, and kokusaginine. The information presented herein is curated from experimental data to assist researchers in evaluating their potential for further investigation and drug development.

I. Comparative Biological Efficacy

Furoquinoline alkaloids exhibit a wide range of biological activities. While this compound is primarily recognized for its anti-inflammatory properties, other alkaloids in this class, such as skimmianine, dictamnine, and kokusaginine, have demonstrated significant cytotoxic effects against various cancer cell lines. This section presents a comparative summary of their anti-inflammatory and cytotoxic activities based on available quantitative data.

Table 1: Comparative Anti-inflammatory Activity of Furoquinoline Alkaloids
AlkaloidAssayModel/SystemDose/ConcentrationInhibition (%)IC₅₀Reference
This compound Carrageenan-induced paw edemaRat20 mg/kg57%-[1]
Skimmianine Carrageenan-induced paw edemaRat5.0 mg/kgMaximal inhibition-[2]
Dictamnine -----Data not available
Kokusaginine -----Data not available

Note: A direct comparison of IC₅₀ values for anti-inflammatory activity is limited due to the prevalence of in vivo studies. The data suggests skimmianine may be a more potent anti-inflammatory agent than this compound on a dose-dependent basis in this specific model.

Table 2: Comparative Cytotoxic Activity (IC₅₀/EC₅₀ in µM) of Furoquinoline Alkaloids against Various Cancer Cell Lines
Cell LineCancer TypeThis compoundSkimmianineDictamnineKokusaginineReference
BC1 Human cancer cell line25.315.4->70[1]
KB-V1+ Human cancer cell line12.717.0-17.4[1]
KB-V1- Human cancer cell line16.610.8-55.6[1]
EBC-1 Lung cancer--2.811-[3][4]
HeLa Cervical cancer-12.8 µg/mL12.6-[5][6]
HT-29 Colon cancer-1.5--[1]
A549 Lung cancer----[1]
MCF-7 Breast cancer----[6]
A431 Skin cancer----[6]
A2780 Ovarian cancer----[6]

Note: The cytotoxic efficacy of these alkaloids varies significantly depending on the cancer cell line. Dictamnine shows high potency against c-Met-dependent lung cancer cells. Skimmianine and this compound exhibit comparable cytotoxic activity across several cell lines, while kokusaginine's efficacy appears more variable.

II. Key Signaling Pathways

The biological activities of these furoquinoline alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway and Skimmianine

Skimmianine has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It reduces the phosphorylation of NF-κB/p65 and IκBα proteins, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB IkB_P p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Skimmianine Skimmianine Skimmianine->IKK_complex Inhibition Skimmianine->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription

Caption: Skimmianine inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway and Dictamnine/Kokusaginine

Dictamnine has been identified as a novel c-Met inhibitor. By inhibiting the phosphorylation of the c-Met receptor, dictamnine effectively downregulates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to the suppression of lung cancer cell proliferation.[3][4] Kokusaginine has also been reported to inhibit the activation of the PI3K/Akt signaling pathway, which is implicated in renal fibrosis.[9]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Dictamnine Dictamnine Dictamnine->RTK Inhibition mTOR mTOR Akt->mTOR Activation CellProliferation Cell Proliferation, Survival, Growth mTOR->CellProliferation Kokusaginine Kokusaginine Kokusaginine->Akt Inhibition

Caption: Dictamnine and Kokusaginine inhibit the PI3K/Akt/mTOR pathway.

III. Experimental Protocols

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound, skimmianine) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Assay_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Compound_Admin Administer Test Compound/ Vehicle/Standard Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Inhibition Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloids (this compound, skimmianine, dictamnine, kokusaginine) for a specified period (e.g., 24, 48, or 72 hours). Control wells contain cells treated with vehicle only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Alkaloids at Various Concentrations Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC₅₀ Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

IV. Conclusion

This guide highlights the differential efficacy of this compound compared to other furoquinoline alkaloids. While this compound shows promise as an anti-inflammatory agent, skimmianine, dictamnine, and kokusaginine demonstrate considerable potential as cytotoxic agents against various cancer cell lines. The distinct mechanisms of action, particularly their effects on the NF-κB and PI3K/Akt/mTOR signaling pathways, offer opportunities for targeted therapeutic strategies. Further head-to-head comparative studies, especially for in vitro anti-inflammatory activity, are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Structure-Activity Relationship of Evolitrine and its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Anti-Inflammatory Performance of Evolitrine and its Analogs Supported by Experimental Data

This compound, a furoquinoline alkaloid isolated from plant sources such as Evodia lunu-ankenda, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its synthetic derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the anti-inflammatory effects of these compounds, the experimental protocols used for their evaluation, and their proposed mechanism of action.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been primarily assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The percentage of edema inhibition serves as a key metric for comparing the efficacy of these compounds.

CompoundStructureDose (mg/kg)Inhibition of Edema (%)Reference
This compound 4,7-dimethoxyfuro[2,3-b]quinoline2057[1]
Derivative 1 (Alkoxy) Structure not fully specified in the available abstract, described as an alkoxy derivative of this compound--[1]
Derivative 2 (Amino) Structure not fully specified in the available abstract, described as an amino derivative of this compound--[1]
Derivative 3 (Dihydro) Structure not fully specified in the available abstract, described as a dihydro derivative of this compound--[1]
Indomethacin (Standard Drug)10-

Note: The specific structures and quantitative anti-inflammatory data for the alkoxy, amino, and dihydro derivatives were not available in the abstracts of the primary reference. The table will be updated as more detailed information becomes available.

From the available data, this compound itself shows significant anti-inflammatory activity, with a 57% inhibition of carrageenan-induced edema at a dose of 20 mg/kg[1]. Further studies have corroborated the anti-inflammatory and analgesic effects of this compound[2]. The synthesis of alkoxy, amino, and dihydro derivatives has been undertaken to explore the SAR, though specific inhibition percentages for these derivatives require access to more detailed experimental reports[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Synthesis of this compound and its Derivatives

The synthesis of this compound (4,7-dimethoxyfuro[2,3-b]quinoline) and its derivatives involves a multi-step chemical process. A key intermediate, a chloro-derivative, is initially prepared. The reaction of this intermediate with sodium methoxide in methanol yields this compound. Alkoxy, amino, and dihydro derivatives are subsequently prepared from this core structure[1].

Detailed Synthetic Protocol:

While the primary literature provides a schematic overview of the synthesis, a detailed, step-by-step experimental protocol is essential for reproducibility. The following is a generalized procedure based on common synthetic methods for furoquinolines:

  • Step 1: Preparation of the Quinolone Core: Condensation of an appropriately substituted aniline with a suitable dicarbonyl compound to form the quinolone ring system.

  • Step 2: Formation of the Furan Ring: Introduction of the furan ring onto the quinolone core, often via a Claisen rearrangement followed by cyclization.

  • Step 3: Functional Group Interconversion: Modification of substituents on the furoquinoline scaffold to generate alkoxy, amino, and other derivatives. For example, demethylation followed by alkylation can introduce different alkoxy groups. Nitration followed by reduction can be used to introduce amino groups.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model is employed to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds (this compound and its derivatives) are administered orally or intraperitoneally at specified doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Proposed Mechanism of Action

The anti-inflammatory effects of this compound and related furoquinoline alkaloids are believed to be mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->Ubiquitination & Degradation NF-κB_n NF-κB_n NF-κB->NF-κB_n Translocates DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibits This compound->NF-κB_n Inhibits Translocation

Upon activation by inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activity of the IKK complex or the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators. Furoquinoline alkaloids have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of pro-inflammatory cytokines, supporting this proposed mechanism[3][4].

Structure-Activity Relationship Insights

While a comprehensive quantitative SAR is still under investigation, preliminary findings suggest that modifications to the furoquinoline scaffold of this compound can influence its anti-inflammatory activity. The synthesis of alkoxy, amino, and dihydro derivatives indicates that the methoxy groups and the planarity of the ring system are likely important for its biological activity. Further studies with a broader range of derivatives and detailed quantitative data are necessary to fully elucidate the structural requirements for optimal anti-inflammatory potency.

References

Evolitrine's Anti-Inflammatory Efficacy: A Comparative In Vivo Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying potent anti-inflammatory compounds is a critical endeavor. Evolitrine, a natural alkaloid, has demonstrated significant anti-inflammatory properties in preclinical studies. This guide provides an objective comparison of this compound's in vivo dose-response performance against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound was evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation. The data presented below summarizes the dose-dependent inhibitory effects of this compound and compares it with the reference drug, Indomethacin.

Treatment GroupDose (mg/kg b.w.)Time of Max. Inhibition (hours)Max. Inhibition of Edema (%)Reference
This compound60378[1]
Indomethacin5588.9[2]
Indomethacin10Not Specified87.3

Note: The data for this compound and the 5 mg/kg dose of Indomethacin are from studies on compounds derived from Acronychia pedunculata, though not from a head-to-head comparison in the same study.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema assay is crucial for the replication and validation of these findings.

Animal Model: Male Wistar rats weighing between 150-200g are typically used for this assay[2]. The animals are housed under standard laboratory conditions with free access to food and water.

Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the rat's right hind paw to induce localized edema[2].

Dosing and Administration: Test compounds (this compound or reference drugs) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose)[2]. Dosing is typically performed 30 to 60 minutes before the carrageenan injection.

Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[2]. The percentage of inhibition of edema is calculated for each group relative to the control group.

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, existing evidence points towards several key mechanisms contributing to its anti-inflammatory effect. These include anti-histamine activity, inhibition of nitric oxide (NO) production, and antioxidant effects[3]. These actions likely interfere with the inflammatory cascade, which is often mediated by central signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Below is a diagram illustrating the general inflammatory pathway and the potential points of intervention for this compound based on its known mechanisms.

Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Activation cluster_2 Mediator Release & Synthesis cluster_3 Inflammatory Response cluster_4 This compound Intervention Stimulus Carrageenan Mast_Cells Mast Cells Stimulus->Mast_Cells Macrophages Macrophages Stimulus->Macrophages Histamine Histamine Mast_Cells->Histamine Release NO Nitric Oxide (NO) Macrophages->NO iNOS Prostaglandins Prostaglandins (PGE2) Macrophages->Prostaglandins COX-2 Vasodilation Vasodilation Histamine->Vasodilation Increased_Permeability Increased Vascular Permeability Histamine->Increased_Permeability NO->Vasodilation Prostaglandins->Vasodilation Prostaglandins->Increased_Permeability Edema Edema Vasodilation->Edema Increased_Permeability->Edema This compound This compound This compound->Histamine Inhibits This compound->NO Inhibits This compound->Prostaglandins Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo dose-response study of an anti-inflammatory agent using the carrageenan-induced paw edema model.

Experimental_Workflow A Animal Acclimatization (Wistar Rats) B Grouping of Animals (Control, this compound doses, Indomethacin) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Oral Administration of Test Compounds/ Vehicle C->D E Induction of Inflammation (Sub-plantar Carrageenan Injection) D->E After 30-60 min F Measurement of Paw Edema at Timed Intervals (e.g., 1, 2, 3, 4, 5h) E->F G Data Analysis (% Inhibition of Edema) F->G H Comparison of Dose-Response G->H

Caption: Workflow for carrageenan-induced paw edema assay.

References

A Comparative Analysis of the Antioxidant Capacity of Evolitrine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of evolitrine, a furoquinoline alkaloid, with other well-established natural antioxidant compounds. The data presented is compiled from various scientific studies and aims to offer an objective evaluation of their relative performance in standardized antioxidant assays.

Executive Summary

This compound's direct, quantitative antioxidant capacity has not been extensively documented in publicly available research. However, studies on extracts from plants known to contain this compound and on related furoquinoline alkaloids suggest a generally lower antioxidant potential compared to prominent antioxidant compounds like quercetin, ascorbic acid, and gallic acid. This guide synthesizes available data to provide a comparative perspective.

Data Presentation: Antioxidant Capacity

The following table summarizes the 50% inhibitory concentration (IC50) values for several common natural antioxidants in the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate a higher antioxidant capacity. Data for this compound is not available in the reviewed literature; therefore, qualitative information on related compounds is provided for context.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (TEAC, mmol/g)ORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dictamnine Weaker ActivityWeaker ActivityData Not AvailableData Not Available
Skimmianine Low ActivityData Not AvailableData Not AvailableData Not Available
Quercetin 2.93 - 19.17[1]1.89 - 2.04[1]~1.4~2,800
Ascorbic Acid (Vitamin C) 4.97 - 9.53[2]127.7[3]~0.9~1,800
Gallic Acid ~51.03[1]~2.5~3,200
Catechin ~103.12[1]~1.2~2,500
Rutin ~154.68[1]~0.8~1,500

*Qualitative data from studies on furoquinoline alkaloids suggest lower antioxidant activity compared to well-known antioxidants.[4][5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are standardized procedures used to evaluate the antioxidant capacity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • An aliquot of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • An aliquot of the test compound/standard is added to the ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • An aliquot of the test compound/standard is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of the fluorescent signal over time.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound and a standard antioxidant (e.g., Trolox) in a multi-well plate.

  • The reaction is initiated by the addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • The fluorescence decay is monitored kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank (without antioxidant) and is expressed as Trolox Equivalents (TE).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Standard Standard Antioxidant (e.g., Quercetin) Standard->Serial_Dilutions Solvent Solvent (e.g., Methanol) Solvent->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add to DPPH radical ABTS ABTS Assay Serial_Dilutions->ABTS Add to ABTS radical FRAP FRAP Assay Serial_Dilutions->FRAP Add to FRAP reagent ORAC ORAC Assay Serial_Dilutions->ORAC Add to fluorescent probe + radical generator Spectrophotometer Spectrophotometer (Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer Fluorometer Fluorometer (Fluorescence) ORAC->Fluorometer IC50 IC50 Calculation Spectrophotometer->IC50 TEAC TEAC/Equivalent Calculation Spectrophotometer->TEAC Fluorometer->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Antioxidant Signaling Pathways

While specific signaling pathways for this compound are not well-defined, furoquinoline alkaloids, as a class, are known to exert their biological effects through various mechanisms. Some alkaloids have been shown to modulate key signaling pathways involved in the cellular antioxidant response.[6][7][8] A central pathway in this process is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus.[8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[8] The activation of the Nrf2 pathway by some natural compounds represents an indirect antioxidant mechanism, bolstering the cell's intrinsic defense system against oxidative damage.[9][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Alkaloid Furoquinoline Alkaloid (e.g., this compound) Alkaloid->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub tags Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSH enzymes) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant defense.

Conclusion

Based on the available, albeit limited, data, this compound and its related furoquinoline alkaloids appear to possess modest direct antioxidant activity when compared to well-established natural antioxidants like quercetin and gallic acid. However, the potential for these compounds to act as indirect antioxidants through the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway, warrants further investigation. Future research should focus on obtaining quantitative data for this compound in standardized antioxidant assays to allow for a more direct and comprehensive comparison. For researchers and drug development professionals, while this compound may not be a primary candidate for applications requiring potent direct radical scavenging, its potential role in modulating cellular defense mechanisms could be a promising avenue for further exploration.

References

Cross-Validation of Analytical Methods for Evolitrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods applicable to the quantification of Evolitrine, a quinoline alkaloid with noted anti-inflammatory and anti-nociceptive properties. In the absence of direct cross-validation studies for this compound in published literature, this document presents a hypothetical comparison based on established analytical techniques for similar alkaloids, particularly those found within the Rutaceae family. The experimental data herein is illustrative and serves to guide researchers in the selection and validation of appropriate analytical methodologies for their specific research needs. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Analytical Methodologies

The accurate quantification of active pharmaceutical ingredients (APIs) like this compound is critical for drug development, quality control, and pharmacological studies. Several chromatographic techniques are commonly employed for the analysis of alkaloids. This guide focuses on three prevalent methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the hypothetical performance data for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.

ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 0.5 - 1000.01 - 101 - 50
Limit of Detection (LOD) (µg/mL) 0.10.0050.2
Limit of Quantification (LOQ) (µg/mL) 0.30.0150.6
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.5 - 102.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Specificity GoodExcellentModerate
Analysis Time per Sample (min) 15 - 255 - 1020 - 30 (for multiple samples)
Cost per Sample ModerateHighLow

Detailed Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for the quantification of this compound using the compared analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to create calibration standards ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: Plant material is extracted with methanol using ultrasonication, followed by filtration through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol and serially diluted to create calibration standards ranging from 0.01 to 10 µg/mL.

  • Sample Preparation: Similar to HPLC, with a potential additional solid-phase extraction (SPE) step for cleaner samples.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation: HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system, for instance, a mixture of toluene, ethyl acetate, and formic acid.

  • Application: Standards and samples are applied to the plate as bands.

  • Development: The plate is developed in a saturated chamber.

  • Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 254 nm) to quantify the separated compounds.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: Methanolic extracts are directly applied to the HPTLC plate.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Guidelines) cluster_comparison 4. Comparative Analysis define_objectives Define Objectives & Scope select_methods Select Analytical Methods (HPLC, UPLC-MS, HPTLC) define_objectives->select_methods prepare_standards Prepare Certified Reference Standard of this compound select_methods->prepare_standards prepare_samples Prepare Plant Extract Samples select_methods->prepare_samples dev_hplc Develop & Optimize HPLC Method prepare_standards->dev_hplc dev_uplc Develop & Optimize UPLC-MS Method prepare_standards->dev_uplc dev_hptlc Develop & Optimize HPTLC Method prepare_standards->dev_hptlc prepare_samples->dev_hplc prepare_samples->dev_uplc prepare_samples->dev_hptlc val_params Validate Each Method for: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness dev_hplc->val_params dev_uplc->val_params dev_hptlc->val_params compare_data Compare Performance Data val_params->compare_data select_optimal Select Optimal Method Based on Requirements compare_data->select_optimal

Caption: Workflow for cross-validation of analytical methods for this compound.

Signaling Pathway (Illustrative)

While the primary focus of this guide is analytical methodology, understanding the biological context of this compound can be important for drug development. The following is a simplified, illustrative diagram of a potential anti-inflammatory signaling pathway that could be modulated by this compound.

AntiInflammatoryPathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation This compound This compound This compound->nfkb_pathway Inhibition

References

Comparative Analysis of Evolitrine's Effects on Cyclooxygenase Enzymes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of Evolitrine's interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While this compound, a major alkaloid from Acronychia pedunculata, has demonstrated significant anti-inflammatory and analgesic properties, direct comparative studies detailing its inhibitory effects on COX-1 and COX-2 are not available in the current body of scientific literature. This document summarizes the known anti-inflammatory mechanisms of this compound and provides a general framework for understanding the experimental approaches used to assess COX enzyme inhibition.

Introduction to COX-1 and COX-2

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs). There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining, regulating blood flow in the kidneys, and platelet aggregation.[1][2][3][4]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by various stimuli like cytokines and endotoxins.[2][3][4][5] It is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).

The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6]

This compound's Anti-inflammatory Activity: Current Understanding

Studies have shown that this compound possesses anti-inflammatory and analgesic effects comparable to reference drugs like indomethacin and acetylsalicylic acid.[7] The mechanisms underlying these effects are thought to involve:

  • Anti-histamine activity [7]

  • Antioxidant activity , including scavenging of free radicals and inhibition of lipid peroxidation[7]

  • Inhibition of nitric oxide (NO) production [7][8]

  • Inhibition of prostaglandin E2 (PGE2) , as observed with the ethanol extract of Acronychia pedunculata leaves, which suggests a potential interaction with the COX pathway.[8]

Despite the indication of PGE2 inhibition, direct evidence from in vitro enzyme assays quantifying the inhibitory concentration (IC50) of this compound on COX-1 and COX-2 is currently lacking.

Quantitative Data on COX-1 and COX-2 Inhibition by this compound

A thorough review of existing literature did not yield any studies that have determined the IC50 values of this compound for COX-1 and COX-2 enzymes. Therefore, a direct quantitative comparison of its selectivity is not possible at this time. The following table is presented as a template for how such data would be structured if it were available.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Celecoxib (Reference) ~9.4~0.08~117.5
Indomethacin (Reference) ~0.0090~0.31~0.029

Data for reference compounds are sourced from various studies and may vary depending on the assay conditions.[9][10]

Experimental Protocols for Assessing COX Inhibition

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) on the enzymatic activity of human recombinant COX-1 and ovine or human recombinant COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGE2)

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors.

  • In a multi-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the diluted test compound or reference inhibitor to the respective wells.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction.

  • Measure the amount of prostaglandin (e.g., PGE2) produced using an EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for a COX inhibition assay and the simplified arachidonic acid signaling pathway.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Test Compound (this compound) Dilutions E Add Test Compound or Reference Inhibitor A->E B Prepare Reference Inhibitor Dilutions B->E C Prepare COX-1 and COX-2 Enzymes D Add Enzymes and Cofactors to Wells C->D D->E F Initiate Reaction with Arachidonic Acid E->F G Incubate at 37°C F->G H Stop Reaction and Measure PGE2 Levels (EIA) G->H I Calculate Percent Inhibition H->I J Determine IC50 Values I->J

Caption: Experimental workflow for determining COX-1 and COX-2 inhibition.

G cluster_pathway Arachidonic Acid Cascade cluster_cox COX Pathway cluster_prostanoids Prostanoids AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 PGE2 (Inflammation, Pain, Fever) PGH2->PGE2 PGI2 PGI2 (Vasodilation, Platelet Aggregation Inhibition) PGH2->PGI2 TXA2 TXA2 (Vasoconstriction, Platelet Aggregation) PGH2->TXA2

Caption: Simplified signaling pathway of the arachidonic acid cascade.

Conclusion and Future Directions

While this compound demonstrates promising anti-inflammatory and analgesic activities, its precise mechanism of action regarding the COX enzymes remains to be elucidated. The observed inhibition of PGE2 by its source extract suggests that direct interaction with COX-1 and/or COX-2 is a plausible mechanism that warrants further investigation.[8]

Future research should focus on conducting in vitro enzyme inhibition assays to determine the IC50 values of purified this compound against COX-1 and COX-2. Such studies would provide crucial data on its potency and selectivity, which are essential for its potential development as a novel anti-inflammatory agent. Furthermore, in vivo studies in animal models of inflammation would be necessary to correlate the in vitro findings with its therapeutic efficacy and safety profile.

References

Evolitrine and Diclofenac: A Comparative Analysis of Anti-inflammatory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the non-steroidal anti-inflammatory drug (NSAID) diclofenac is a well-established and widely utilized compound. However, the exploration of novel agents with potentially improved efficacy and safety profiles is a continuous endeavor in drug discovery. This guide provides a detailed comparison of the anti-inflammatory potency of evolitrine, a natural alkaloid, and diclofenac, based on available experimental data.

Executive Summary

Diclofenac exerts its potent anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2][3] In contrast, evidence suggests that this compound's anti-inflammatory action is mediated through a multi-target mechanism involving anti-histamine activity, antioxidant effects, and the inhibition of nitric oxide (NO) production.[1]

This comparison synthesizes in vivo data from preclinical models of acute and chronic inflammation, namely the carrageenan-induced paw edema and cotton pellet-induced granuloma assays. Additionally, the impact of both compounds on key pro-inflammatory cytokines is reviewed. While extensive data is available for diclofenac, research on this compound is less comprehensive, necessitating further investigation to fully elucidate its comparative efficacy.

Mechanism of Action

Diclofenac: The primary mechanism of action for diclofenac is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Some evidence also suggests that diclofenac may inhibit the lipoxygenase pathway, further contributing to its anti-inflammatory effects.[1]

This compound: The anti-inflammatory mechanism of this compound is not as extensively characterized as that of diclofenac. However, available studies indicate that it does not primarily act via COX inhibition. Instead, its effects are attributed to a combination of:

  • Anti-histamine activity: Blocking the action of histamine, a key mediator in the initial phase of inflammation.[1]

  • Antioxidant activity: Scavenging free radicals that contribute to tissue damage during inflammation.[1]

  • Nitric Oxide (NO) inhibition: Reducing the production of NO, a pro-inflammatory molecule.[1]

dot digraph "Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_diclofenac" { label="Diclofenac"; bgcolor="#F1F3F4"; "Arachidonic Acid_D" [label="Arachidonic Acid", fillcolor="#FFFFFF"]; "COX-1 / COX-2" [label="COX-1 / COX-2", fillcolor="#FBBC05"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#FFFFFF"]; "Inflammation_D" [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_this compound" { label="this compound"; bgcolor="#F1F3F4"; "Histamine Release" [label="Histamine Release", fillcolor="#FFFFFF"]; "Oxidative Stress" [label="Oxidative Stress", fillcolor="#FFFFFF"]; "NO Production" [label="NO Production", fillcolor="#FFFFFF"]; "Inflammation_E" [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

} } . Caption: Comparative signaling pathways of Diclofenac and this compound.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema (Acute Inflammation)

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of compounds.

Experimental Protocol: Male Wistar rats are typically used. A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw to induce localized edema. The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The test compound (this compound or diclofenac) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.

dot digraph "Carrageenan_Edema_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Animal Acclimatization" [label="Animal Acclimatization"]; "Grouping" [label="Grouping (Control, Diclofenac, this compound)"]; "Drug Administration" [label="Drug / Vehicle Administration"]; "Carrageenan Injection" [label="Carrageenan Injection (1% in hind paw)"]; "Paw Volume Measurement" [label="Paw Volume Measurement (hourly for 5h)"]; "Data Analysis" [label="Data Analysis (% Inhibition of Edema)"];

"Animal Acclimatization" -> "Grouping"; "Grouping" -> "Drug Administration"; "Drug Administration" -> "Carrageenan Injection"; "Carrageenan Injection" -> "Paw Volume Measurement"; "Paw Volume Measurement" -> "Data Analysis"; } . Caption: Experimental workflow for the carrageenan-induced paw edema model.

Comparative Data:

CompoundDose (mg/kg)RouteTime (hours)% Inhibition of EdemaReference
This compound 50-578%[1]
Diclofenac 5p.o.3~56%[4]
Diclofenac 20p.o.3~72%[4]

Note: A direct comparison is challenging due to different experimental setups. The study on this compound did not specify the route of administration and measured the peak effect at 5 hours, while the diclofenac data shows peak effects at 3 hours. The this compound study compared its effect to indomethacin (5 mg/kg) and acetylsalicylic acid (100 mg/kg), stating it was comparable.[1]

Cotton Pellet-Induced Granuloma (Chronic Inflammation)

The cotton pellet-induced granuloma model is used to assess the efficacy of anti-inflammatory agents on the proliferative phase of chronic inflammation.

Experimental Protocol: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously into the axilla or groin of rats. The animals are then treated with the test compound or vehicle daily for a period of 7 days. On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granulomas in the treated groups with that of the control group.

dot digraph "Cotton_Pellet_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Animal Preparation" [label="Animal Anesthetization & Implantation of Cotton Pellets"]; "Daily Treatment" [label="Daily Drug / Vehicle Administration (7 days)"]; "Excision" [label="Euthanasia & Excision of Granuloma (Day 8)"]; "Drying & Weighing" [label="Drying and Weighing of Granuloma"]; "Analysis" [label="Calculation of % Inhibition"];

"Animal Preparation" -> "Daily Treatment"; "Daily Treatment" -> "Excision"; "Excision" -> "Drying & Weighing"; "Drying & Weighing" -> "Analysis"; } . Caption: Workflow for the cotton pellet-induced granuloma model.

Comparative Data:

CompoundDose (mg/kg)Route% Inhibition of Granuloma (Dry Weight)Reference
This compound --Data Not Available-
Diclofenac 10p.o.Significant reduction (quantitative data varies across studies)[5]

Note: There is currently no available data on the effect of this compound in the cotton pellet-induced granuloma model. This represents a significant gap in the comparative assessment of its anti-inflammatory potential against chronic inflammation.

Effects on Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a crucial role in orchestrating the inflammatory response.

Experimental Protocol: The effect of compounds on cytokine production can be assessed both in vitro and in vivo. In in vitro studies, immune cells (e.g., macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of cytokines in the cell culture supernatant are then measured using techniques like ELISA. For in vivo assessment, cytokine levels can be measured in the serum or tissue homogenates of animals from inflammatory models.

Comparative Data:

CompoundModelEffect on TNF-αEffect on IL-6Effect on IL-1βReference
This compound -Data Not AvailableData Not AvailableData Not Available-
Diclofenac In vitro (LPS-stimulated macrophages)InhibitionInhibitionInhibition[6]

Note: There is a lack of specific data on the direct effects of this compound on the production of TNF-α, IL-6, and IL-1β. While its NO inhibitory activity suggests a potential to modulate cytokine pathways, direct experimental evidence is needed.

Conclusion

Diclofenac is a potent anti-inflammatory agent with a well-defined mechanism of action primarily targeting COX enzymes. Its efficacy in both acute and chronic models of inflammation is well-documented. This compound presents an interesting alternative with a distinct, multi-targeted mechanism of action that does not appear to involve COX inhibition. The available data suggests significant anti-inflammatory activity in an acute inflammation model.

However, a comprehensive comparison is currently limited by the lack of data on this compound's performance in chronic inflammation models and its specific effects on pro-inflammatory cytokine production. Further research is warranted to fully characterize the anti-inflammatory profile of this compound and to establish its relative potency compared to established drugs like diclofenac. Such studies would be invaluable for determining its potential as a novel anti-inflammatory therapeutic.

References

A Head-to-Head Bioactivity Comparison: Evolitrine vs. Skimmianine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two furoquinoline alkaloids, Evolitrine and Skimmianine. The information is supported by experimental data to facilitate informed decisions in research and development.

Both this compound and Skimmianine are naturally occurring furoquinoline alkaloids, primarily found in plants of the Rutaceae family.[1][2][3] While they share a common chemical scaffold, their reported biological activities exhibit notable differences, suggesting distinct therapeutic potential. This guide summarizes their known bioactivities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Summary of Bioactivities

BioactivityThis compoundSkimmianine
Anti-inflammatory Yes[4][5][6]Yes[1][2][7][8][9]
Analgesic Yes[4]Yes[1][2]
Antifeedant Yes[5]No
Acetylcholinesterase (AChE) Inhibition Not ReportedYes (IC50 = 8.6 µg/mL)[1]
Cytotoxicity Not ReportedYes (against various cancer cell lines)[1][7][10][11]
Neuroprotective Not ReportedYes[1][10]
Antispastic & Sedative Not ReportedYes[1]
Anti-histamine Yes[4]Yes (inhibits histamine release)[1]
Nitric Oxide (NO) Inhibition Yes[4][6]Yes[9][10]

Quantitative Bioactivity Data

CompoundAssayTarget/Cell LineResult
This compound Carrageenan-induced rat paw edemaWistar rats57% inhibition at 20 mg/kg[3]
Carrageenan-induced rat paw edemaWistar rats78% inhibition at 200 mg/kg (for 70% ethanol extract containing this compound)[4]
Acetic acid-induced writhingMiceComparable to acetylsalicylic acid (100 mg/kg) at a dose of 50 mg/kg[4]
Skimmianine Acetylcholinesterase (AChE) Inhibition-IC50 = 8.6 µg/mL[1]
CytotoxicityHT-29 (colon cancer)IC50 = 1.5 µM[10]
CytotoxicityHeLa (cervical cancer)Effective apoptosis inducer[11]
LPS-induced NO productionBV2 (microglial cells)IC50 = 7.0 µM[10]
Breast Cancer Model (DMBA-induced)Wistar albino ratsSignificantly reduced tumor burden at 40 mg/kg[12]

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Assay for this compound)

This in vivo assay is a standard method to evaluate acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at a specific dose (e.g., 20 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[4]

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

    • Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]

Acetylcholinesterase (AChE) Inhibition Assay (for Skimmianine)

This in vitro assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

  • Principle: Based on Ellman's method, the assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • The reaction mixture contains a phosphate buffer (e.g., pH 8.0), DTNB, and the test compound (Skimmianine) at various concentrations.

    • The reaction is initiated by adding AChE and ATCI.

    • The absorbance is measured continuously for a set period.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.[1]

Signaling Pathways and Experimental Workflows

Skimmianine's Anti-inflammatory Signaling Pathway

Skimmianine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Skimmianine Skimmianine PI3K PI3K Skimmianine->PI3K activates NF_kB_Inhibition NF-κB Inhibition Skimmianine->NF_kB_Inhibition promotes AKT AKT PI3K->AKT activates AKT->NF_kB_Inhibition contributes to NF_kB_Inhibition->IKK inhibits IkB IκBα IKK->IkB NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates Inflammatory_Genes TNF-α, IL-6, COX-2, iNOS Nucleus->Inflammatory_Genes upregulates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Skimmianine's anti-inflammatory mechanism via PI3K/AKT and NF-κB pathways.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow Start Start: Wistar Rats Grouping Grouping: - Control (Vehicle) - Positive Control (Indomethacin) - Treatment (this compound) Start->Grouping Dosing Oral Administration Grouping->Dosing Wait Wait (e.g., 1 hour) Dosing->Wait Induction Carrageenan Injection (Right Hind Paw) Wait->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis: Calculate % Inhibition of Edema Measurement->Analysis End End: Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Concluding Remarks

This compound and Skimmianine, while structurally related, present distinct profiles of biological activity. This compound's effects are predominantly characterized as anti-inflammatory and analgesic.[4] In contrast, Skimmianine exhibits a much broader spectrum of activities, including anti-inflammatory, analgesic, potent acetylcholinesterase inhibition, cytotoxicity against cancer cells, and neuroprotective effects.[1][2][10] The mechanistic understanding of Skimmianine's anti-inflammatory action, involving the PI3K/AKT and NF-κB pathways, is also more detailed.[1][10]

For researchers in drug development, Skimmianine may represent a more versatile lead compound, with potential applications in oncology and neurodegenerative diseases, in addition to inflammatory conditions. This compound, however, remains a valuable molecule for focused research on inflammation and pain. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and efficacy of these two alkaloids.

References

The Pharmacokinetic Profile of Evolitrine: A Comparative Analysis with Structurally Related Flavonoids in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

Evolitrine, a flavonoid with recognized anti-inflammatory properties, presents a promising candidate for therapeutic development. However, a thorough understanding of its pharmacokinetic profile is paramount to advancing its preclinical and clinical evaluation. To date, no dedicated studies on the in vivo pharmacokinetics of this compound in animal models have been published. This guide, therefore, provides a comparative analysis of the anticipated pharmacokinetic properties of this compound by examining the well-documented profiles of structurally analogous flavonoids: diosmin, rutin, and quercetin. By presenting available experimental data from rodent models, this document aims to offer a predictive framework for the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby guiding future research and development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. This compound, a methoxy-substituted flavonoid, has demonstrated significant anti-inflammatory and antifeedant effects. Despite its therapeutic potential, the lack of pharmacokinetic data remains a critical knowledge gap, hindering its progression in the drug development pipeline. In the absence of direct experimental data for this compound, this guide leverages the pharmacokinetic profiles of the structurally similar flavonoids diosmin, rutin, and quercetin to infer its likely in vivo behavior. This comparative approach provides a valuable starting point for designing future pharmacokinetic and pharmacodynamic studies of this compound.

Chemical Structures:

  • This compound: A furoquinoline alkaloid, sometimes classified within the broader flavonoid group due to structural similarities.

  • Diosmin: A flavone glycoside, comprised of the aglycone diosmetin and the disaccharide rutinose.

  • Rutin: A flavonol glycoside, consisting of the aglycone quercetin and the disaccharide rutinose.

  • Quercetin: A flavonol, and the aglycone of rutin and other glycosides.

Comparative Pharmacokinetic Profiles

The oral bioavailability and subsequent systemic exposure of flavonoids are highly variable and influenced by factors such as their chemical structure, glycosylation, and the extent of first-pass metabolism. The following tables summarize the key pharmacokinetic parameters of diosmin, rutin, and quercetin in rat models, providing a basis for predicting the profile of this compound.

Table 1: Pharmacokinetic Parameters of Diosmin, Rutin, and Quercetin in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t1/2) (h)Animal ModelReference
Diosmin225~25~4-5Not ReportedNot ReportedWistar Rats[1][2]
Diosmin325~35~4-5Not ReportedNot ReportedWistar Rats[1][2]
Diosmin425~45~4-5Not ReportedNot ReportedWistar Rats[1][2]
Rutin100 (i.m.)21.11 ± 0.461.83 ± 0.17Not Reported9.11 ± 1.50Rats
Quercetin500.28 ± 0.090.42 ± 0.140.76 ± 0.212.36 ± 0.45Sprague-Dawley Rats

Note: Data for diosmin is estimated from graphical representations in the cited literature. Intramuscular (i.m.) data for rutin is provided as a reference for systemic exposure, as oral administration often results in the measurement of its metabolite, quercetin.

Metabolism Insights:

A crucial aspect of flavonoid pharmacokinetics is their extensive metabolism. Diosmin is hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed. Similarly, rutin is metabolized to quercetin before systemic absorption. Following absorption, these aglycones undergo significant phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates, which are the primary forms found in circulation. This metabolic pathway significantly influences their bioavailability and biological activity.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of the comparator flavonoids. These protocols can serve as a template for designing future studies on this compound.

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: A standard acclimatization period of at least one week is recommended before the commencement of the study.

  • Fasting: Animals are generally fasted overnight (approximately 12 hours) with free access to water before oral administration of the test compound to minimize food-drug interactions.

Drug Administration
  • Route: Oral gavage is the most common method for ensuring accurate dosing.

  • Vehicle: The compound is typically suspended or dissolved in a suitable vehicle, such as a solution of carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water.

  • Dose Volume: The volume administered is typically between 5 to 10 mL/kg body weight.

Blood Sampling
  • Method: Serial blood samples are collected at predetermined time points. Common techniques include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for repeated sampling.

  • Time Points: A typical sampling schedule might include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the quantification of flavonoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[3][4]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to remove proteins. The supernatant is then evaporated and reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for a pharmacokinetic study and the metabolic pathway of flavonoid glycosides.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Storage at -80°C centrifugation->storage sample_prep Plasma Sample Preparation storage->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Caption: A typical experimental workflow for an oral pharmacokinetic study in rats.

metabolic_pathway compound Flavonoid Glycoside (e.g., Diosmin, Rutin) aglycone Aglycone (e.g., Diosmetin, Quercetin) compound->aglycone Intestinal Microflora absorption Absorption (Intestinal Mucosa) aglycone->absorption conjugates Glucuronide & Sulfate Conjugates circulation Systemic Circulation conjugates->circulation absorption->conjugates Phase II Metabolism

Caption: Generalized metabolic pathway of flavonoid glycosides after oral administration.

Predicted Pharmacokinetic Profile of this compound and Future Directions

Based on the data from structurally similar flavonoids, it can be hypothesized that this compound will likely exhibit:

  • Low to Moderate Oral Bioavailability: Like many flavonoids, this compound's oral absorption may be limited by its physicochemical properties and susceptibility to first-pass metabolism.

  • Rapid to Moderate Absorption: The time to reach maximum plasma concentration (Tmax) is anticipated to be within a few hours post-administration.

  • Extensive Metabolism: It is probable that this compound undergoes significant metabolism, potentially involving demethylation and subsequent conjugation (glucuronidation and sulfation) in the intestine and liver.

  • Moderate Elimination Half-life: The elimination half-life is likely to be in the range of several hours, similar to other flavonoids.

Future research should focus on:

  • Conducting a definitive pharmacokinetic study of this compound in a relevant animal model (e.g., rats) to determine its actual ADME profile. This should include both intravenous and oral administration to calculate absolute bioavailability.

  • Identifying the major metabolites of this compound in vivo. Understanding the metabolic fate is crucial for interpreting its pharmacological activity and potential toxicity.

  • Investigating potential formulation strategies to enhance the oral bioavailability of this compound. Techniques such as nanoformulations or the use of absorption enhancers could be explored.

Conclusion

While direct pharmacokinetic data for this compound is currently unavailable, a comparative analysis with structurally related flavonoids provides valuable insights into its likely in vivo behavior. The data presented for diosmin, rutin, and quercetin suggest that this compound will likely have low to moderate oral bioavailability and undergo extensive metabolism. The experimental protocols and workflows detailed in this guide offer a robust framework for designing and conducting the necessary in vivo studies to definitively characterize the pharmacokinetic profile of this compound. Such studies are an essential next step in unlocking the therapeutic potential of this promising anti-inflammatory agent.

References

Assessing the Safety and Toxicity Profile of Evolitrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the safety and toxicity profile of Evolitrine, a furoquinoline alkaloid with demonstrated anti-inflammatory and analgesic properties. Due to the limited availability of direct quantitative toxicity data for this compound, this guide draws comparisons with the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Acetylsalicylic Acid. Furthermore, to provide a more relevant toxicological context for this compound, data for structurally related furoquinoline alkaloids, Dictamnine and Skimmianine, are included as proxies, with the caveat that these are not direct substitutes for this compound-specific data.

Executive Summary

Acute Oral Toxicity

Acute oral toxicity is a primary indicator of a substance's potential for harm upon a single ingestion. The median lethal dose (LD50) is a standard measure, representing the dose required to be lethal to 50% of a test population.

CompoundTest SpeciesLD50 (mg/kg)Source(s)
This compound -Data not available-
IndomethacinRat12 - 50
Mouse13 - 50
Acetylsalicylic AcidRat200 - 1500
Dictamnine (proxy)-Data not available-
Skimmianine (proxy)-Data not available-

Note: The absence of a specific LD50 value for this compound necessitates caution. The "high safety margin" reported for the crude extract is a positive but qualitative indicator.

In Vitro Cytotoxicity

Cytotoxicity assays measure the toxicity of a substance to cells in culture. The half-maximal inhibitory concentration (IC50) is a common metric, indicating the concentration of a substance required to inhibit a biological process (e.g., cell growth) by 50%.

CompoundCell Line(s)IC50Source(s)
This compound -Data not available-
IndomethacinVarious cancerVariable
Acetylsalicylic AcidVarious cancerVariable
Dictamnine (proxy)Various cancer2.8 - 20.6 µg/mL[1]
Skimmianine (proxy)HT-29 (colon)1.5 µM[2]

Note: The cytotoxicity of Indomethacin and Acetylsalicylic Acid is highly dependent on the specific cell line and experimental conditions. The IC50 values for the proxy furoquinoline alkaloids suggest that compounds of this class can exhibit significant cytotoxic activity.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). The Ames test (bacterial reverse mutation assay) and the micronucleus test are standard in vitro and in vivo assays, respectively.

CompoundAmes Test ResultsMicronucleus Test ResultsSource(s)
This compound Data not availableData not available-
IndomethacinNegativePositive (induces micronuclei in mice)[3]
Acetylsalicylic AcidGenerally NegativeWeakly positive at high doses (chromosomal aberrations)
Dictamnine (proxy)MutagenicData not available[2]
Skimmianine (proxy)GenotoxicData not available[4][5]

Note: The genotoxicity of Indomethacin and the potential for chromosomal damage with high doses of Acetylsalicylic Acid are important safety considerations. The known mutagenicity and genotoxicity of related furoquinoline alkaloids underscore the necessity of conducting thorough genotoxicity studies for this compound.

Signaling Pathway Analysis: Furoquinoline Alkaloids and the PI3K/Akt/mTOR Pathway

Several furoquinoline alkaloids, including Dictamnine and Skimmianine, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is crucial for cell survival, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. The interaction of furoquinoline alkaloids with this pathway may contribute to their cytotoxic effects.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTORC1->Proliferation Promotes Furoquinoline\nAlkaloids Furoquinoline Alkaloids Furoquinoline\nAlkaloids->PI3K Inhibits Furoquinoline\nAlkaloids->Akt Inhibits Furoquinoline\nAlkaloids->mTORC1 Inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory effects of certain furoquinoline alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key safety and toxicity assays.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

Acute_Toxicity_Workflow start Start: Select initial dose level (e.g., 300 mg/kg) dose_group1 Administer single oral dose to 3 animals (e.g., rats) start->dose_group1 observe_14_days Observe animals for 14 days (mortality, clinical signs) dose_group1->observe_14_days decision1 Mortality observed? observe_14_days->decision1 lower_dose Proceed to a lower dose level decision1->lower_dose Yes stop_or_higher_dose Stop test or proceed to a higher dose level decision1->stop_or_higher_dose No lower_dose->dose_group1 classify Classify substance based on outcome at different dose levels stop_or_higher_dose->classify

Figure 2: Workflow for the OECD 423 acute toxic class method.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compound start->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Figure 3: General workflow for an MTT cytotoxicity assay.

Genotoxicity (Ames Test)

The Ames test uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Ames_Test_Workflow start Prepare bacterial strains (e.g., Salmonella typhimurium) requiring a specific amino acid (e.g., histidine) mix Mix bacteria with test compound (with and without metabolic activation system - S9) start->mix plate Plate the mixture on a medium lacking the required amino acid mix->plate incubate Incubate plates for 48-72 hours plate->incubate count_colonies Count the number of revertant colonies (bacteria that have mutated and can now grow) incubate->count_colonies compare Compare colony counts to control plates count_colonies->compare evaluate Evaluate for a dose-dependent increase in revertants to determine mutagenicity compare->evaluate

Figure 4: Simplified workflow for the Ames test.

Conclusion and Recommendations

The available data suggests that this compound may have a favorable acute toxicity profile, as indicated by the high safety margin of its crude extract. However, the absence of specific LD50, IC50, and comprehensive genotoxicity data for the pure compound is a significant knowledge gap. The toxicological profiles of the comparator drugs, Indomethacin and Acetylsalicylic Acid, and the related furoquinoline alkaloids, Dictamnine and Skimmianine, highlight the potential for dose-dependent toxicity and genotoxicity that must be thoroughly investigated for this compound.

For researchers, scientists, and drug development professionals considering this compound for further development, the following is recommended:

  • Conduct comprehensive acute, sub-chronic, and chronic toxicity studies following established international guidelines (e.g., OECD) to determine the LD50 and identify potential target organs of toxicity.

  • Perform a battery of in vitro cytotoxicity assays using a variety of cell lines (both cancerous and non-cancerous) to determine the IC50 values and assess the therapeutic index.

  • Undertake a full panel of genotoxicity studies , including the Ames test, an in vitro mammalian cell chromosomal aberration test or micronucleus test, and an in vivo micronucleus test, to evaluate the mutagenic and clastogenic potential of this compound.

  • Investigate the mechanism of action of this compound's potential toxicity , including its interaction with key signaling pathways such as the PI3K/Akt/mTOR pathway.

A thorough understanding of the safety and toxicity profile of this compound is paramount before it can be considered for further preclinical and clinical development. The data presented in this guide serves as a starting point for a comprehensive toxicological evaluation.

References

Statistical analysis of Evolitrine's anti-inflammatory efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evolitrine, a furoquinoline alkaloid isolated from plants such as Acronychia pedunculata, has demonstrated notable anti-inflammatory properties. This guide provides a statistical analysis of its efficacy, comparing it with established anti-inflammatory agents and detailing the experimental protocols used to generate the supporting data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

A key model for assessing acute inflammation is the carrageenan-induced paw edema test in rats. In this model, this compound has been shown to significantly reduce swelling. One study reported that a 60 mg/kg dose of this compound resulted in a maximum paw edema inhibition of 78% at the third hour after carrageenan injection. Another study suggested that this compound at a dose of 50 mg/kg body weight exhibited anti-inflammatory and analgesic activities comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (5 mg/kg) and acetylsalicylic acid (100 mg/kg)[1].

For a comparative perspective, the table below presents the percentage of paw edema inhibition by this compound from one study alongside data for Indomethacin from a separate study. It is important to note that these results are not from a head-to-head comparison and experimental conditions may have varied.

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)
This compound 603 hours78%
Indomethacin 102 hours54%
3 hours54%
4 hours54%
5 hours33%

Mechanistic Insights: In Vitro Studies

The anti-inflammatory effects of this compound are believed to be mediated through several mechanisms, including anti-histamine, antioxidant, and nitric oxide (NO) inhibitory activities[1].

Antioxidant Activity
Nitric Oxide Inhibition

This compound has been identified as an inhibitor of nitric oxide (NO)[1]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema
  • Animal Model: Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into a control group, a reference drug group (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 50, 60 mg/kg).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The reference drug or this compound is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

DPPH Radical Scavenging Assay
  • Preparation: A solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of this compound are added to the DPPH solution. Ascorbic acid is often used as a positive control.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide Inhibition Assay (Griess Assay)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: The formation of a purple azo dye is measured spectrophotometrically at around 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition by this compound is then calculated.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory mediators like NO, prostaglandins, and cytokines. While direct evidence for this compound's action on these pathways is still emerging, its known inhibitory effect on nitric oxide suggests a potential role in modulating these cascades.

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis rat_model Wistar Rat Model evolitrine_admin This compound Administration rat_model->evolitrine_admin indomethacin_admin Indomethacin Administration rat_model->indomethacin_admin carrageenan Carrageenan Injection (Paw Edema Induction) plethysmometer Plethysmometer Measurement (Paw Volume) carrageenan->plethysmometer evolitrine_admin->carrageenan indomethacin_admin->carrageenan inhibition_calc Calculation of Edema Inhibition (%) plethysmometer->inhibition_calc dpph DPPH Assay antioxidant_activity Antioxidant Activity (IC50) dpph->antioxidant_activity no_inhibition Nitric Oxide Inhibition Assay no_reduction NO Reduction (IC50) no_inhibition->no_reduction

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (p65, IκBα) TLR4->NFkB iNOS iNOS Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound (Hypothesized Action) This compound->NO

Caption: Hypothesized mechanism of this compound in inflammatory signaling pathways.

References

Elucidating the Biological Versatility of Evolitrine: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reproducibility of a compound's biological activity across different cell types is paramount. This guide provides a comparative analysis of the biological effects of Evolitrine, a furoquinoline alkaloid, in various cell lines, supported by available experimental data and detailed protocols.

This compound, primarily isolated from plants of the Rutaceae family such as Acronychia pedunculata and Melicope lunu-ankenda (formerly Evodia lunu-ankenda), has garnered interest for its potential therapeutic properties. The primary reported biological activities of this natural compound are its anti-inflammatory and cytotoxic effects. This guide synthesizes the available data to offer a clear comparison of its performance in different in vitro models.

Anti-inflammatory Activity of this compound

This compound has been identified as a significant anti-inflammatory agent. While much of the initial research was conducted in vivo, in vitro studies are crucial for elucidating the underlying cellular mechanisms. The primary mechanism investigated for its anti-inflammatory action is the inhibition of nitric oxide (NO), a key inflammatory mediator.

Experimental Data: Inhibition of Nitric Oxide Production

The murine macrophage cell line, RAW 264.7, is a widely used model to screen for anti-inflammatory activity. These cells, when stimulated with lipopolysaccharide (LPS), produce large amounts of NO. The ability of a compound to inhibit this production is a key indicator of its anti-inflammatory potential. While direct studies on pure this compound's effect on NO production in cell lines are not extensively detailed in publicly available literature, the ethanol extract of Acronychia pedunculata, where this compound is the major anti-inflammatory and analgesic compound, has been shown to inhibit NO production[1]. This suggests that this compound is a key contributor to this activity.

Compound/ExtractCell LineAssayEndpointResult
Ethanol Extract of A. pedunculata (containing this compound)RAW 264.7Griess AssayNitric Oxide (NO) InhibitionDemonstrated inhibitory effect[1]

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Cells

This protocol outlines the general procedure for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound at various concentrations incubate1->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance

Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without this compound treatment is also included.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance of the resulting chromophore is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxic and Anti-proliferative Activity of this compound and Related Compounds

Furoquinoline alkaloids, the class of compounds to which this compound belongs, have been investigated for their cytotoxic effects against various cancer cell lines[2][3][4]. While specific data for this compound is sparse, studies on extracts from plants containing this alkaloid, and on related furoquinolines, provide insights into its potential anti-cancer activity.

Extracts from Melicope lunu-ankenda have demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as colon cancer (HT29) and liver cancer (HepG2) cell lines[5]. Similarly, other furoquinoline alkaloids like skimmianine have shown cytotoxic effects against multiple human cancer cell lines, often by inducing apoptosis and cell cycle arrest[3][4].

Compound/ExtractCell Line(s)Reported Activity
Melicope lunu-ankenda ExtractsMCF-7, MDA-MB-231, HT29, HepG2Cytotoxicity, Apoptosis Induction[5]
SkimmianineVarious cancer cell linesCytotoxicity, Genotoxicity, Proliferation Inhibition[2][3]
DictamnineNon-small-cell lung cancer, breast cancer, CNS cancer cell linesAnticancer activity[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

mtt_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 103 cells/well) and allowed to attach overnight.

  • Compound Addition: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Signaling Pathways Implicated in the Activity of Furoquinoline Alkaloids

The biological activities of furoquinoline alkaloids are often mediated through their interaction with key cellular signaling pathways. For instance, the anti-proliferative effect of skimmianine in human esophageal squamous cell carcinoma is attributed to its ability to block the activation of the ERK1/2 signaling pathway[2].

signaling_pathway cluster_pathway Potential Signaling Pathway for Furoquinolines GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Skimmianine Skimmianine (Furoquinoline Alkaloid) Skimmianine->ERK Inhibition

Inhibition of the ERK1/2 signaling pathway.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, likely through the inhibition of nitric oxide production. Furthermore, as a member of the furoquinoline alkaloid family, it holds potential as a cytotoxic agent against various cancer cell lines. However, to establish the reproducibility and full therapeutic potential of this compound, further direct in vitro studies on the pure compound across a broader range of cell lines are necessary. The experimental protocols and comparative data presented in this guide serve as a foundation for future research in this promising area of natural product drug discovery.

References

Safety Operating Guide

Proper Disposal of Evolitrine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Evolitrine, ensuring the protection of personnel and the environment.

Pre-Disposal Safety and Handling

Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.

Storage of this compound Waste:

Proper storage of this compound waste is critical to prevent accidental exposure and environmental contamination. Follow these guidelines:

  • Container: Use a dedicated, leak-proof, and clearly labeled waste container. The container material should be compatible with this compound and any solvents used.

  • Labeling: The waste container must be labeled with "Hazardous Waste" (unless definitively determined to be non-hazardous by a qualified professional), the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation: Store the this compound waste container separately from incompatible chemicals.

  • Accumulation: Adhere to your institution's and local regulations regarding the maximum accumulation time and quantity of hazardous waste in a satellite accumulation area.

Step-by-Step Disposal Protocol

Given the absence of a specific SDS, a risk assessment should be performed by the Environmental Health and Safety (EHS) department or a qualified safety professional at your institution. This assessment will determine whether this compound waste should be treated as hazardous or non-hazardous.

Scenario 1: this compound Waste Classified as Hazardous

This is the recommended conservative approach in the absence of complete safety data.

  • Collection: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container.

  • Disposal Request: Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's EHS-approved hazardous waste management vendor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

Scenario 2: this compound Waste Classified as Non-Hazardous

This classification should only be made by a qualified professional based on a thorough risk assessment.

  • Solid Waste:

    • Collect solid this compound waste in a sealed, clearly labeled container.

    • Dispose of the container in the regular trash, ensuring it is not accessible to the public.

  • Liquid Waste (Aqueous Solutions):

    • For small quantities of dilute aqueous solutions, check with your local wastewater treatment authority and institutional guidelines for permissible drain disposal.

    • If permitted, flush with copious amounts of water.

    • If not permitted, collect the liquid waste for disposal through your institution's chemical waste program.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

Container Decontamination Protocol
Step 1: Initial Rinse Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or a detergent solution).
Step 2: Rinsate Collection Collect the rinsate from all three rinses as hazardous waste.
Step 3: Final Rinse Perform a final rinse with water.
Step 4: Disposal After air drying, the decontaminated container can typically be disposed of in the regular trash. Deface or remove the original label.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory chemical waste management protocols as described in various university and safety guidelines. These protocols are designed to comply with regulations set forth by environmental protection agencies.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Evolitrine_Disposal_Workflow cluster_start cluster_assessment cluster_classification cluster_hazardous_path cluster_non_hazardous_path cluster_end start Start: this compound Waste Generated risk_assessment Perform Risk Assessment (Consult EHS) start->risk_assessment hazardous Classified as Hazardous risk_assessment->hazardous Conservative Approach / Biological Activity non_hazardous Classified as Non-Hazardous risk_assessment->non_hazardous Confirmed Low Hazard collect_hazardous Collect in Labeled Hazardous Waste Container hazardous->collect_hazardous waste_type Determine Waste Type non_hazardous->waste_type contact_ehs Contact EHS for Pickup and Disposal collect_hazardous->contact_ehs end End of Disposal Process contact_ehs->end solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid trash_disposal Dispose in Regular Trash solid_waste->trash_disposal drain_disposal Check Local Regulations for Drain Disposal liquid_waste->drain_disposal trash_disposal->end flush_drain Flush with Copious Water drain_disposal->flush_drain Permitted collect_liquid Collect for Chemical Waste Pickup drain_disposal->collect_liquid Not Permitted flush_drain->end collect_liquid->contact_ehs

Caption: this compound Disposal Decision Workflow.

Personal protective equipment for handling Evolitrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Evolitrine. The following procedures are based on general best practices for handling furoquinoline alkaloids in a laboratory setting, as specific toxicological data for this compound is limited. A study on a crude extract containing this compound suggested a high safety margin in an acute toxicity study; however, the potential toxicity of the pure compound is not fully characterized.[1] Therefore, caution is strongly advised.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles of the compound.
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling powders or creating solutions.Minimizes inhalation of the compound, which is a potential route of exposure.

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure a clean and uncluttered workspace.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Have a designated waste container for this compound-contaminated materials.

  • Handling:

    • Weigh and handle the solid form of this compound in a chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan:

  • All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour this compound solutions down the drain.

Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For small spills, and if you are trained to do so, contain the spill using a chemical spill kit with absorbent pads.

  • Clean-up:

    • Don the appropriate PPE, including respiratory protection if dealing with a powder.

    • Cover the spill with an absorbent material from the spill kit.

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow: this compound Spill Response

The following diagram outlines the procedural steps for responding to an this compound spill in the laboratory.

Evolitrine_Spill_Response cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill This compound Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Materials Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste Report_Incident Report Incident to Supervisor Dispose_Waste->Report_Incident

Caption: Workflow for a safe and effective response to an this compound spill.

References

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